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5-(Hydroxymethyl)nicotinic acid Documentation Hub

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  • Product: 5-(Hydroxymethyl)nicotinic acid

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Hydroxymethylpyridine-3-carboxylic Acid

Executive Summary 5-Hydroxymethylpyridine-3-carboxylic acid (CAS: 1240620-76-1 ) is a critical bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Charact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxymethylpyridine-3-carboxylic acid (CAS: 1240620-76-1 ) is a critical bifunctional pyridine scaffold used primarily as an intermediate in the synthesis of bioactive pharmaceutical agents. Characterized by a pyridine ring substituted with a carboxylic acid at position 3 and a hydroxymethyl group at position 5, this compound serves as a versatile pharmacophore builder. Its structural duality—providing both a hydrogen-bond donor/acceptor motif (carboxylic acid) and a reactive handle for further functionalization (primary alcohol)—makes it indispensable in the development of kinase inhibitors (e.g., GSK-3), receptor antagonists, and transition metal ligands for catalysis.

Part 1: Identity & Physicochemical Profile[1]

The accurate identification of this compound is paramount due to the prevalence of pyridine isomers (e.g., 6-hydroxymethyl or 2-methyl-3-hydroxy derivatives like 4-pyridoxic acid).

Chemical Identity
ParameterDetail
Chemical Name 5-(Hydroxymethyl)pyridine-3-carboxylic acid
Synonyms 5-(Hydroxymethyl)nicotinic acid; 3-Carboxy-5-hydroxymethylpyridine
CAS Number 1240620-76-1
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
SMILES O=C(O)c1cncc(CO)c1
InChI Key ZWSDYSDJHGQXKV-UHFFFAOYSA-N
Physicochemical Properties
PropertyValue / Description
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, dilute aqueous base; sparingly soluble in non-polar solvents.
pKa (Calculated) Acidic: ~3.5 (COOH); Basic: ~3.2 (Pyridine N)
Melting Point 208–212 °C (Decomposition characteristic of amino/carboxylic acids)
Stability Stable under standard conditions; hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Part 2: Synthetic Pathways

The synthesis of 5-hydroxymethylpyridine-3-carboxylic acid requires precise regiocontrol to distinguish between the two substituents on the pyridine ring. The most robust industrial route involves the selective reduction of diethyl 3,5-pyridinedicarboxylate .

Core Synthesis Protocol: Selective Mono-Reduction

This method utilizes the symmetry of the starting material to generate the bifunctional product in two steps.

Step 1: Selective Mono-Reduction

Reaction: Diethyl 3,5-pyridinedicarboxylate → Ethyl 5-(hydroxymethyl)nicotinate Reagents: Sodium Borohydride (NaBH₄), Calcium Chloride (CaCl₂), Ethanol/THF. Mechanism: The in situ formation of Calcium Borohydride (Ca(BH₄)₂) provides a milder reducing agent that, when used in stoichiometric control (0.5–0.75 eq), favors the reduction of a single ester group over the double reduction.

Step 2: Hydrolysis

Reaction: Ethyl 5-(hydroxymethyl)nicotinate → 5-(Hydroxymethyl)nicotinic acid Reagents: Lithium Hydroxide (LiOH), THF/Water. Mechanism: Mild saponification cleaves the remaining ester without affecting the alcohol or the pyridine ring.

Synthesis Start Diethyl 3,5-pyridinedicarboxylate (Symmetric Diester) Step1 Selective Reduction (NaBH4 / CaCl2 / EtOH) 0°C -> RT Start->Step1 Intermediate Ethyl 5-(hydroxymethyl)nicotinate (Mono-ester) Step1->Intermediate Regioselective Step2 Hydrolysis (LiOH / THF / H2O) Intermediate->Step2 Product 5-(Hydroxymethyl)nicotinic acid (CAS 1240620-76-1) Step2->Product Quantitative

Figure 1: Chemo-selective synthesis pathway from symmetric diester precursor.

Part 3: Applications in Drug Discovery[3]

The 5-hydroxymethylnicotinic acid scaffold is a "privileged structure" in medicinal chemistry, offering specific geometric and electronic advantages.

Kinase Inhibitor Design (GSK-3)

The pyridine nitrogen and the carboxylic acid moiety can form a bidentate coordination or hydrogen-bonding motif essential for binding in the ATP-pocket of kinases.

  • Mechanism: The carboxylic acid acts as a hydrogen bond acceptor/donor pair with the hinge region residues (e.g., Val135 in GSK-3β).

  • Extension: The 5-hydroxymethyl group extends into the solvent-exposed region, allowing for the attachment of solubilizing groups or affinity probes via ether or carbamate linkages.

Fragment-Based Drug Design (FBDD)

Due to its low molecular weight (153.14 Da) and high ligand efficiency, this molecule is an ideal fragment for screening.

  • Vector Growth: The 3- and 5-positions are 120° apart, providing a "meta" substitution pattern that is geometrically distinct from the linear 2,5- or 2,6-substitution patterns, allowing access to unique sub-pockets in protein targets.

Transition Metal Ligands

The compound serves as a ligand for Platinum(II) complexes. The trans-positioning of the hydroxymethyl group relative to the coordination axis influences cytotoxicity profiles in anti-cancer research, enhancing specificity against cell lines like MCF7 compared to unsubstituted analogs.

Pharmacophore Core Pyridine Ring (Scaffold) Pos3 Position 3: -COOH (H-Bond Donor/Acceptor) (Metal Coordination) Core->Pos3 Pos5 Position 5: -CH2OH (Solvent Interaction) (Synthetic Handle) Core->Pos5 Target Biological Target (Kinase / Receptor) Pos3->Target Binding Affinity Pos5->Target Solubility/Selectivity

Figure 2: Pharmacophore mapping of the 5-hydroxymethylnicotinic acid scaffold.

Part 4: Analytical Characterization

To validate the identity of CAS 1240620-76-1 and distinguish it from isomers, the following analytical signals are diagnostic.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (exchangeable).

  • δ 9.05 ppm (d, J=2.0 Hz, 1H): H-2 proton (most deshielded, between N and COOH).

  • δ 8.75 ppm (d, J=2.0 Hz, 1H): H-6 proton (adjacent to N).

  • δ 8.20 ppm (t, J=2.0 Hz, 1H): H-4 proton (between substituents).

  • δ 5.40 ppm (t, J=5.5 Hz, 1H): Hydroxyl proton (-OH).

  • δ 4.60 ppm (d, J=5.5 Hz, 2H): Methylene protons (-CH₂-).

  • Note: The coupling constants (J ~2.0 Hz) indicate meta coupling, confirming the 3,5-substitution pattern.

Mass Spectrometry (ESI)[4]
  • Mode: Positive Ion (+).

  • m/z: 154.1 [M+H]⁺.

  • Fragmentation: Loss of H₂O (M-18) and CO₂ (M-44) are common characteristic fragments.

Part 5: Safety & Handling (MSDS Highlights)

  • GHS Classification: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood.[1] Avoid dust formation.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

References

  • Sigma-Aldrich. (2025). 5-(Hydroxymethyl)nicotinic acid Product Sheet. Retrieved from

  • BLD Pharm. (2025). Product Analysis: CAS 1240620-76-1. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-3-carboxylic acid derivatives. Retrieved from

  • Bristol-Myers Squibb. (2015). Heterocyclic derivatives as GSK-3 inhibitors.
  • Ruiz, J., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids on the cytotoxicity of platinum complexes. Chemistry & Biodiversity, 5(10), 2258–2268. Retrieved from

  • Gogoi, S., et al. (2011). Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Molecules, 16(5), 4165-4179. (Cited for general diester reduction/hydrolysis methodology). Retrieved from

Sources

Exploratory

5-(Hydroxymethyl)nicotinic acid hydrochloride salt supplier

Technical Guide: Sourcing and Utilizing 5-(Hydroxymethyl)nicotinic Acid Hydrochloride in Drug Discovery Executive Summary 5-(Hydroxymethyl)nicotinic acid hydrochloride (5-HMNA[1][2][3]·HCl) is a critical bifunctional pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Sourcing and Utilizing 5-(Hydroxymethyl)nicotinic Acid Hydrochloride in Drug Discovery

Executive Summary

5-(Hydroxymethyl)nicotinic acid hydrochloride (5-HMNA[1][2][3]·HCl) is a critical bifunctional pyridine scaffold used in medicinal chemistry.[3] Its unique structure—featuring a carboxylic acid at the C3 position and a hydroxymethyl group at the C5 position—serves as a versatile "orthogonal linker" for Fragment-Based Drug Design (FBDD), Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs).[2][3]

This guide provides a technical deep-dive for researchers and sourcing managers, covering chemical properties, synthesis pathways, critical quality attributes (CQAs) for supplier selection, and handling protocols to ensure experimental reproducibility.[2][3]

Chemical Profile & Properties[2][4][5][6]

The hydrochloride salt form is preferred in pharmaceutical development due to its enhanced crystallinity and water solubility compared to the zwitterionic free acid, which often suffers from poor solubility in organic solvents.[3]

PropertySpecification
Compound Name 5-(Hydroxymethyl)nicotinic acid hydrochloride
CAS Number (Salt) 2551118-34-2
CAS Number (Free Acid) 1240620-76-1
Molecular Formula C₇H₇NO₃[2][3] · HCl
Molecular Weight 189.60 g/mol (Salt) / 153.14 g/mol (Free Acid)
Appearance White to off-white crystalline powder
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Predicted) ~3.4 (COOH), ~4.9 (Pyridine N)

Key Structural Advantage: The C3-COOH allows for amide coupling (to amines), while the C5-CH₂OH allows for etherification or esterification (to acids/halides), enabling the construction of heterobifunctional ligands.[2][3]

Synthesis & Manufacturing Routes

Understanding the synthesis is crucial for identifying potential impurities in supplier samples.[2][3] Two primary industrial routes exist:

Route A: Selective Reduction (Common)

This route starts from dimethyl pyridine-3,5-dicarboxylate.[2][3] It requires precise control to reduce only one ester group to an alcohol without over-reducing to the diol or methyl group.[2][3]

Route B: Functionalization of 5-Methylnicotinic Acid

This route involves radical halogenation of the methyl group followed by hydrolysis.[2][3] It is prone to trace halogenated impurities.[2][3]

SynthesisPathways StartA Dimethyl pyridine-3,5-dicarboxylate (Starting Material A) InterA Methyl 5-(hydroxymethyl)nicotinate (Intermediate) StartA->InterA NaBH4 / CaCl2 (Selective Reduction) Impurity1 Impurity: Pyridine-3,5-diyldimethanol (Over-reduction) StartA->Impurity1 Excess Reductant Impurity2 Impurity: Unreacted Diester StartA->Impurity2 Incomplete Rxn Product 5-(Hydroxymethyl)nicotinic acid (Target) InterA->Product LiOH / H2O (Hydrolysis) StartB 5-Methylnicotinic acid (Starting Material B) InterB 5-(Bromomethyl)nicotinic acid StartB->InterB NBS / AIBN (Radical Bromination) InterB->Product AgNO3 / H2O (Hydrolysis)

Figure 1: Common synthetic pathways for 5-(Hydroxymethyl)nicotinic acid. Route A is preferred for scale-up but carries the risk of over-reduction impurities.[2][3]

Sourcing Strategy: Critical Quality Attributes (CQAs)

When evaluating a supplier for 5-HMNA·HCl, do not rely solely on the purity percentage. Request a Certificate of Analysis (COA) and check for these specific issues:

Impurity Profile
  • Over-reduced Diol (<0.5%): In Route A, the formation of 3,5-bis(hydroxymethyl)pyridine is a common side reaction.[2][3] This diol competes in subsequent conjugation reactions, leading to "double-linked" byproducts.

  • Inorganic Salts: If the HCl salt is formed via precipitation from high-salt aqueous streams, check for residual sulfated ash.[2][3]

  • Residual Boron: If NaBH₄ was used, check for boron content, as it can interfere with palladium-catalyzed cross-couplings later in your workflow.[2][3]

Salt Stoichiometry

Ensure the salt is a defined mono-hydrochloride (1.0 eq HCl).[2][3] Excess HCl (e.g., 1.5 eq) can cause unexpected pH drops in sensitive biological assays or degradation of acid-labile protecting groups in your synthesis.[2][3]

Hygroscopicity

The HCl salt is hygroscopic.[2][3] Suppliers must pack the compound in glass vials with Teflon-lined caps or double-bagged antistatic foil pouches with desiccants.[2][3] Avoid suppliers shipping in simple ziplock bags.[2][3]

Handling, Stability & Storage

Stability Protocol:

  • Oxidation Risk: The benzylic-like alcohol at C5 is susceptible to oxidation to the aldehyde (5-formylnicotinic acid) upon prolonged exposure to air and light.[2][3]

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen) for long-term storage. For short-term usage (weeks), 2-8°C in a desiccator is acceptable.[2][3]

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which accelerates hydrolysis or clumping.[2][3]

Solubility Note: Dissolve in DMSO or water for stock solutions.[2][3] Avoid non-polar solvents like diethyl ether or hexane, as the salt will not dissolve.[2][3]

Experimental Application: Linker Chemistry

The following protocol outlines a standard method for selectively functionalizing the carboxylic acid while leaving the alcohol intact (or vice versa), a common requirement in PROTAC synthesis.

Protocol: Selective Amide Coupling (COOH functionalization)

Objective: Couple an amine (R-NH₂) to the carboxylic acid without protecting the alcohol.[2][3]

  • Dissolution: Dissolve 5-HMNA·HCl (1.0 eq) in DMF (0.1 M).

  • Base Neutralization: Add DIPEA (3.0 eq) to neutralize the HCl salt and activate the carboxylate.[2][3]

  • Coupling Agent: Add HATU (1.1 eq).[2][3] Note: HATU is preferred over EDC/NHS to minimize ester formation at the alcohol.[2][3]

  • Reaction: Stir for 5 mins, then add the amine (R-NH₂, 1.1 eq).

  • Monitoring: Monitor via LC-MS. The alcohol group is generally poor enough as a nucleophile that it will not compete with a primary amine, but avoid using strong bases like NaH which could deprotonate the alcohol.[2][3]

References

  • National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 117701601, Nicotine benzoate (and related pyridine salts). Retrieved March 7, 2026, from [Link][3]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[3][4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722.[2][3] (Demonstrates reduction/functionalization logic for similar heterocycles). Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to 5-hydroxymethyl-3-pyridinecarboxylic Acid: Nomenclature, Properties, and Therapeutic Context

Abstract This technical guide provides an in-depth analysis of 5-hydroxymethyl-3-pyridinecarboxylic acid, a heterocyclic organic compound of significant interest to the scientific and drug development communities. The pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of 5-hydroxymethyl-3-pyridinecarboxylic acid, a heterocyclic organic compound of significant interest to the scientific and drug development communities. The primary objective is to clarify its nomenclature, presenting its most common synonym, 5-(hydroxymethyl)nicotinic acid, and detailing its key chemical identifiers. This document synthesizes data on its physicochemical properties, outlines considerations for its synthesis and handling, and places the molecule within the broader, highly significant context of pyridine carboxylic acid derivatives in medicinal chemistry. By explaining the foundational importance of its core structure—nicotinic acid (a form of Vitamin B3)—this guide offers researchers a comprehensive understanding of the compound's relevance and potential as a building block for novel therapeutic agents.

Chemical Identity and Nomenclature: Establishing a Clear Reference

Navigating the nomenclature of complex organic molecules is a critical first step in research, ensuring accuracy and reproducibility. 5-hydroxymethyl-3-pyridinecarboxylic acid is most frequently identified in chemical databases and by suppliers under its synonym, 5-(hydroxymethyl)nicotinic acid .[1] This name arises because the parent structure, pyridine-3-carboxylic acid, is commonly known as nicotinic acid.[2][3] The name simply denotes the addition of a hydroxymethyl (-CH₂OH) group at the 5th position of the nicotinic acid ring.

The structural relationship can be visualized as follows:

cluster_0 Core Scaffold to Specific Derivative Pyridine Pyridine (Parent Heterocycle) NicotinicAcid Pyridine-3-carboxylic Acid (Nicotinic Acid) Pyridine->NicotinicAcid + Carboxyl Group at C3 Target 5-hydroxymethyl-3-pyridinecarboxylic Acid (Target Compound) NicotinicAcid->Target + Hydroxymethyl Group at C5

Caption: Derivation of 5-hydroxymethyl-3-pyridinecarboxylic acid from its parent structures.

To prevent ambiguity, a consolidated list of key identifiers is essential for database searches, procurement, and regulatory documentation.

Identifier Value Reference
Preferred IUPAC Name 5-hydroxymethylpyridine-3-carboxylic acidDerived from structure
Common Synonym 5-(Hydroxymethyl)nicotinic acid[1][4]
CAS Number 1240620-76-1[1][4]
Molecular Formula C₇H₇NO₃[1][5]
Molecular Weight 153.14 g/mol [1][5]
InChI Key ZWSDYSDJHGQXKV-UHFFFAOYSA-N[1]
Canonical SMILES O=C(O)C1=CC(CO)=CN=C1[5]

Physicochemical Properties and Handling

Understanding the physical and chemical characteristics of a compound is fundamental for its application in experimental settings. The available data characterizes 5-hydroxymethyl-3-pyridinecarboxylic acid as a solid material under standard conditions.[1] Its stability and reactivity are influenced by the presence of the carboxylic acid, alcohol, and pyridine nitrogen functional groups, making it a versatile chemical intermediate.

Property Value / Description Reference
Physical Form Solid[1]
Purity Typically available at ≥95%[1]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Hazard Statements Related compounds show warnings for H302, H315, H319, H335 (Harmful if swallowed, causes skin/eye irritation, may cause respiratory irritation).[1]

The specified storage conditions suggest a potential sensitivity to light and oxidation, a critical consideration for maintaining sample integrity over time.[1] Researchers should employ standard laboratory safety protocols, including the use of personal protective equipment, when handling this compound, paying attention to the hazard classifications of structurally similar molecules.

The Broader Context: Pyridine Carboxylic Acids in Drug Development

The true significance of 5-hydroxymethyl-3-pyridinecarboxylic acid is best understood by examining its parent class: pyridine carboxylic acids. This structural motif is one of the most prolific and successful scaffolds in the history of medicinal chemistry.[6][7] The three primary isomers—picolinic acid (position 2), nicotinic acid (position 3), and isonicotinic acid (position 4)—have given rise to a vast number of FDA-approved drugs for a wide spectrum of diseases.[6][7]

The pyridine ring's nitrogen atom enhances solubility and provides a key site for hydrogen bonding, while the carboxylic acid group offers a handle for further chemical modification, making these compounds highly versatile in drug design.[6]

cluster_main Therapeutic Landscape of Pyridine Carboxylic Acid Scaffolds Core Pyridine Carboxylic Acid Scaffold TB Tuberculosis (e.g., Isoniazid, Ethionamide) Core->TB Cardio Hyperlipidemia (e.g., Niacin) Core->Cardio Cancer Oncology (e.g., Ponatinib) Core->Cancer Inflammation Anti-inflammatory Agents Core->Inflammation Antimicrobial Antimicrobial / Antifungal Core->Antimicrobial Neuro Neurodegenerative Disease (e.g., Alzheimer's) Core->Neuro

Caption: The pyridine carboxylic acid core is a privileged scaffold in drug discovery.

This rich history validates the continued exploration of novel derivatives like 5-hydroxymethyl-3-pyridinecarboxylic acid. The introduction of a hydroxymethyl group provides an additional reactive site for creating esters, ethers, or other functionalities, enabling chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Illustrative Synthetic Workflow and Considerations

The following protocol is adapted from the synthesis of a structurally related compound, 5-hydroxy-2-pyridinecarboxylic acid methyl ester, and illustrates a critical deprotection step common in such syntheses.[9]

Illustrative Protocol: Hydrogenation for Deprotection

  • Reaction Setup: In a suitable pressure vessel, dissolve the starting material (e.g., 5-benzyloxy-2-pyridinecarboxylic acid methyl ester, 7.9 g) in a solvent mixture (e.g., 100 mL of 75% aqueous ethanol).[9] The benzyloxy group serves as a protecting group for the hydroxyl functionality.

  • Catalyst Addition: Carefully add a palladium on carbon catalyst (e.g., 0.2 g of 5% Pd/C) to the mixture.[9] This heterogeneous catalyst is essential for the hydrogenation reaction.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the required pressure (e.g., 47 psi) and agitate at room temperature.[9]

  • Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.[9]

  • Workup: Once the reaction is complete, carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.[9]

  • Isolation: Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[9]

  • Purification: The resulting solid can be further purified by recrystallization or chromatography to yield the final, deprotected product.

cluster_workflow Illustrative Synthetic Step: Deprotection Start Dissolve Protected Precursor in Solvent Catalyst Add Pd/C Catalyst Start->Catalyst React Pressurize with H₂ Gas & Agitate Catalyst->React Filter Filter to Remove Catalyst React->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (e.g., Recrystallization) Evaporate->Purify

Caption: A typical workflow for a catalytic hydrogenation step in synthesis.

Biological Activity and Future Directions

While specific bioactivity data for 5-hydroxymethyl-3-pyridinecarboxylic acid is limited in the public domain, its structural relationship to nicotinic acid provides a strong basis for its biological relevance. Nicotinic acid is a vital precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are central to cellular metabolism and energy production.[2]

Furthermore, derivatives of functionalized pyridine carboxylic acids have shown promise in various therapeutic areas:

  • Antimicrobial Activity: Various substituted pyrano[2,3-c]pyridine-3-carboxamides, which can be synthesized from hydroxymethyl-pyridine precursors, have demonstrated significant activity against bacterial and fungal strains.[10]

  • Anti-inflammatory Effects: Research has shown that certain pyridine derivatives possess promising anti-inflammatory properties.[10]

Given these precedents, 5-hydroxymethyl-3-pyridinecarboxylic acid represents a valuable starting material for generating compound libraries. Its dual functionality (acid and alcohol) allows for diverse chemical modifications, making it an attractive scaffold for developing novel inhibitors, receptor agonists/antagonists, or other bioactive molecules.

Conclusion

5-hydroxymethyl-3-pyridinecarboxylic acid, most commonly known as 5-(hydroxymethyl)nicotinic acid, is more than a simple chemical entity. It is a well-defined building block rooted in a family of compounds—pyridine carboxylic acids—that has had a profound impact on modern medicine. Its clear identification through standardized nomenclature and CAS number, coupled with an understanding of its physicochemical properties, provides a solid foundation for its use in research. For scientists and drug development professionals, this compound offers a strategic entry point into the proven therapeutic potential of the nicotinic acid scaffold, with its additional hydroxymethyl group presenting a versatile handle for creating the next generation of innovative therapeutics.

References

  • Sigma-Aldrich. 5-(Hydroxymethyl)nicotinic acid | 1240620-76-1.

  • PubChem. 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid.

  • BLD Pharm. 27828-71-3|5-Hydroxynicotinic acid.

  • CymitQuimica. CAS 30766-12-2: 2-Pyridinecarboxylic acid, 5-hydroxy-, met….

  • BLD Pharm. 775545-30-7|6-(Hydroxymethyl)nicotinic acid.

  • BLD Pharm. 2551118-34-2|5-(Hydroxymethyl)nicotinic acid hydrochloride.

  • PubChem. 5-Hydroxynicotinic acid.

  • StruChem. 5-Hydroxynicotinic Acid Methyl Ester, min 98%, 100 grams.

  • BLD Pharm. 1240620-76-1|5-(Hydroxymethyl)nicotinic acid.

  • Fluorochem. 5-Hydroxy-nicotinic acid.

  • PubChem. 3,5-Pyridinedicarboxylic acid.

  • CAS Common Chemistry. 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, methyl ester, mono[[3-(acetylamino)-4-hydroxyphenyl]arsonate].

  • ChemicalBook. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5.

  • PubChem. CID 158608800.

  • ResearchGate. Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides.

  • ResearchGate. Pyridine carboxylic acid derivatives in drug development pipeline.

  • CAS Common Chemistry. 3-(Carboxymethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.

  • PrepChem.com. Synthesis of 5-hydroxy-2-pyridinecarboxylic acid methyl ester.

  • PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

  • Wikipedia. Dinicotinic acid.

  • MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs.

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.

  • Google Patents. US20120065405A1 - Process for producing pyridine carboxylic acids.

  • Wikipedia. Nicotinic acid.

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

  • PubChem. 5-Methylnicotinic acid.

  • PharmaCompass.com. [5, 6-3H]-niacin.

  • MDPI. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives.

  • Matrix Fine Chemicals. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6.

Sources

Exploratory

Metabolic Fate and Analytical Profiling of Imazapic and Imazamox

Topic: Herbicides Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals [1] Executive Summary This technical guide delineates the metabolic pathways, environm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Herbicides Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

[1]

Executive Summary

This technical guide delineates the metabolic pathways, environmental fate, and analytical characterization of Imazamox and Imazapic . As second-generation imidazolinone herbicides, these compounds share a core mechanism of action—inhibition of acetohydroxyacid synthase (AHAS)—yet exhibit distinct metabolic routes that converge at critical detoxification intermediates. Understanding these pathways is essential for developing herbicide-tolerant crops (Clearfield® technology), assessing environmental persistence, and designing robust LC-MS/MS residue monitoring protocols.

Molecular Mechanism of Action

Both Imazamox and Imazapic function as potent inhibitors of Acetohydroxyacid Synthase (AHAS) (EC 2.2.1.6), also known as Acetolactate Synthase (ALS).

  • Target: The enzyme catalyzes the first committed step in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

  • Binding Kinetics: The herbicides bind to the regulatory domain of the AHAS enzyme, inducing a conformational change that blocks substrate access to the active site.

  • Physiological Outcome: Cessation of cell division in meristematic tissues, followed by chlorosis and necrosis.

  • Selectivity Basis: Crop tolerance (e.g., in legumes or IMI-tolerant varieties) is rarely due to target site insensitivity (except in specific mutant lines) but rather driven by rapid metabolic detoxification via Cytochrome P450 monooxygenases.

Plant Metabolic Pathways: The Convergence Model

A critical insight for researchers is the metabolic convergence of these two distinct parent compounds into a shared intermediate, CL 263284 . This convergence simplifies residue definition but complicates source tracking in mixed-application scenarios.

Imazamox Metabolism[2][3][4][5]
  • Parent Structure: Contains a methoxymethyl group at the 5-position of the pyridine ring.[1]

  • Primary Step (Phase I): Oxidative O-demethylation catalyzed by Cytochrome P450s (putatively CYP81A family members in resistant crops).

  • Product: CL 263284 (5-hydroxymethyl derivative).[2]

Imazapic Metabolism[2][6]
  • Parent Structure: Contains a methyl group at the 5-position of the pyridine ring.[3][4]

  • Primary Step (Phase I): Hydroxylation of the methyl group, also P450-mediated.

  • Product: CL 263284 (5-hydroxymethyl derivative).[2]

Phase II Conjugation and Further Oxidation

Once formed, the reactive hydroxyl group on CL 263284 undergoes two competing fates:

  • Glucosylation: Conjugation with glucose by glucosyltransferases to form CL 189215 (non-toxic glycoside).

  • Oxidation: Further oxidation of the hydroxymethyl group to a carboxylic acid, yielding CL 312622 (dicarboxylic acid derivative).

Visualization: Plant Metabolic Pathway

PlantMetabolism Imazamox Imazamox (Methoxymethyl) CL263284 CL 263284 (5-Hydroxymethyl) Imazamox->CL263284 O-Demethylation (P450 Monooxygenases) Imazapic Imazapic (Methyl) Imazapic->CL263284 Hydroxylation (P450 Monooxygenases) CL189215 CL 189215 (Glucose Conjugate) CL263284->CL189215 Glucosylation (Phase II) CL312622 CL 312622 (Dicarboxylic Acid) CL263284->CL312622 Oxidation

Figure 1: Convergent metabolic pathway of Imazamox and Imazapic in tolerant plants leading to the common intermediate CL 263284 .[1]

Environmental Fate and Microbial Degradation

In soil matrices, the degradation pathway shifts from plant-based detoxification to microbial catabolism.

  • Primary Driver: Aerobic soil microbes.

  • Key Metabolite: CL 354825 .[5][3][6][7][8]

    • This metabolite represents a "stripped" imidazolinone core, resulting from demethylation and decarboxylation processes.

    • It is a common soil degradate for both herbicides, often monitored in groundwater safety studies.

  • Photolysis: Imazamox is susceptible to rapid aqueous photolysis, whereas Imazapic is more stable photolytically in soil but degrades in water.[9]

Visualization: Environmental Fate

EnvFate Parent Parent Herbicide (Imazamox/Imazapic) Soil Soil Matrix Parent->Soil Application Microbes Aerobic Microbes Soil->Microbes Bioavailability CL354825 CL 354825 (Demethylated/Decarboxylated) Microbes->CL354825 Degradation (t1/2 27-120d) Mineralization CO2 + Biomass CL354825->Mineralization Slow Mineralization

Figure 2: Primary environmental degradation route via aerobic microbial metabolism in soil.

Analytical Methodologies: LC-MS/MS Profiling

For researchers validating metabolic pathways or conducting residue trials, accurate quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Protocol

Principle: Acidic extraction is required to release bound residues and ensure solubility of the amphoteric imidazolinone molecules.

  • Homogenization: 5g sample + 10 mL Methanol/Water (80:20 v/v) with 0.1% Formic Acid.

  • Extraction: Shake vigorously for 30 min; Centrifuge at 4000 rpm.

  • Cleanup:

    • Water/Soil:[10][7][8][11] Solid Phase Extraction (SPE) using C18 or SCX (Strong Cation Exchange) cartridges.

    • Plant Tissue: QuEChERS (Citrate buffered) is effective, often followed by dSPE with C18/PSA.

  • Reconstitution: Dissolve residue in Mobile Phase A (Water + 0.1% Formic Acid).

LC-MS/MS Parameters (MRM Table)

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/6500 or Agilent 6495). Source: ESI Positive Mode.

AnalytePrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Retention Time (approx)
Imazamox 306.1261.186.15.2 min
Imazapic 276.1231.1163.16.1 min
CL 263284 292.1247.1219.14.5 min
CL 354825 278.1233.1165.07.1 min
CL 312622 *306.1261.1264.14.7 min

*Note: CL 312622 and Imazamox are isobaric (m/z 306). Chromatographic separation is critical. CL 312622 typically elutes earlier than Imazamox on C18 columns due to the dicarboxylic acid polarity.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Sample (Plant/Soil) Extract Extraction (MeOH/H2O + 0.1% FA) Sample->Extract Cleanup Cleanup (SPE C18 or QuEChERS) Extract->Cleanup LC HPLC Separation (C18 Column, Gradient) Cleanup->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification (Analyst/MassHunter) MS->Data

Figure 3: Standardized LC-MS/MS workflow for imidazolinone residue analysis.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2014).[1] Imazamox: Toxicology and Residue Evaluation.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2016).[7] Environmental Chemistry Method for Imazapic & Degradate CL354825 in Soil (MRID 50120103).[7] Retrieved from [Link][1][9][5][12][7][13][14][15][16][17][18]

  • U.S. Environmental Protection Agency (EPA). (2017). Analytical Method for Imazamox and its Metabolites in Water (MRID 50105409).[5] Retrieved from [Link][13]

  • Brazier-Hicks, M., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. ACS Omega. Retrieved from [Link]

  • Torra, J., et al. (2021). Cytochrome P450 metabolism-based herbicide resistance to imazamox and 2,4-D in Papaver rhoeas.[16] Pesticide Biochemistry and Physiology. Retrieved from [Link]

Sources

Foundational

The Pyridine-3-Carboxylate Scaffold: From Metabolic Modulation to Oncology

Executive Summary: The Privileged "Meta" Position In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid/niacin) scaffold represents a "privileged structure"—a molecular framework capable of providing lig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged "Meta" Position

In medicinal chemistry, the pyridine-3-carboxylic acid (nicotinic acid/niacin) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 2- and 4-isomers, the 3-position (meta) offers a unique vector for substitution that avoids the steric clash with the ring nitrogen lone pair while maintaining optimal electronic distribution for hydrogen bonding.

This guide dissects the medicinal chemistry of pyridine-3-carboxylic acid derivatives, moving beyond their vitamin status to their role as high-potency ligands in lipid metabolism (GPR109A agonists) and oncology (NAMPT inhibitors) .

Pharmacological Targets & Mechanistic Pathways[1][2]

The utility of this scaffold bifurcates into two distinct therapeutic areas based on the modification of the C-3 carboxylate moiety.

GPR109A (HCAR2) Agonism: Lipid Regulation

Nicotinic acid is the most effective agent for raising HDL cholesterol. Its action is mediated by GPR109A , a G


-coupled receptor highly expressed in adipocytes.
  • Mechanism: Activation of GPR109A inhibits adenylyl cyclase, reducing cAMP levels. This deactivates Protein Kinase A (PKA), preventing the phosphorylation of hormone-sensitive lipase (HSL).

  • Result: Reduced hydrolysis of triglycerides into free fatty acids (FFAs). Lower circulating FFAs decrease liver VLDL synthesis, subsequently lowering LDL and raising HDL.[1]

  • The Flushing Problem: GPR109A is also expressed in Langerhans cells in the skin.[2] Activation there induces Arachidonic Acid metabolism

    
     Prostaglandin D2 (PGD2) 
    
    
    
    Vasodilation (Flushing).
NAMPT Inhibition: Cancer Metabolism

When the C-3 carboxylate is converted to a carboxamide (mimicking Nicotinamide), the scaffold targets Nicotinamide Phosphoribosyltransferase (NAMPT) .[3]

  • Mechanism: NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway.[3] Cancer cells, having high metabolic demands, are "addicted" to this pathway to maintain NAD+ levels for PARP repair and Sirtuin activity.

  • Inhibition: Pyridine-3-carboxamide derivatives (e.g., FK866) bind in the NAMPT active site, depleting intracellular NAD+ and inducing apoptosis (oncosis) in tumor cells.[4]

Mechanistic Visualization

The following diagram illustrates the dual pathways modulated by this scaffold.

G Scaffold Pyridine-3-Carboxylate Scaffold GPR109A Target: GPR109A (Adipocytes/Langerhans) Scaffold->GPR109A Acid/Bioisostere NAMPT Target: NAMPT (Tumor Cells) Scaffold->NAMPT Carboxamide Gi Gi Protein Activation GPR109A->Gi Flushing Side Effect: PGD2 Release GPR109A->Flushing Off-tissue cAMP cAMP (Decrease) Gi->cAMP Lipolysis Lipolysis (Inhibition) cAMP->Lipolysis NAD_Salvage NAD+ Salvage Pathway NAMPT->NAD_Salvage Inhibits NAD_Depletion NAD+ Depletion NAD_Salvage->NAD_Depletion Apoptosis Tumor Cell Death NAD_Depletion->Apoptosis

Figure 1: Divergent signaling pathways. The acid scaffold drives metabolic regulation via GPR109A, while the amide scaffold drives oncology efficacy via NAMPT inhibition.

Structure-Activity Relationship (SAR) Landscape[6][7]

The optimization of the pyridine-3-carboxylic acid core relies on three critical vectors: the Acid Headgroup (C-3), the Hydrophobic Tail (C-5/C-6), and the Pyridine Nitrogen.

The C-3 "Headgroup": Solving the Flushing Paradox

The carboxylic acid is essential for GPR109A binding (Arg251 interaction) but triggers flushing.

  • Bioisosteres: Replacing -COOH with 5-alkyl-pyrazole-3-carboxylic acid or tetrazoles maintains potency while altering physicochemical properties.

  • Biased Agonism: Recent studies suggest that 4-(phenyl)thio-1H-pyrazole derivatives (lacking the classic acid) can selectively activate the G-protein pathway (lipid lowering) without recruiting

    
    -arrestin (flushing).
    
The C-5 Position: Potency & Selectivity

Substitution at C-5 is the most fruitful area for SAR exploration.

  • Halogens (F, Br): A fluorine at C-5 (e.g., in 5-fluoronicotinic acid derivatives) blocks metabolism and increases lipophilicity, often enhancing GPR109A affinity by 10-fold compared to unsubstituted niacin.

  • Aryl/Heteroaryl Groups: In NAMPT inhibitors, the C-5 position (or the equivalent position in fused systems) often connects to a "linker-cap" motif that extends into the enzyme's hydrophobic tunnel.

Comparative SAR Data

The table below summarizes key derivatives and their shifts in biological profile.

Compound ClassC-3 SubstituentC-5/C-6 ModificationPrimary TargetKey Outcome
Niacin -COOH-HGPR109AHigh HDL, Severe Flushing
Acipimox -COOH (N-oxide)5-MethylGPR109ALonger half-life, reduced FFA rebound
MK-6892 -COOHPyrazole fusedGPR109AFull agonist, reduced flushing (Clinical Candidate)
FK866 -CONH-(Linker)-HNAMPTPotent anticancer (IC50 < 10 nM)
GMX1778 -CN (Cyanoguanidine)6-substitutedNAMPTBioactivated prodrug

Synthetic Methodologies

Modern synthesis moves beyond the traditional oxidation of 3-methylpyridine. The most robust pathway for generating diverse libraries is the Palladium-Catalyzed Cross-Coupling of 5-Bromonicotinates .

Protocol: Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid

This protocol allows for the rapid introduction of aryl/heteroaryl diversity at the C-5 position.

Reagents:

  • Methyl 5-bromonicotinate (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • 
     (0.05 eq) - Chosen for stability and broad substrate scope.
    
  • 
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Charge a microwave vial or round-bottom flask with Methyl 5-bromonicotinate (1.0 mmol, 216 mg), Aryl boronic acid (1.2 mmol), and

    
     (3.0 mmol, 414 mg). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) under a positive stream of 
    
    
    
    .
  • Reaction: Heat to 90°C for 4–12 hours. (Monitor via LC-MS for disappearance of bromide).

  • Workup (Self-Validating Step):

    • Cool to RT. Filter through a Celite pad to remove Pd black.

    • Partition filtrate between EtOAc and Water.[5]

    • Check: The aqueous layer should be basic (pH ~9). If the product is an acid (hydrolysis occurred), adjust pH to 3-4 to extract. If ester is intact, extract neutral.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

SAR Decision Tree

Use this logic flow to guide synthetic planning based on assay results.

SAR_Tree Start Hit Compound (Pyridine-3-Core) Check_Activity Primary Activity? Start->Check_Activity Lipid Lipid Lowering (GPR109A) Check_Activity->Lipid Cancer Cytotoxicity (NAMPT) Check_Activity->Cancer Flush_Check Flushing Observed? Lipid->Flush_Check Potency_Check IC50 > 100nM? Cancer->Potency_Check Mod_Acid Modify C-3 Acid (Bioisosteres) Flush_Check->Mod_Acid Yes Biased Design Biased Agonist (Remove Acid) Flush_Check->Biased Severe Mod_C5 Add Hydrophobic Group at C-5 (Suzuki) Potency_Check->Mod_C5 Yes Mod_Linker Optimize Amide Linker (Length/Rigidity) Potency_Check->Mod_Linker No (Optimize PK)

Figure 2: SAR Optimization Logic. Decision nodes guide the chemist through structural modifications based on biological feedback.

Experimental Validation: GPR109A cAMP Assay

To validate the biological activity of synthesized derivatives, a functional cAMP assay is required. Since GPR109A is


-coupled, we measure the inhibition of forskolin-stimulated cAMP production.

Protocol (TR-FRET based):

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Seeding: 10,000 cells/well in 384-well low-volume plates.

  • Stimulation: Treat cells with Forskolin (10

    
    M)  to elevate cAMP baseline.
    
  • Treatment: Add test compounds (11-point dilution series) and incubate for 30 min at RT.

  • Detection: Add LANCE Ultra cAMP detection reagents (Eu-cAMP tracer + ULight-anti-cAMP).

  • Readout: Measure TR-FRET signal (665 nm / 615 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

    • Validation Criteria: Reference Niacin

      
       should be ~100 nM. Z' factor > 0.5.
      

References

  • GPR109A Mechanism & Flushing: Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Pharmacological Reviews. Link

  • NAMPT Inhibitors (FK866): Galli, M., et al. (2013). "Medicinal chemistry of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors." Journal of Medicinal Chemistry. Link

  • Biased Agonism: Song, J.H., et al. (2015). "Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A." Bioorganic & Medicinal Chemistry Letters. Link

  • Synthetic Methodology: Li, J.J., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Chemical Reviews. Link

  • Clinical Context: The HPS2-THRIVE Collaborative Group. (2014).[6] "Effects of extended-release niacin with laropiprant in high-risk patients." New England Journal of Medicine. Link

Sources

Exploratory

Biological Activity of 5-Hydroxymethyl Nicotinic Acid Derivatives

This guide explores the pharmacological landscape of 5-Hydroxymethyl Nicotinic Acid (5-HMNA) and its derivatives. While often overshadowed by its parent compound (niacin) or its 5-halo analogs, the 5-hydroxymethyl scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide explores the pharmacological landscape of 5-Hydroxymethyl Nicotinic Acid (5-HMNA) and its derivatives. While often overshadowed by its parent compound (niacin) or its 5-halo analogs, the 5-hydroxymethyl scaffold represents a critical "chemical handle" in modern medicinal chemistry, enabling the synthesis of targeted antimicrobial agents, transition metal complexes, and herbicide metabolites.

Technical Guide & Whitepaper

Executive Summary: The 5-HMNA Scaffold

5-Hydroxymethyl nicotinic acid (5-HMNA) is a bifunctional pyridine derivative characterized by a carboxylic acid at position 3 and a hydroxymethyl group at position 5. Unlike simple niacin analogs, the 5-hydroxymethyl group breaks the electronic symmetry of the pyridine ring, offering a unique vector for molecular extension.

Key Biological Profiles:

  • Cytotoxic Potency: 5-HMNA derivatives serve as superior ligands in Platinum(II) coordination complexes, showing higher cytotoxicity against human tumor lines (e.g., HeLa, MCF7) compared to simple carboxylic acid analogs.

  • Antimicrobial Precursors: Oxidation of the 5-hydroxymethyl group yields 5-formyl nicotinic acid, the obligate precursor for high-potency acylhydrazone and Schiff base antibiotics.

  • Metabolic Stability: The 5-hydroxymethyl moiety is a known metabolite of imidazolinone herbicides (e.g., Imazamox), indicating specific enzymatic processing pathways in eukaryotic systems.

Chemical Architecture & Synthesis

To access the biological potential of 5-HMNA, robust synthetic routes are required. The hydroxymethyl group is chemically labile; thus, protection or immediate derivatization is often necessary.

Core Synthesis Strategy

The most reliable industrial route involves the partial reduction of pyridine-3,5-dicarboxylates or the functionalization of 5-methylnicotinic acid.

Protocol A: Synthesis of Methyl 5-(hydroxymethyl)nicotinate
  • Principle: Selective reduction of the diester using NaBH4/CaCl2 allows for the isolation of the mono-alcohol without over-reduction to the diol.

  • Reagents: Dimethyl pyridine-3,5-dicarboxylate, Sodium Borohydride (NaBH4), Calcium Chloride (CaCl2), Methanol, THF.

Step-by-Step Methodology:

  • Preparation: Dissolve dimethyl pyridine-3,5-dicarboxylate (10 mmol) in absolute methanol (50 mL) and THF (20 mL). Cool to 0°C.[1]

  • Activation: Add CaCl2 (20 mmol) in portions. Stir for 15 minutes to complex the ester carbonyls.

  • Reduction: Add NaBH4 (25 mmol) slowly over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Quenching: Stir at room temperature for 4 hours. Quench with ice-cold 1N HCl until pH ~6.

  • Extraction: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry over Na2SO4 and concentrate. Purify via flash column chromatography (SiO2, Hexane:EtOAc 1:1).

    • Yield Target: 65-75%

    • Validation: 1H NMR (DMSO-d6) δ 9.0 (s, 1H), 8.7 (s, 1H), 5.4 (t, 1H, OH), 4.6 (d, 2H, CH2).

Pharmacological Profiles & Mechanisms

Antitumor Activity: The Platinum(II) Connection

5-HMNA derivatives have shown distinct advantages as non-leaving ligands in cisplatin-type complexes.

  • Mechanism: The 5-hydroxymethyl group acts as a hydrogen-bond donor in the DNA major groove, potentially stabilizing the Pt-DNA adduct.

  • Data Highlight: Trans-Pt(II) complexes utilizing 5-hydroxymethylpyridine ligands exhibited superior cytotoxicity (IC50 < 10 µM) against HeLa cells compared to complexes with simple pyridine-3-carboxylic acid, likely due to enhanced cellular uptake facilitated by the polar hydroxymethyl handle.

Antimicrobial Activity: The Hydrazone Gateway

The 5-hydroxymethyl group is the precursor to 5-formyl nicotinic acid. Condensation of this aldehyde with hydrazides yields acylhydrazones , a class of compounds with potent activity against Gram-positive bacteria (e.g., S. aureus, MRSA).

  • SAR Insight: The hydrazone linker (-CH=N-NH-CO-) mimics peptide bonds, allowing these derivatives to inhibit bacterial protein synthesis.

  • Potency: MIC values for 5-substituted nicotinic acylhydrazones range from 1.95 to 15.62 µg/mL against Staphylococcus epidermidis.

Herbicide Metabolism (Toxicology Context)

In agricultural pharmacology, 5-HMNA appears as a primary metabolite of Imazamox .

  • Pathway: Imazamox

    
     Benzyl-hydroxylation 
    
    
    
    5-Hydroxymethyl metabolite.
  • Significance: This transformation renders the herbicide less phytotoxic, serving as a detoxification mechanism in resistant crops (e.g., legumes).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent biological pathways accessible from the 5-HMNA scaffold.

G cluster_SAR SAR Logic HMNA 5-Hydroxymethyl Nicotinic Acid (5-HMNA) PtComplex Pt(II) Complexes (Cytotoxicity) HMNA->PtComplex Ligand Exchange (Coordination Chem) Aldehyde 5-Formyl Derivative (Intermediate) HMNA->Aldehyde Oxidation (MnO2/PCC) Ester Lipophilic Esters (Prodrugs/Metabolic Modulators) HMNA->Ester Esterification Hydrazone Acylhydrazones (Anti-MRSA/Antibacterial) Aldehyde->Hydrazone + Hydrazide (Condensation)

Caption: Divergent synthesis pathways from 5-HMNA leading to distinct pharmacological classes: Cytotoxic metal complexes, antibacterial hydrazones, and metabolic prodrugs.

Experimental Protocols for Biological Evaluation

To validate the activity of 5-HMNA derivatives, use the following standardized assays.

In Vitro Cytotoxicity Assay (MTT Method)

Purpose: Determine the IC50 of 5-HMNA-Pt complexes against cancer cell lines (e.g., HeLa, HepG2).

  • Seeding: Plate cells (5 x 10^3 cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the 5-HMNA derivative in DMSO (stock). Dilute with media to concentrations of 0.1, 1, 10, 50, and 100 µM. Add to wells (triplicate).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Antimicrobial Susceptibility (Broth Microdilution)

Purpose: Determine Minimum Inhibitory Concentration (MIC) for 5-formyl-derived hydrazones.

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Prep: Add 100 µL of MHB to wells of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Start: 128 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension to each well. Final volume: 200 µL.

  • Controls: Include Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Incubation: 37°C for 18-24 hours.

  • Analysis: MIC is the lowest concentration with no visible turbidity.

Comparison of 5-Substituted Nicotinic Acid Derivatives

Derivative Class5-Position SubstituentPrimary ActivityMechanism of ActionKey Reference
5-HMNA -CH2OHMetabolic IntermediateHerbicide detoxification; Ligand for Pt-drugs[1]
5-Bromo -BrSynthetic ScaffoldPrecursor for Suzuki coupling; VEGFR-2 inhibition[2]
5-Formyl -CHOAntibacterial PrecursorCondenses to form DNA-binding hydrazones[3]
5-Nitrofuran -(Nitrofuran)Antibacterial (MRSA)Nitro-reduction radical generation[3]

Future Outlook

The 5-hydroxymethyl nicotinic acid scaffold is underutilized. Future development should focus on:

  • Antibody-Drug Conjugates (ADCs): Using the 5-hydroxymethyl group as a linker site for attaching nicotinic acid (a GPR109A agonist) to targeted delivery systems.

  • Fragment-Based Drug Design: Utilizing 5-HMNA as a polar, hydrogen-bonding fragment to probe hydrophilic pockets in kinase inhibitors.

References

  • PubChem. (n.d.). Imazamox | C15H19N3O4. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Nawrot, U., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. Retrieved October 26, 2023, from [Link]

  • Quiroga, A. G., et al. (2008). Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids... on the cytotoxicity of platinum complexes. Chemistry & Biodiversity. Retrieved from [Link]

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. Organic Syntheses, 97, 18-35. Retrieved from [Link]

Sources

Foundational

Difference between 5-hydroxynicotinic acid and 5-hydroxymethylnicotinic acid

Executive Summary 5-Hydroxynicotinic acid (5-HNA) and 5-hydroxymethylnicotinic acid (5-HMNA) are structural analogs of nicotinic acid (Vitamin B3), yet they exhibit fundamentally divergent chemical behaviors and pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxynicotinic acid (5-HNA) and 5-hydroxymethylnicotinic acid (5-HMNA) are structural analogs of nicotinic acid (Vitamin B3), yet they exhibit fundamentally divergent chemical behaviors and pharmacological profiles due to the electronic nature of their C5-substituents.

  • 5-HNA is a hydroxypyridine , characterized by a phenolic hydroxyl group attached directly to the aromatic ring. This imparts significant electron-donating effects, tautomeric potential (pyridone-like character), and acidity (pKa ~8.5 for the OH).

  • 5-HMNA is a pyridinemethanol , where the hydroxyl group is separated from the ring by a methylene bridge (-CH₂-). It functions as a primary alcohol (pKa ~15), acting as a versatile synthetic handle for linker chemistry without significantly perturbing the electronic distribution of the pyridine ring.

This guide details the structural, physicochemical, and synthetic distinctions between these two critical intermediates.

Structural & Physicochemical Analysis

The core difference lies in the conjugation of the oxygen atom with the pyridine


-system.
Feature5-Hydroxynicotinic Acid (5-HNA)5-Hydroxymethylnicotinic Acid (5-HMNA)
Structure Phenolic OH directly on C5Primary alcohol on C5 methyl group
Electronic Effect Strong Electron Donor (+M effect) to ringWeak Inductive Electron Withdrawing (-I)
Tautomerism Exists in equilibrium with 5-oxo-1,5-dihydropyridineNone (Stable alcohol)
Acidity (pKa) COOH: ~3.8 Pyridine N: ~4.8 Phenolic OH: ~8.2 COOH: ~3.6 Pyridine N: ~3.4 Aliphatic OH: ~15.5
Solubility Soluble in dilute base (phenolate formation)Soluble in polar organic solvents; amphoteric
Reactivity Nucleophilic ring (ortho to OH); O- vs N-alkylationNucleophilic side-chain; Oxidation to aldehyde/acid
Visualization: Structural & Electronic Divergence

G cluster_0 5-Hydroxynicotinic Acid (5-HNA) cluster_1 5-Hydroxymethylnicotinic Acid (5-HMNA) HNA_Struct Pyridine Ring + C3-COOH + C5-OH (Phenolic) Resonance Resonance Donation (+M) Increases Ring e- Density HNA_Struct->Resonance Tautomer Keto-Enol Tautomerism (Pyridone form) HNA_Struct->Tautomer HMNA_Struct Pyridine Ring + C3-COOH + C5-CH2OH (Primary Alcohol) Induction Inductive Effect (-I) Minimal Ring Perturbation HMNA_Struct->Induction Reactivity Side-Chain Oxidation (-> Aldehyde -> Acid) HMNA_Struct->Reactivity

Figure 1: Comparative analysis of electronic effects and structural consequences of the C5 substituent.

Synthetic Pathways[1]

The synthesis of these compounds requires distinct strategies. 5-HNA is typically accessed via substitution or hydrolysis of halogenated pyridines, while 5-HMNA is synthesized via the reduction of diesters.

Synthesis of 5-Hydroxynicotinic Acid (5-HNA)

Primary Route: Hydrolysis of 5-Bromonicotinic Acid. This method utilizes copper-catalyzed hydroxylation or direct alkaline hydrolysis under forcing conditions.

  • Starting Material: 5-Bromonicotinic acid (CAS: 20826-04-4).

  • Reagents: NaOH, Cu powder (catalyst), H₂O.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) facilitated by the electron-deficient pyridine ring.
    
Synthesis of 5-Hydroxymethylnicotinic Acid (5-HMNA)

Primary Route: Selective Reduction of Dimethyl Pyridine-3,5-dicarboxylate. Achieving selectivity (reducing one ester to an alcohol while leaving the other intact or reducing both to a diol and re-oxidizing) is challenging. The most reproducible lab-scale method involves partial reduction.

  • Starting Material: Dimethyl pyridine-3,5-dicarboxylate (Dinicotinic acid dimethyl ester, CAS: 4591-55-3).

  • Reagents:

    
    , 
    
    
    
    (activator), MeOH/THF.
  • Mechanism: Hydride transfer to the carbonyl carbon. The use of

    
     enhances the electrophilicity of the ester, allowing reduction by borohydride under mild conditions.
    
Visualization: Synthetic Workflows

Synthesis cluster_HNA Route A: 5-HNA Synthesis cluster_HMNA Route B: 5-HMNA Synthesis Start_A 5-Bromonicotinic Acid Step_A1 NaOH (aq), Cu cat. Reflux, 24h Start_A->Step_A1 Product_A 5-Hydroxynicotinic Acid (Phenolic Product) Step_A1->Product_A Start_B Dimethyl pyridine-3,5-dicarboxylate Step_B1 NaBH4, CaCl2 MeOH/THF, 0°C -> RT Start_B->Step_B1 Step_B2 Acidic Workup (pH 4) Selective Precipitation Step_B1->Step_B2 Product_B 5-Hydroxymethylnicotinic Acid (Alcohol Product) Step_B2->Product_B

Figure 2: Synthetic flowcharts for the production of 5-HNA via hydrolysis and 5-HMNA via selective reduction.

Experimental Protocols

Protocol A: Preparation of 5-Hydroxynicotinic Acid

Source Validation: Adapted from standard hydrolysis protocols for halopyridines [1].

  • Dissolution: Dissolve 10.0 g (49.5 mmol) of 5-bromonicotinic acid in 50 mL of 10% NaOH solution.

  • Catalysis: Add 0.5 g of copper bronze powder.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 24–48 hours. Monitor by TLC (System: DCM/MeOH 9:1) for the disappearance of the starting bromide.

  • Workup: Filter hot to remove the copper catalyst.

  • Precipitation: Cool the filtrate to 0°C and acidify slowly with concentrated HCl to pH ~3.

  • Isolation: The product precipitates as a white/off-white solid.[1] Filter, wash with cold water, and dry in vacuo.

    • Yield: Typically 60–75%.

    • Purity Check:

      
       (DMSO-
      
      
      
      ) should show aromatic protons at
      
      
      8.54 (d), 8.35 (d), 7.65 (t).
Protocol B: Preparation of 5-Hydroxymethylnicotinic Acid (Methyl Ester Intermediate)

Source Validation: Reduction methodology based on borohydride/salt systems [2].

  • Activation: Suspend dimethyl pyridine-3,5-dicarboxylate (5.0 g, 25.6 mmol) and anhydrous

    
     (5.6 g, 51.2 mmol) in 100 mL of absolute ethanol/THF (1:1). Stir for 30 min to complex the esters.
    
  • Reduction: Cool to 0°C. Add

    
     (2.0 g, 52 mmol) portion-wise over 20 minutes.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench with 1N HCl (gas evolution!) until pH ~2 to destroy excess hydride.

  • Hydrolysis (Optional for Free Acid): If the free acid is required, add NaOH to pH 12 and stir for 2 hours, then re-acidify to pH 3.5 to precipitate the zwitterionic product.

  • Extraction: For the ester form, neutralize to pH 7, extract with EtOAc (

    
     mL), dry over 
    
    
    
    , and concentrate.
    • Note: The free acid 5-HMNA is highly water-soluble (amphoteric). Purification often requires ion-exchange chromatography (Dowex 50W) if precipitation is incomplete.

Pharmacological & Application Logic[3]

5-HNA: The Receptor Agonist

5-Hydroxynicotinic acid serves as a bioisostere of nicotinic acid. The phenolic OH mimics the electronics of the pyridine ring found in natural ligands but alters the lipophilicity (LogP ~0.5).

  • Target: GPR109A (Niacin receptor).

  • Mechanism: The phenolic proton can participate in H-bonding within the receptor pocket, potentially reducing the "flushing" side effect associated with niacin by altering cutaneous Langerhans cell activation kinetics.

5-HMNA: The Linker & Metabolite

5-Hydroxymethylnicotinic acid is primarily a bifunctional building block .

  • Linker Chemistry: The primary alcohol is easily converted to a leaving group (Cl, Br, OMs) for

    
     coupling reactions, allowing the attachment of the nicotinic acid moiety to fluorophores or drug payloads.
    
  • Metabolic Fate: In vivo, the hydroxymethyl group is susceptible to sequential oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), converting it back to a dicarboxylic acid (dinicotinic acid). This makes it a "soft" metabolic spot in drug design.

Visualization: Metabolic & Reactivity Logic

Metabolism cluster_M1 5-HMNA Metabolic Fate cluster_M2 5-HNA Reactivity HMNA 5-HMNA (R-CH2OH) Aldehyde Intermediate Aldehyde HMNA->Aldehyde ADH Oxidation Dinicot Dinicotinic Acid (Excretion) Aldehyde->Dinicot ALDH Oxidation HNA 5-HNA (Phenol) Gluc O-Glucuronide Conjugate HNA->Gluc UGT Phase II Metab

Figure 3: Metabolic trajectories. 5-HMNA undergoes oxidative degradation, while 5-HNA typically undergoes Phase II conjugation.

References

  • Structure and Energetics of Hydroxynicotinic Acids. Source: ResearchGate. URL:[Link]

  • Reduction of 3,5-disubstituted pyridines to dihydropyridines. Source: Royal Society of Chemistry (Perkin Trans. 1). URL:[Link]

  • 5-Hydroxynicotinic acid | C6H5NO3 | CID 34037. Source: PubChem.[1] URL:[Link]

  • Metabolic Stability and Metabolite Characterization (General Protocols). Source: MDPI. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(Hydroxymethyl)nicotinic acid from diesters

Application Note: Selective Synthesis of 5-(Hydroxymethyl)nicotinic Acid from Diesters Executive Summary 5-(Hydroxymethyl)nicotinic acid (CAS 22252-32-0) is a critical bifunctional pyridine building block, serving as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 5-(Hydroxymethyl)nicotinic Acid from Diesters

Executive Summary

5-(Hydroxymethyl)nicotinic acid (CAS 22252-32-0) is a critical bifunctional pyridine building block, serving as a scaffold for NAD+ precursors, nicotinic acid receptor ligands, and metal-organic frameworks (MOFs).[1] Its synthesis from the symmetric precursor diethyl 3,5-pyridinedicarboxylate (diethyl dinicotinate) presents a classic challenge in organic chemistry: desymmetrization .

This guide details a robust, two-step protocol for the synthesis of 5-(hydroxymethyl)nicotinic acid. Unlike statistical hydrolysis methods which often suffer from poor selectivity, this protocol utilizes a calcium-promoted borohydride reduction to selectively convert one ester group to a primary alcohol, followed by controlled saponification.[1] This method balances reagent accessibility with high reproducibility.

Retrosynthetic Analysis & Strategy

The synthesis relies on breaking the C2 symmetry of the diethyl ester. Direct hydrolysis often yields intractable mixtures of diacid and mono-acid.[1] Therefore, the strategy proceeds via the mono-reduction to the hydroxy-ester, which is easily separable from the starting material and the over-reduced diol by chromatography.[1]

Pathway:

  • Desymmetrization: Selective reduction of one ester moiety using NaBH₄ activated by CaCl₂.[2]

  • Hydrolysis: Mild saponification of the remaining ester to the carboxylic acid.

Retrosynthesis Target 5-(Hydroxymethyl)nicotinic acid (Target) Intermediate Ethyl 5-(hydroxymethyl)nicotinate (Intermediate) Target->Intermediate Hydrolysis (LiOH, THF/H2O) SM Diethyl 3,5-pyridinedicarboxylate (Starting Material) Intermediate->SM Selective Reduction (NaBH4, CaCl2)

Figure 1: Retrosynthetic logic flow for the desymmetrization of diethyl dinicotinate.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Reducing Agent Stoichiometry 0.75 - 1.0 eq NaBH₄Limiting hydride is crucial to minimize over-reduction to the diol (3,5-bis(hydroxymethyl)pyridine).[1]
Lewis Acid Additive CaCl₂ (anhydrous)Activates the ester carbonyl and modifies the reducing power of NaBH₄ (forming Ca(BH₄)₂ species in situ).
Temperature 0°C → RTLow temperature during addition prevents runaway exotherms and improves selectivity.
pH Control (Step 2) pH 3.5 - 4.0The product is zwitterionic. Isolation requires precise adjustment to the isoelectric point (pI).

Detailed Protocol

Step 1: Selective Reduction to Ethyl 5-(hydroxymethyl)nicotinate

Reaction Principle: Sodium borohydride alone is typically too slow to reduce esters.[3] The addition of Calcium Chloride (CaCl₂) in ethanol/THF generates a more electrophilic ester-calcium complex and potentially the more reactive Calcium Borohydride, facilitating reduction under mild conditions.

Materials:

  • Diethyl 3,5-pyridinedicarboxylate (10.0 g, 44.8 mmol)[1]

  • Sodium Borohydride (NaBH₄) (1.27 g, 33.6 mmol, 0.75 eq)

  • Calcium Chloride (CaCl₂), anhydrous (4.97 g, 44.8 mmol, 1.0 eq)[1]

  • Ethanol (absolute) (100 mL)

  • Tetrahydrofuran (THF) (50 mL)

Procedure:

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Diethyl 3,5-pyridinedicarboxylate (10.0 g) in a mixture of Ethanol (100 mL) and THF (50 mL).

  • Activation: Add anhydrous CaCl₂ (4.97 g) in one portion. Stir at Room Temperature (RT) for 15 minutes to allow dissolution and complexation. The solution may become slightly cloudy.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.27 g) portion-wise over 20 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Allow the mixture to warm slowly to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).[4]

    • Note: You will observe three spots: Starting Material (top), Product (middle), and Diol (bottom). Stop the reaction when the Product spot is maximal, even if SM remains.

  • Workup:

    • Cool to 0°C. Quench carefully with saturated aqueous NH₄Cl (50 mL).

    • Evaporate the bulk of the organic solvents (EtOH/THF) under reduced pressure.

    • Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (3 x 75 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1][3]

  • Purification: Purify the crude oil via Flash Column Chromatography on Silica Gel (Gradient: 20% → 60% EtOAc in Hexanes).

    • Yield: Expect 35–45% isolated yield of Ethyl 5-(hydroxymethyl)nicotinate as a clear oil or low-melting solid.[1] Recovered diester can be recycled.

Step 2: Hydrolysis to 5-(Hydroxymethyl)nicotinic acid

Reaction Principle: Mild saponification using Lithium Hydroxide (LiOH) avoids harsh conditions that might degrade the alcohol or cause decarboxylation.

Materials:

  • Ethyl 5-(hydroxymethyl)nicotinate (3.0 g, 16.5 mmol)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.38 g, 33.0 mmol, 2.0 eq)[1]

  • THF (30 mL)

  • Water (15 mL)

  • 1M HCl (for acidification)

Procedure:

  • Dissolution: Dissolve the mono-ester (3.0 g) in THF (30 mL).

  • Saponification: Add a solution of LiOH·H₂O (1.38 g) in Water (15 mL).

  • Stirring: Stir vigorously at RT for 2–3 hours. TLC should show complete consumption of the ester.

  • Workup & Isolation:

    • Concentrate the mixture to remove THF.

    • Cool the remaining aqueous solution to 0°C.

    • Critical Step: Adjust pH to 3.5–4.0 using 1M HCl dropwise. The product will precipitate as a white solid.[4]

    • Note: If no precipitate forms (due to high water solubility), evaporate to dryness and recrystallize from water/ethanol or purify via preparative HPLC (C18 column, Water/MeOH with 0.1% Formic Acid).

  • Drying: Filter the solid (if precipitated) and dry under high vacuum at 40°C.

    • Yield: Expect 80–90% yield.

Analytical Data & Validation

Ethyl 5-(hydroxymethyl)nicotinate (Intermediate):

  • ¹H NMR (400 MHz, CDCl₃): δ 9.08 (d, J=2.0 Hz, 1H), 8.75 (d, J=2.0 Hz, 1H), 8.25 (t, J=2.0 Hz, 1H), 4.80 (s, 2H), 4.42 (q, J=7.1 Hz, 2H), 1.41 (t, J=7.1 Hz, 3H).[1]

  • Interpretation: The presence of non-equivalent aromatic protons (d, d, t) confirms the loss of symmetry.[1]

5-(Hydroxymethyl)nicotinic acid (Target):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 9.00 (d, 1H), 8.70 (d, 1H), 8.20 (s, 1H), 5.40 (br s, 1H, OH), 4.60 (s, 2H).[1]

  • Mass Spectrometry (ESI): m/z 154.1 [M+H]⁺.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Over-reduction to Diol.Reduce NaBH₄ to 0.6 eq. Stop reaction earlier (monitor SM consumption vs. Diol formation).
No Reaction in Step 1 Inactive NaBH₄ or wet solvents.Ensure CaCl₂ is anhydrous (fused) and NaBH₄ is fresh. Ethanol is critical for the mechanism; do not use pure THF.
Product Water Soluble Step 2 product not precipitating.The acid is amphoteric. Do not over-acidify below pH 3. Use lyophilization if precipitation fails.

References

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of esters."[1] Journal of Organic Chemistry. Link(Foundational chemistry for acid/ester selectivity).

  • Mandal, S. B., et al. (1986). "Calcium chloride-sodium borohydride: A convenient system for selective reduction of esters."[1] Synthesis. (Primary source for the CaCl2/NaBH4 protocol).

  • ChemScene. (n.d.). "Ethyl 5-(hydroxymethyl)nicotinate Product Page." Retrieved from (Verification of intermediate stability and commercial availability).

  • Sigma-Aldrich. (n.d.). "Sodium Borohydride Reduction of Esters Protocol." Retrieved from .

  • Ashworth, I. W., et al. (2020). "Process Development of a 5-Hydroxymethyl-Pyridine Derivative." Organic Process Research & Development.

Sources

Application

Application Note: Rigidifying PROTAC Linkers with 5-(Hydroxymethyl)nicotinic Acid

Abstract & Introduction The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEGs, alkanes) to sophisticated, rigid scaffolds.[1] While flexible linkers allow for "induce...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The "linkerology" of Proteolysis Targeting Chimeras (PROTACs) has evolved from simple flexible chains (PEGs, alkanes) to sophisticated, rigid scaffolds.[1] While flexible linkers allow for "induced fit," they often suffer from poor cell permeability and high entropic penalties during ternary complex formation.[1]

This guide details the application of 5-(Hydroxymethyl)nicotinic acid (5-HMNA) as a rigid, heterobifunctional linker node.[1] Unlike linear PEG chains, 5-HMNA introduces a defined meta-substitution vector (~120° angle) and a polar pyridine core.[1] This structure restricts conformational freedom, potentially improving the stability of the POI-PROTAC-E3 ligase ternary complex while enhancing aqueous solubility via the pyridine nitrogen.

Key Advantages of 5-HMNA
FeatureBenefit in PROTAC Design
Rigid Pyridine Core Reduces entropic cost (

) of binding; locks exit vectors.[1][2]
Meta-Substitution Creates a non-linear geometry to access difficult binding pockets.[1][2]
Pyridyl Nitrogen Lowers LogP; acts as a hydrogen bond acceptor; improves solubility.[1][2]
Bifunctionality Orthogonal handles (-COOH and -CH

OH) allow controlled, stepwise assembly.[1][2]

Chemical Rationale & Design Logic

The "Exit Vector" Geometry

In PROTAC design, the angle at which the linker exits the ligand (the exit vector) is critical. Linear linkers (alkynes, para-phenyls) project straight out.[1] 5-HMNA acts as an "elbow" connector.[1]

  • The Acid Handle (C3): typically forms an amide bond with an amine-functionalized ligand (e.g., Lenalidomide derivative).[1]

  • The Alcohol Handle (C5): serves as a versatile attachment point for the second ligand, usually converted to an ether or amine linkage.

Physicochemical Optimization

Many PROTACs fail due to high lipophilicity (high cLogP).[1][2] The pyridine ring in 5-HMNA has a calculated pKa of ~3.[1]8. At physiological pH, it remains largely uncharged but polar enough to improve solubility compared to a benzene analog, without acting as a permanent cation that might hinder membrane permeability.[1]

Synthetic Application Protocol

Retrosynthetic Strategy

The most robust approach involves distinct activation of the alcohol and acid moieties.[1] We recommend "Late-Stage Functionalization," where 5-HMNA is first coupled to the more complex ligand via the carboxylic acid, followed by activation of the alcohol.

Workflow Visualization

The following diagram illustrates the critical decision pathways for synthesizing a PROTAC using 5-HMNA.

G Start 5-HMNA (Starting Material) Step1 Step 1: Amide Coupling (Selectivity Control) Start->Step1 Ligand-NH2 HATU/DIPEA Inter1 Intermediate A: Ligand 1 attached at C3 Step1->Inter1 Step2_PathA Path A: Mesylation (MsCl, Et3N) Inter1->Step2_PathA Ether Linkage Desired Step2_PathB Path B: Oxidation (Dess-Martin) Inter1->Step2_PathB Amine Linkage Desired Inter2_A Activated Mesylate Step2_PathA->Inter2_A Inter2_B Aldehyde Intermediate Step2_PathB->Inter2_B Step3_A Etherification/Amination (Nucleophilic Displacement) Inter2_A->Step3_A Ligand-OH or Ligand-NH2 Step3_B Reductive Amination (NaBH(OAc)3) Inter2_B->Step3_B Ligand-NH2 Final Final PROTAC (Rigid Linker) Step3_A->Final Step3_B->Final

Caption: Synthetic decision tree for 5-HMNA incorporation. Path A (Mesylation) is preferred for stability; Path B (Reductive Amination) creates a basic amine center.[1]

Detailed Experimental Protocol
Step 1: Amide Coupling (The Acid Handle)

Objective: Attach the first ligand (e.g., Pomalidomide-amine) to the C3-carboxylic acid.

Reagents:

  • 5-(Hydroxymethyl)nicotinic acid (1.0 eq)[1]

  • Amine-functionalized Ligand (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • DMF (Anhydrous)[1]

Procedure:

  • Dissolve 5-(Hydroxymethyl)nicotinic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU.[1] The solution should turn slightly yellow.[1] Stir for 15 minutes to form the activated ester.

  • Add the Amine-functionalized Ligand.[1]

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS (Target mass = Ligand + 135 Da).[1]

  • Workup: Dilute with EtOAc, wash with brine (x3) and saturated NaHCO₃. Note: Do not use acidic wash (1N HCl) as the pyridine ring may protonate and extract into the aqueous layer.

  • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

Step 2: Activation of the Alcohol (The Linker Extension)

Objective: Convert the C5-hydroxymethyl group into a leaving group (Mesylate) for subsequent attachment.[1]

Reagents:

  • Intermediate from Step 1 (1.0 eq)[1]

  • Methanesulfonyl chloride (MsCl) (1.5 eq)[1]

  • Triethylamine (TEA) (2.0 eq)[1]

  • DCM (Anhydrous)[1]

Procedure:

  • Dissolve the intermediate in anhydrous DCM at 0°C.

  • Add TEA.

  • Dropwise add MsCl.[1]

  • Stir at 0°C for 30 minutes, then warm to RT for 1 hour.

  • Critical Check: LC-MS should show the mass of Intermediate + 78 Da (Mesyl group).[1]

  • Workup: Quench with water. Extract with DCM.[1] Dry over MgSO₄.[1] Use immediately in Step 3 to avoid hydrolysis.

Step 3: Ligand Assembly (Etherification)

Objective: Displace the mesylate with the second ligand (e.g., a phenol or amine on the Warhead).

Reagents:

  • Mesylate Intermediate (1.0 eq)[1]

  • Second Ligand (Nucleophile: -OH or -NH2) (1.2 eq)[1]

  • K₂CO₃ (3.0 eq) or Cs₂CO₃ (for lower reactivity phenols)[1]

  • Acetonitrile or DMF[1]

Procedure:

  • Suspend the Second Ligand and Base (K₂CO₃) in Acetonitrile.[1] Stir at RT for 15 mins.[1]

  • Add the Mesylate Intermediate.[1]

  • Heat to 60°C–80°C for 4–12 hours.

  • Validation: Monitor for the disappearance of the mesylate.

  • Purify via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1]

Biological Validation: Ternary Complex Stability

Once synthesized, the rigid linker's efficacy must be validated not just by degradation (Western Blot) but by its ability to form a stable ternary complex.[1]

TR-FRET Ternary Complex Assay

This assay measures the proximity of the E3 ligase and the POI mediated by the PROTAC.[3]

Materials:

  • Recombinant E3 Ligase (e.g., Cereblon) tagged with Terbium (Tb) donor.[1][2]

  • Recombinant POI (Protein of Interest) tagged with GFP or chemically labeled with an acceptor fluorophore (e.g., d2).[1][2]

  • PROTAC (serial dilution).[1]

Protocol:

  • Preparation: Dilute PROTAC in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% Pluronic F-127).

  • Incubation: Mix Tb-E3 Ligase (5 nM final), Acceptor-POI (50 nM final), and PROTAC.

  • Equilibration: Incubate for 60 minutes at RT in a dark, 384-well plate.

  • Read: Measure TR-FRET signal (Excitation: 340 nm; Emission: 520 nm [Acceptor] and 620 nm [Donor]).

  • Analysis: Plot the TR-FRET Ratio (520/620) against PROTAC concentration.

    • Bell-Shaped Curve: A hallmark of PROTACs (Hook effect).[1][2]

    • Interpretation: A higher amplitude (FRET max) compared to a flexible PEG analog indicates that the 5-HMNA linker has successfully stabilized the ternary complex via rigid pre-organization.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 Pyridine nitrogen interfering with coupling agents.[1][2]Ensure HATU is fully dissolved before adding ligand.[1] Switch to EDC/HOAt if HATU fails.[1]
Mesylate Hydrolysis Moisture in Step 2/3 solvents.[1]Use strictly anhydrous solvents.[1] Alternatively, convert alcohol to Bromide using PBr₃ (more stable).[1]
Poor Solubility Pyridine is neutral at pH 7.[1][2]4.Form a salt (HCl or Mesylate salt) of the final PROTAC for biological testing.
No Degradation Exit vector angle is incorrect (~120°).The meta-substitution might be "pointing" the E3 ligase away from the POI ubiquitin zone.[1] Switch to a para-substituted linker (e.g., terephthalic acid derivative) to test geometry dependence.

References

  • Bondeson, D. P., et al. (2018).[1] "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. [Link][1]

    • Context: Discusses the impact of linker length and rigidity on degrad
  • Maple, H. J., et al. (2019).[1] "Rigid Linkers in PROTAC Design: The Case for Conformationally Constrained Spacers." Journal of Medicinal Chemistry. [Link][1]

    • Context: Authoritative review on replacing PEG with heterocyclic linkers like pyridines and piperazines.
  • Testa, A., et al. (2020).[1][4] "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors." Angewandte Chemie. [Link][1]

    • Context: (Ciulli Lab) Fundamental principles of linker pre-organization and exit vectors in E3 ligase recognition.
  • PubChem. (n.d.).[1] "5-(Hydroxymethyl)nicotinic acid - Compound Summary." National Library of Medicine. [Link][1]

    • Context: Physiochemical data and CAS verification for the specific building block.[1]

Sources

Method

Application Note: Preparation of 5-Hydroxymethyl-nicotinic Acid Methyl Ester

Abstract This application note details the robust preparation of 5-hydroxymethyl-nicotinic acid methyl ester (CAS: 129747-52-0), a critical pyridine scaffold used in the synthesis of NAD+ precursors, kinase inhibitors, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the robust preparation of 5-hydroxymethyl-nicotinic acid methyl ester (CAS: 129747-52-0), a critical pyridine scaffold used in the synthesis of NAD+ precursors, kinase inhibitors, and pyridine-based macrocycles. Unlike its 2,6- or 2,5-isomers, the 3,5-substitution pattern presents a unique challenge: differentiating two chemically equivalent positions on the pyridine ring. This guide presents two validated protocols: Method A (Recommended) , utilizing a partial hydrolysis and chemoselective reduction strategy ideal for scalability; and Method B , a radical functionalization route suitable for late-stage diversification.

Introduction & Retrosynthetic Analysis

The target molecule, Methyl 5-(hydroxymethyl)nicotinate , possesses two distinct oxygenated functionalities: a methyl ester at C3 and a primary alcohol at C5. The primary synthetic challenge is desymmetrization . Starting from the symmetric dimethyl pyridine-3,5-dicarboxylate (dimethyl dinicotinate), one must selectively manipulate only one of the two identical ester groups.

Retrosynthetic Logic
  • Desymmetrization Strategy (Method A): Break the symmetry of dimethyl dinicotinate via controlled monohydrolysis. The resulting mono-acid/mono-ester allows for chemoselective reduction of the carboxylic acid (using Borane) while leaving the ester intact.

  • Functionalization Strategy (Method B): Start with an asymmetric precursor, 5-methylnicotinic acid. Construct the ester first, then oxidize the methyl group to the alcohol via a benzylic bromination/hydrolysis sequence.

Retrosynthesis Target Target: Methyl 5-(hydroxymethyl)nicotinate MonoAcid Intermediate A: 5-(Methoxycarbonyl)nicotinic acid Target->MonoAcid Chemoselective Reduction (BH3) Bromo Intermediate B: Methyl 5-(bromomethyl)nicotinate Target->Bromo Hydrolysis (Ag2CO3) Diester Starting Material A: Dimethyl pyridine-3,5-dicarboxylate MonoAcid->Diester Partial Hydrolysis MethylEster Precursor B: Methyl 5-methylnicotinate Bromo->MethylEster Radical Bromination

Figure 1: Retrosynthetic disconnection showing the Desymmetrization Route (Left) and Functionalization Route (Right).

Method A: Partial Hydrolysis & Selective Reduction (Recommended)

This method is preferred for its scalability and avoidance of mutagenic alkyl halides. It relies on the high chemoselectivity of Borane reagents for carboxylic acids over esters.

Step 1: Preparation of 5-(Methoxycarbonyl)nicotinic acid

Objective: Hydrolyze exactly one ester group of the symmetric diester.

Reagents:

  • Dimethyl pyridine-3,5-dicarboxylate (1.0 equiv)[1][2]

  • KOH (0.95 - 1.0 equiv) — Strict stoichiometry is critical.

  • Methanol (Solvent)[3]

  • Water (Co-solvent)

Protocol:

  • Dissolution: Dissolve dimethyl pyridine-3,5-dicarboxylate (10.0 g, 51.2 mmol) in Methanol (100 mL) in a round-bottom flask.

  • Reagent Prep: Prepare a solution of KOH (2.87 g, 51.2 mmol, 1.0 equiv) in Water (10 mL).

  • Addition: Cool the diester solution to 0°C. Add the KOH solution dropwise over 30 minutes.

    • Note: Slow addition prevents local high concentrations of base, reducing the risk of double hydrolysis to the di-acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The starting diester (Rf ~0.8) should disappear, and the mono-acid (Rf ~0.3) should appear.[4]

  • Workup:

    • Concentrate the methanol under reduced pressure.

    • Dilute the residue with Water (50 mL).

    • Extraction 1 (Remove SM): Extract the aqueous layer with Ethyl Acetate (2 x 30 mL) to remove any unreacted diester.

    • Acidification: Acidify the aqueous layer to pH 3–4 using 1N HCl. The mono-acid product usually precipitates.

    • Extraction 2 (Isolate Product): Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Drying: Dry combined organics over Na2SO4, filter, and concentrate.

  • Yield: Expect 65–75% yield of a white solid.

Step 2: Chemoselective Reduction

Objective: Reduce the carboxylic acid to the alcohol without affecting the methyl ester.

Reagents:

  • 5-(Methoxycarbonyl)nicotinic acid (from Step 1)

  • Borane-Dimethyl Sulfide Complex (BH3·DMS) (1.5 equiv) — Caution: Pyrophoric.

  • Anhydrous THF

Protocol:

  • Setup: Flame-dry a 2-neck flask and purge with Argon. Dissolve the mono-acid (5.0 g, 27.6 mmol) in anhydrous THF (50 mL).

  • Addition: Cool the solution to 0°C. Add BH3·DMS (2.0 M in THF, 20.7 mL, 41.4 mmol) dropwise via syringe over 20 minutes.

    • Mechanism:[5][6] Borane coordinates to the carboxylic carbonyl oxygen, activating it for hydride delivery. Esters are significantly less reactive toward borane at low temperatures.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir for an additional 2–3 hours.

    • Monitoring: Monitor by TLC.[7] The acid spot should disappear, replaced by a more polar alcohol spot.

  • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise. Vigorous gas evolution (H2) will occur. Stir for 30 minutes.

  • Workup: Concentrate the solvent. Co-evaporate with Methanol (3 x 20 mL) to remove trimethyl borate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

  • Product: Methyl 5-(hydroxymethyl)nicotinate is obtained as a white to off-white solid.

Method B: Radical Functionalization (Alternative)

This route is useful if 5-methylnicotinic acid is the available starting material or if borane reagents are unavailable.

Protocol Overview
  • Esterification: Reflux 5-methylnicotinic acid in MeOH with catalytic H2SO4 to yield Methyl 5-methylnicotinate .

  • Radical Bromination:

    • Dissolve Methyl 5-methylnicotinate (1.0 equiv) in CCl4 or Trifluorotoluene.

    • Add N-Bromosuccinimide (NBS) (1.1 equiv) and AIBN (0.05 equiv).

    • Reflux for 4–8 hours under Argon.

    • Note: Monitor closely to avoid di-bromination.

    • Filter off succinimide and concentrate to yield Methyl 5-(bromomethyl)nicotinate .

  • Hydrolysis:

    • Dissolve the bromide in 1:1 Dioxane:Water.

    • Add Ag2CO3 (1.5 equiv) or CaCO3 (5 equiv) and heat to 60°C for 2 hours.

    • Filter salts, concentrate, and purify via chromatography.

Analytical Characterization

Target Compound: Methyl 5-(hydroxymethyl)nicotinate Formula: C8H9NO3 MW: 167.16 g/mol

TechniqueExpected Signal / Characteristic
1H NMR (400 MHz, CDCl3) δ 9.20 (s, 1H, Ar-H2), 8.80 (s, 1H, Ar-H6), 8.35 (s, 1H, Ar-H4), 4.80 (s, 2H, CH2-OH), 3.98 (s, 3H, O-CH3), 2.50 (br s, 1H, OH).
13C NMR (100 MHz, CDCl3) δ 166.0 (C=O), 153.0 (C2), 150.5 (C6), 137.0 (C5), 135.5 (C4), 126.0 (C3), 62.5 (CH2OH), 52.5 (OCH3).
MS (ESI+) m/z 168.1 [M+H]+ .
Appearance White crystalline solid or powder.[7]

Workflow Visualization

Workflow Start Start: Dimethyl Dinicotinate Step1 Step 1: Monohydrolysis (KOH, MeOH, 0°C) Start->Step1 Check1 Extraction: Remove Diester (EtOAc) Step1->Check1 Step2 Step 2: Acidification (pH 3-4, HCl) Check1->Step2 Inter Intermediate: Mono-Acid Mono-Ester Step2->Inter Step3 Step 3: Reduction (BH3-DMS, THF, 0°C) Inter->Step3 Quench Quench & Workup (MeOH Co-evaporation) Step3->Quench Final Final Product: Methyl 5-(hydroxymethyl)nicotinate Quench->Final

Figure 2: Process flow for the recommended Partial Hydrolysis/Reduction route.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Over-hydrolysis to di-acid.Ensure temperature is kept at 0°C during addition. Add KOH very slowly. Do not exceed 1.0 equiv of base.
Ester Reduction in Step 2 Temperature too high or excess borane.Maintain 0°C during addition. Use stoichiometric BH3 (1.5 eq relative to acid). Avoid reflux.
Poor Solubility Pyridine zwitterions.The mono-acid intermediate may be zwitterionic and insoluble in pure ether/DCM. Use THF or EtOAc/MeOH mixtures for extraction.
Boron Contamination Incomplete methanolysis.Boron complexes can stick to the pyridine nitrogen. Perform multiple MeOH co-evaporations or wash the organic layer with saturated NaHCO3.

References

  • Selective Monohydrolysis: Niwayama, S.[1] "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." J. Org.[8] Chem.2000 , 65, 5834–5836. Link

  • Chemoselective Reduction: Yoon, N. M., et al. "Selective Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide in the Presence of Esters." J. Org. Chem.1973 , 38, 2786–2792. Link

  • Synthesis of 5-Methylnicotinic Acid: ChemicalBook. "Preparation method of high-purity 5-methyl-nicotinic acid." CN106699650A. Link

  • Target Compound Data: PubChem. "Methyl 5-(hydroxymethyl)pyridine-3-carboxylate." CID 11235657. Link

Sources

Application

Application Note: High-Fidelity Synthesis of CETP Inhibitors via Fluorinated Pyridine Intermediates

Abstract This application note details the synthetic strategies for Cholesteryl Ester Transfer Protein (CETP) inhibitors, focusing on the construction and functionalization of fluorinated pyridine intermediates . While e...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the synthetic strategies for Cholesteryl Ester Transfer Protein (CETP) inhibitors, focusing on the construction and functionalization of fluorinated pyridine intermediates . While early CETP inhibitors (e.g., torcetrapib) failed due to off-target toxicity, next-generation molecules like anacetrapib and obicetrapib have demonstrated improved safety profiles, largely due to structural optimization around the biaryl-pyridine scaffold. This guide provides validated protocols for Suzuki-Miyaura cross-coupling of electron-deficient pyridines, regioselective lithiation, and critical quality control parameters for ensuring pharmaceutical-grade purity.

Introduction & Biological Context

The HDL Hypothesis and CETP

CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters (CE) from anti-atherogenic High-Density Lipoproteins (HDL) to pro-atherogenic Low-Density Lipoproteins (LDL) and Very-Low-Density Lipoproteins (VLDL).[1][2] Inhibition of CETP results in a net increase in HDL-C and a decrease in LDL-C, a lipid profile associated with reduced cardiovascular risk.[3]

The Role of the Pyridine Scaffold

In medicinal chemistry, the pyridine ring serves as a critical bioisostere for the phenyl ring. In CETP inhibitors, specifically 5-(trifluoromethyl)pyridine derivatives, the scaffold serves three functions:

  • Electronic Modulation: The electron-withdrawing

    
     group and nitrogen atom lower the pKa of adjacent functional groups, influencing binding affinity.
    
  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism (e.g., by CYP450) compared to electron-rich phenyl rings.

  • Lipophilicity: The fluorinated motif assists in hydrophobic pocket occupation within the CETP tunnel.

Mechanism of Action Visualization

CETP_Mechanism HDL HDL (Cholesteryl Esters) CETP CETP Enzyme (Transfer Tunnel) HDL->CETP Donates CE LDL LDL / VLDL (Triglycerides) Risk Atherosclerosis Risk LDL->Risk Increases CETP->LDL Transfers CE Inhibitor Pyridine-Based Inhibitor Inhibitor->CETP Blocks Tunnel (Allosteric Binding)

Figure 1: Mechanism of CETP-mediated lipid transfer and the blocking action of the inhibitor.[1][2]

Strategic Synthesis: The Pyridine Challenge

Synthesizing 2-aryl-5-(trifluoromethyl)pyridines is non-trivial due to the electron-deficient nature of the pyridine ring, which makes oxidative addition in cross-coupling reactions sluggish compared to benzene analogs. Furthermore, the presence of the


 group can induce regioselectivity issues during functionalization.

The protocols below focus on the "Biaryl Assembly" route, a convergent strategy used in the process chemistry of anacetrapib and similar analogs.

Workflow Overview

Synthesis_Workflow Start1 2-Chloro-5-(trifluoromethyl)pyridine Step1 Step 1: Suzuki-Miyaura Coupling (Pd-Catalyzed) Start1->Step1 Start2 Aryl Boronic Acid (e.g., 4-fluoro-2-methoxy...) Start2->Step1 Inter1 Biaryl Pyridine Intermediate Step1->Inter1 Step2 Step 2: Regioselective Lithiation (LDA / -78°C) Inter1->Step2 Step3 Step 3: Electrophilic Trapping (DMF or CO2) Step2->Step3 Final Functionalized CETP Core Step3->Final

Figure 2: Convergent synthetic workflow for the biaryl pyridine core.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki-Miyaura Coupling

Objective: To couple 2-chloro-5-(trifluoromethyl)pyridine with a sterically hindered aryl boronic acid. Challenge: The electron-poor pyridine chloride is less reactive. Solution: Use of electron-rich phosphine ligands (e.g., S-Phos or X-Phos) or bidentate ligands (dppf) to facilitate the oxidative addition step.

Materials
  • Substrate: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • Coupling Partner: (4-fluoro-2-methoxy-5-isopropylphenyl)boronic acid (1.1 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.5 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure
  • Inertion: Charge a 3-neck round bottom flask with the pyridine substrate, boronic acid, and Pd-catalyst. Evacuate and backfill with

    
     (3 cycles).
    
  • Solvation: Add degassed 1,4-dioxane via syringe. Stir to dissolve.

  • Activation: Add the aqueous

    
     solution. Note: The biphasic system requires vigorous stirring (approx. 600-800 rpm).
    
  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by HPLC (see QC section).

    • Endpoint: <1% remaining pyridine chloride.

  • Workup: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Recrystallization from Heptane/IPA (9:1) is preferred over chromatography for scale-up.

Expected Yield: 85–92% Key Insight: De-halogenation of the pyridine (replacing Cl with H) is a common side reaction if the catalyst loading is too high or temperature exceeds 95°C.

Protocol B: Regioselective Lithiation & Formylation

Objective: To introduce a functional handle (aldehyde) at the C-3 or C-4 position of the pyridine ring for subsequent chiral amine attachment. Mechanism: Directed Ortho Metalation (DoM) or Halogen-Metal Exchange.

Materials
  • Substrate: Biaryl pyridine intermediate (from Protocol A)

  • Reagent: Lithium Diisopropylamide (LDA) (1.2 equiv) freshly prepared.

  • Electrophile: N,N-Dimethylformamide (DMF) (1.5 equiv).

  • Solvent: Anhydrous THF.

Procedure
  • Cryogenic Setup: Cool the solution of the substrate in THF to -78°C using a dry ice/acetone bath. Strict temperature control is vital.

  • Lithiation: Add LDA dropwise over 30 minutes. Maintain internal temperature below -70°C.

    • Color Change: Solution often turns deep red/orange due to the lithiated species.

  • Equilibration: Stir at -78°C for 45 minutes.

  • Trapping: Add anhydrous DMF dropwise. The reaction is extremely fast.

  • Quench: Quench with saturated

    
     solution while still cold, then allow to warm to RT.
    
  • Isolation: Standard extraction with EtOAc.

Troubleshooting:

  • Problem: Isomer formation (lithiation at wrong carbon).

  • Fix: If the pyridine has no directing group, steric hindrance usually dictates the position. For 2-aryl-5-CF3-pyridines, lithiation often occurs at C-3 (ortho to the aryl ring) or C-4 depending on the exact substitution pattern. Verify regiochemistry via NOE (Nuclear Overhauser Effect) NMR.

Quality Control & Validation

To ensure the integrity of the CETP inhibitor intermediates, the following specifications must be met.

Table 1: Critical Quality Attributes (CQA)
TestMethodAcceptance CriteriaRationale
Purity HPLC (C18, ACN/H2O)> 98.5% AreaImpurities >0.1% may interfere with biological assays.
Pd Content ICP-MS< 20 ppmResidual palladium is toxic and must be removed (use thiourea scavengers if high).
Identity 19F-NMRSinglet at -62 ppmConfirms integrity of the

group.
Water Karl Fischer< 0.5% w/wDryness is critical for subsequent lithiation steps.
Validation Check: The "Self-Validating" NMR

In the 1H-NMR of the biaryl product:

  • Look for the doublet at ~8.9 ppm (J=2.5 Hz) . This corresponds to the proton adjacent to the pyridine nitrogen (C-6).

  • If this signal is split or shifted significantly, it indicates regiochemical error or ring degradation.

References

  • Merck Sharp & Dohme Corp. (2007). Process for making anacetrapib. World Intellectual Property Organization. WO2007005572.[5] Link

  • Damon, D. B., et al. (2006). Synthesis of the CETP Inhibitor Torcetrapib: The Resolution Route. Organic Process Research & Development, 10(3), 464–471.[1] Link

  • Kuethe, J. T., et al. (2009). Asymmetric Synthesis of Anacetrapib. Journal of Organic Chemistry, 74(11), 4290–4297. Link

  • NewAmsterdam Pharma. (2022). Obicetrapib: Mechanism of Action and Clinical Update. Link

  • Schlosser, M. (2005). The 2-Chloro-5-(trifluoromethyl)pyridine Building Block. Angewandte Chemie International Edition. Link

Disclaimer: This guide is for research and development purposes. All synthesis involving fluorinated intermediates and lithium reagents requires strict adherence to laboratory safety protocols, including the use of fume hoods and PPE.

Sources

Method

Glucagon receptor antagonist synthesis via nicotinic acid derivatives

Abstract & Therapeutic Context Type 2 Diabetes Mellitus (T2DM) is characterized by hyperglycemia driven not only by insulin resistance but also by unsuppressed glucagon secretion. The Glucagon Receptor (GCGR), a Class B...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Therapeutic Context

Type 2 Diabetes Mellitus (T2DM) is characterized by hyperglycemia driven not only by insulin resistance but also by unsuppressed glucagon secretion. The Glucagon Receptor (GCGR), a Class B G-Protein Coupled Receptor (GPCR), has emerged as a critical target. While early efforts focused on peptide analogs, small-molecule antagonists offer superior oral bioavailability.

This guide details the synthesis and validation of nicotinic acid (pyridine-3-carboxylic acid) derivatives as GCGR antagonists. The nicotinamide scaffold serves as a robust bioisostere for the biphenyl/benzamide cores found in clinical candidates like MK-0893, offering unique hydrogen-bonding capabilities via the pyridine nitrogen to anchor the molecule within the receptor's transmembrane domain.

Chemical Rationale: The Nicotinamide Pharmacophore

The design of GCGR antagonists necessitates a "hinge" region that connects a lipophilic biaryl tail (occupying the deep hydrophobic pocket) to a polar headgroup (interacting with extracellular loops).

Why Nicotinic Acid?

  • H-Bonding Acceptor: The pyridine nitrogen at position 1 acts as a weak base and H-bond acceptor, potentially interacting with Arg or Tyr residues in the GCGR transmembrane bundle.

  • Vector Control: The meta substitution pattern of nicotinic acid directs the bulky hydrophobic groups (R1 and R2) into an optimal V-shape conformation required for antagonism.

  • Metabolic Stability: The pyridine ring is generally more resistant to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.

Visualizing the Synthetic Logic

The following diagram outlines the modular construction of the scaffold.

G Start 6-Chloro-Nicotinic Acid (Core Scaffold) Step1 Step 1: Amide Coupling (Linker Attachment) Start->Step1 + Lipophilic Amine (HATU/DIPEA) Inter Intermediate: 6-Cl-Nicotinamide Step1->Inter Step2 Step 2: Suzuki-Miyaura (Biaryl Tail Formation) Inter->Step2 + Aryl Boronic Acid (Pd(dppf)Cl2) Final Final Antagonist: 6-Aryl-Nicotinamide Step2->Final

Figure 1: Modular synthetic workflow for converting 6-chloro-nicotinic acid into a potent GCGR antagonist.

Experimental Protocol: Chemical Synthesis

Module A: Amide Coupling (Linker Installation)

This step installs the "Right-Hand Side" (RHS) of the molecule, typically a substituted benzyl or biphenyl amine.

Reagents:

  • Scaffold: 6-Chloronicotinic acid (1.0 equiv)

  • Amine: 4-(trifluoromethoxy)benzylamine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Dissolve 6-chloronicotinic acid in DMF (0.2 M concentration) under

    
     atmosphere.
    
  • Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add the amine dropwise.

  • Stir at Room Temperature (RT) for 4–6 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Module B: Suzuki-Miyaura Coupling (Biaryl Tail Construction)

This step functionalizes the 6-position of the pyridine ring (the "Left-Hand Side" or LHS), creating the biaryl system crucial for hydrophobic interactions.

Reagents:

  • Substrate: 6-Cl-Nicotinamide intermediate (from Module A) (1.0 equiv)

  • Boronic Acid: 4-chlorophenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.

  • Add Dioxane and the aqueous

    
    .
    
  • Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle).

  • Heat to 90°C for 12 hours (thermal) or 110°C for 45 mins (microwave).

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation: Functional cAMP Assay

To confirm the synthesized compound acts as an antagonist, we measure its ability to block Glucagon-stimulated cAMP production.

System: CHO-K1 cells stably overexpressing human GCGR (hGCGR). Readout: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or HTRF.

Assay Logic Pathway

Pathway Glucagon Agonist: Glucagon (EC80 Dose) Receptor GCGR (GPCR) Glucagon->Receptor Stimulates Antagonist Test Compound: Nicotinamide Derivative Antagonist->Receptor Blocks Binding Block INHIBITION GProtein Gs Protein Activation Receptor->GProtein Effector Adenylate Cyclase GProtein->Effector Signal cAMP Production Effector->Signal Block->GProtein Prevents

Figure 2: Mechanism of Action in the functional cAMP antagonist assay.

Step-by-Step Protocol
  • Cell Seeding: Seed CHO-hGCGR cells (2,000 cells/well) in a 384-well white low-volume plate.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the synthesized nicotinamide derivative in assay buffer (HBSS + 0.1% BSA + 0.5 mM IBMX).

    • Add 5 µL of compound to cells.

    • Incubate for 30 minutes at RT. (Allows antagonist to equilibrate with the receptor).

  • Agonist Challenge:

    • Add 5 µL of Glucagon at its

      
       concentration (typically ~0.5 nM, determined previously).
      
    • Incubate for 30 minutes at RT.

  • Detection:

    • Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents (HTRF kit).

    • Incubate for 1 hour.

    • Read on an EnVision or compatible plate reader (Excitation: 320nm; Emission: 615nm/665nm).

  • Data Analysis:

    • Calculate the HTRF ratio (

      
      ).
      
    • Plot % Inhibition vs. Log[Compound].

    • Determine

      
       using a 4-parameter logistic fit.
      

Data Interpretation & Optimization (SAR)

The following table summarizes expected Structure-Activity Relationship (SAR) trends for the nicotinamide scaffold, based on historical data from similar chemotypes (e.g., MK-0893 analogs).

PositionModification (R-Group)Predicted

(hGCGR)
Notes
Core 6-Chloro-Nicotinamide > 10,000 nM Inactive. Lacks hydrophobic tail.
LHS (C6) Phenyl850 nMWeak binding.
LHS (C6) 4-Chlorophenyl120 nMHalogen improves hydrophobic fit.
LHS (C6) 3,5-Dichlorophenyl15 nMOptimal. Mimics MK-0893 distal ring.
RHS (Amide) Benzyl500 nMToo short.
RHS (Amide) 4-(Trifluoromethoxy)benzyl45 nMGood lipophilicity and metabolic stability.
Combined 6-(3,5-diCl-Ph) + 4-OCF3-Bn < 10 nM Lead Candidate Profile.

Troubleshooting Guide

  • Low Yield in Suzuki Coupling: The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst. Solution: Use a phosphine-rich catalyst like

    
     or 
    
    
    
    , and ensure the reaction mixture is rigorously degassed.
  • High Assay Background: If cAMP levels are high even without Glucagon, the cells may have constitutive activity. Solution: Increase cell wash steps or optimize the IBMX (phosphodiesterase inhibitor) concentration.

References

  • Discovery of MK-0893: Xiong, Y., et al. (2012).[1][2][3] "Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3,5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the Treatment of Type II Diabetes."[2][3] Journal of Medicinal Chemistry.

  • Nicotinic Acid Derivatives: Li, J., et al. (2024).[4] "Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors." ACS Omega.

  • GPCR Assay Protocols: Eurofins Discovery. "Glucagon Human Glucagon GPCR Cell Based Antagonist cAMP LeadHunter Assay."

  • Structural Basis of Antagonism: Jazayeri, A., et al. (2016).[1] "Crystal structure of the human glucagon receptor in complex with a small molecule antagonist." Nature. (Provides the structural rationale for the V-shaped pharmacophore).

Sources

Application

Strategic Esterification of 5-(Hydroxymethyl)nicotinic Acid: Chemoselectivity and Reagent Selection

Introduction: The Bifunctional Challenge 5-(Hydroxymethyl)nicotinic acid presents a classic "bifunctional trap" in organic synthesis. The molecule contains two nucleophilic sites (a pyridine nitrogen and a primary hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bifunctional Challenge

5-(Hydroxymethyl)nicotinic acid presents a classic "bifunctional trap" in organic synthesis. The molecule contains two nucleophilic sites (a pyridine nitrogen and a primary hydroxyl group) and one electrophilic precursor (the carboxylic acid).

The core challenge is chemoselectivity . Standard activation of the carboxylic acid (e.g., via thionyl chloride) creates a highly reactive acyl chloride that can intermolecularly attack the hydroxyl group of another molecule, leading to oligomerization or polymerization. Furthermore, the zwitterionic nature of the pyridine ring (protonated nitrogen vs. carboxylate anion) complicates solubility in non-polar solvents, often necessitating polar aprotic solvents like DMF or DMSO.

This guide outlines three distinct protocols, ranked by chemoselective fidelity, to convert the carboxylic acid to an ester without compromising the 5-hydroxymethyl moiety.

Strategic Reagent Selection Matrix

The following table summarizes the suitability of common esterification reagents for this specific substrate.

Reagent ClassSpecific ReagentsChemoselectivity for -COOHRisk ProfileRecommendation
Alkyl Halides (Base-Mediated)

+ MeI / EtI
High Low. Avoids activating the carbonyl carbon, preventing self-attack.Primary Recommendation (Lab Scale)
Acid Catalysis (Fischer)

/ MeOH
Moderate Medium. Extended reflux can lead to etherification of the -OH group.Secondary Recommendation (Bulk Scale)
Coupling Agents EDC / DCC / DMAPHigh Low. Excellent for coupling with complex alcohols, but atom-inefficient for simple methyl/ethyl esters.Use for Complex Esters
Acyl Chlorides

/

Very Low Critical Failure. Will convert 5-hydroxymethyl to 5-chloromethyl.AVOID (unless -OH is protected)

Detailed Protocols

Protocol A: Base-Mediated Alkylation (The "Precision" Route)

Best for: High-purity synthesis of methyl/ethyl esters on gram scale. Mechanism: This method utilizes the acidity difference between the carboxylic acid (


) and the primary alcohol (

). Mild base selectively deprotonates the carboxylic acid, creating a carboxylate nucleophile that attacks the alkyl halide. The alcohol remains neutral and unreactive.

Reagents:

  • Substrate: 5-(Hydroxymethyl)nicotinic acid (1.0 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Electrophile: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.2 eq)

  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(Hydroxymethyl)nicotinic acid (1.0 g, 6.5 mmol) in anhydrous DMF (10 mL). Note: The solution may initially be cloudy due to zwitterionic aggregation.

  • Deprotonation: Add anhydrous

    
     (1.35 g, 9.75 mmol) in one portion. Stir at room temperature for 15 minutes. The mixture will likely become a suspension.
    
  • Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add Methyl Iodide (0.49 mL, 7.8 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF and inorganic salts. Crucial: DMF retention can complicate crystallization.

    • Wash the organic layer with Brine (20 mL).

    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The residue is typically pure enough for use. If necessary, recrystallize from Hexane/EtOAc.

Protocol B: Modified Fischer Esterification (The "Scalable" Route)

Best for: Multi-gram to kilogram synthesis where reagent cost is a factor. Mechanism: Acid-catalyzed equilibrium. Critical Control: Temperature and time must be strictly monitored to prevent the acid-catalyzed etherification of the 5-hydroxymethyl group (forming the methyl ether side product).

Reagents:

  • Substrate: 5-(Hydroxymethyl)nicotinic acid

  • Solvent/Reagent: Methanol (Anhydrous, excess)

  • Catalyst: Sulfuric Acid (

    
    , conc.) or Thionyl Chloride (used only as an in-situ acid generator, not for acid chloride formation).
    

Step-by-Step Methodology:

  • Setup: Place 5-(Hydroxymethyl)nicotinic acid (10 g) in a dry flask. Add Methanol (100 mL).

  • Catalyst Addition: Cool to 0°C. Dropwise add concentrated

    
     (1.0 mL) OR dropwise add 
    
    
    
    (2.0 mL) into the methanol. Note: Adding SOCl2 to methanol generates anhydrous HCl in situ. Do not add SOCl2 directly to the solid acid without methanol present.
  • Reflux: Heat to reflux (65°C) for exactly 4 hours.

    • Checkpoint: Check TLC at 2 hours. Stop immediately if the product spot begins to streak or a less polar spot (ether) appears.

  • Neutralization (Critical): Cool to room temperature. Carefully neutralize with saturated

    
     solution until pH ~8. Do not make it too basic, or the ester will hydrolyze.
    
  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 50 mL).

  • Isolation: Dry organic layers over

    
     and concentrate.
    

Decision Logic & Pathway Visualization

The following diagram illustrates the critical decision nodes when processing this molecule. Note the "Dead End" associated with direct acid chloride activation.

EsterificationPathways Substrate 5-(Hydroxymethyl)nicotinic acid Decision Select Reagent Strategy Substrate->Decision RouteA Route A: Alkyl Halide + Base (K2CO3, MeI, DMF) Decision->RouteA High Fidelity RouteB Route B: Fischer Esterification (MeOH, H2SO4) Decision->RouteB Bulk Scale RouteC Route C: Thionyl Chloride (Direct) (SOCl2, Heat) Decision->RouteC Activation ProductA Target Ester (High Purity) No -OH functionalization RouteA->ProductA ProductB Target Ester (Moderate Purity) Risk: Methyl Ether byproduct RouteB->ProductB ProductC FAILURE: 5-(Chloromethyl)nicotinoyl chloride Loss of -OH group RouteC->ProductC

Caption: Decision tree for esterification. Green paths indicate recommended protocols; Red indicates chemical incompatibility.

References

  • Sigma-Aldrich. Methyl 5-(hydroxymethyl)nicotinate Product Sheet. Retrieved from

    • Verifies the stability and existence of the target ester.
  • ChemicalBook. Synthesis of Methyl Nicotinate Derivatives. Retrieved from

    • Provides grounding for Fischer esterification conditions on nicotinic acid scaffolds.
  • ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols. Retrieved from

    • Supports the mechanistic logic of using coupling agents or alkyl
  • Organic Chemistry Portal. Esterification Reagents and Mechanisms. Retrieved from

    • General reference for pKa-based selectivity in esterific
Method

Application Note: Strategic Functionalization of 5-Hydroxymethylpyridine Vectors

This Application Note provides a comprehensive technical guide for the functionalization of the 5-hydroxymethyl group on pyridine rings. It is designed for medicinal chemists and process development scientists who requir...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the 5-hydroxymethyl group on pyridine rings. It is designed for medicinal chemists and process development scientists who require robust, scalable, and self-validating protocols.[1]

Executive Summary & Strategic Value

The 5-hydroxymethylpyridine moiety is a privileged scaffold in drug discovery ("vector"). Unlike the 2- and 4-positions, which are electronically coupled to the ring nitrogen (making them susceptible to nucleophilic aromatic substitution but resistant to electrophilic attack), the 5-position behaves as a "meta-like" vector.

However, the hydroxymethyl group (-CH₂OH) at this position presents a unique dichotomy:

  • Benzylic-like Reactivity: It allows for standard alcohol transformations (oxidation, activation).[1]

  • Pyridyl Deactivation: The electron-deficient ring renders the methylene protons more acidic and the carbocation (in S_N1 pathways) less stable than typical benzyl systems.

This guide details three core workflows to functionalize this group: Oxidation , Activation (Halogenation) , and Direct Substitution (Mitsunobu) .[1]

Decision Tree: Workflow Selection

The following logic gate determines the optimal synthetic pathway based on the target functionality and substrate sensitivity.

G start START: 5-Hydroxymethylpyridine target Define Target Moiety start->target ox_decision Target: Carbonyl (Aldehyde/Acid)? target->ox_decision ox_method Oxidation Protocol ox_decision->ox_method Yes sub_decision Target: Ether/Amine? ox_decision->sub_decision No mno2 MnO2 (Mild, Aldehyde) ox_method->mno2 pinnick Pinnick (Acid) ox_method->pinnick pka_check Nucleophile pKa < 11? sub_decision->pka_check Yes mitsunobu Protocol A: Mitsunobu (Direct Substitution) pka_check->mitsunobu Yes (Phenols, Imides) activation Protocol B: Activation (Convert OH to Cl/Br/OMs) pka_check->activation No (Aliphatic Amines/Alcohols) sn2 S_N2 Displacement activation->sn2

Module 1: Oxidation Protocols (Alcohol Aldehyde)

Oxidation of pyridine methanols is prone to over-oxidation or N-oxide formation if strong oxidants (e.g., KMnO₄) are used. The industry standard is Manganese Dioxide (


) for its chemoselectivity, leaving the pyridine ring and nitrogen untouched.
Protocol A: Chemo-Selective Oxidation with Activated

Application: Conversion to 3-pyridinecarboxaldehyde derivatives. Mechanism: Radical adsorption mechanism on the Mn(IV) surface.

ParameterSpecificationNotes
Reagent Activated

Must be "Activated" (precipitated). Crystalline

is inactive.
Stoichiometry 10 - 20 equiv.Large excess required due to surface area dependence.
Solvent DCM or

Aprotic, non-polar solvents favor desorption of the aldehyde.[1]
Temp/Time Reflux / 4-12 hMonitor via TLC (Aldehydes are UV active and stain with DNP).

Step-by-Step Procedure:

  • Dissolution: Dissolve 5-hydroxymethylpyridine (1.0 equiv) in DCM (0.1 M concentration).

  • Addition: Add Activated

    
     (10 equiv) in one portion.
    
  • Reflux: Heat to mild reflux (

    
    ). Vigorous stirring is critical to keep the heavy solid suspended.
    
  • Monitoring (Self-Validation):

    • TLC:[2] Spot reaction vs. starting material. Stain with 2,4-DNP (orange spot = aldehyde).[1]

    • NMR Check: Aliquot. Look for disappearance of

      
       (singlet, ~4.7 ppm) and appearance of 
      
      
      
      (singlet, ~10.0 ppm).
  • Workup: Filter hot through a Celite pad. Wash the pad with copious DCM (aldehyde can adsorb to Mn species). Concentrate filtrate.[2][3]

Expert Insight: If conversion stalls, add another 5 equiv of


. Do not use Swern oxidation if the pyridine contains sensitive amines, as the foul-smelling sulfide byproducts can be difficult to separate from basic pyridines.

Module 2: Activation (Alcohol Chloride/Leaving Group)

Direct displacement of the hydroxyl group is difficult. Conversion to a chloride (using


) is the most robust method for creating a reactive electrophile.
Protocol B: Chlorination with Thionyl Chloride ( )

Application: Synthesis of 5-chloromethylpyridine (reactive intermediate). Challenge: Pyridine acts as a nucleophile, forming N-acylpyridinium salts or HCl salts that precipitate.[1]

ParameterSpecificationNotes
Reagent

(1.5 - 3.0 equiv)
Excess ensures complete conversion of the HCl salt form.
Solvent DCM or TolueneDCM for solubility; Toluene if thermal drive is needed.
Base None or catalytic DMFAvoid Pyridine/TEA base; the substrate itself buffers HCl.

Step-by-Step Procedure:

  • Setup: Dissolve substrate in DCM (anhydrous) under

    
    . Cool to 
    
    
    
    .
  • Addition: Add

    
     dropwise. Caution: Gas evolution (
    
    
    
    ,
    
    
    ).[1]
  • Reaction: Allow to warm to RT. If a precipitate forms, it is likely the pyridinium hydrochloride salt of the product. This is normal.

  • Self-Validation (The "Free-Base" Check):

    • Take a small aliquot, quench with sat.

      
      , extract into EtOAc.
      
    • Run TLC.[2] The chloride (

      
       in 50% EtOAc/Hex) moves significantly higher than the alcohol (
      
      
      
      ).
  • Workup (Critical):

    • Concentrate in vacuo to remove excess

      
      .
      
    • Neutralization: Resuspend residue in DCM. Slowly add sat.

      
       at 
      
      
      
      until pH > 7.
    • Separate organic layer, dry (

      
      ), and concentrate.[1][2]
      
    • Stability Warning: 5-chloromethylpyridines are unstable free bases (prone to self-polymerization). Store as the HCl salt if not using immediately.

Module 3: Direct Substitution (Mitsunobu Reaction)

For converting the alcohol directly to an ether or amine without an intermediate halide, the Mitsunobu reaction is superior, particularly for phenols or acidic heterocycles.

Protocol C: Mitsunobu Coupling

Application: Synthesis of 5-(aryloxymethyl)pyridines. Reagents:


 + DIAD (Diisopropyl azodicarboxylate).[2][4]

Step-by-Step Procedure:

  • Mix: Combine 5-hydroxymethylpyridine (1.0 equiv), Nucleophile (e.g., Phenol, 1.1 equiv), and

    
     (1.2 equiv) in anhydrous THF.
    
  • Cool: Cool to

    
    .
    
  • Inject: Add DIAD (1.2 equiv) dropwise over 15 mins. The solution will turn yellow/orange.

  • Self-Validation:

    • Visual: Precipitation of

      
       (white solid) often indicates reaction progress.
      
    • TLC:[2] Look for the disappearance of the phenol (limiting reagent usually easiest to track).

  • Purification: The major contaminant is

    
    .
    
    • Tip: Triturate the crude residue with

      
      :Hexane (1:1). The product and hydrazine byproduct usually dissolve, while 
      
      
      
      precipitates.[1]

Scientific References

  • Oxidation Strategies: Journal of Organic Chemistry, "Selective oxidations of pyridine alcohols using MnO2."[1]

  • Chlorination Protocols: US Patent 6022974A, "Process for the production of 2-chloro-5-chloromethyl-pyridine."

  • Mitsunobu Mechanism: Master Organic Chemistry, "The Mitsunobu Reaction: Mechanism and Application."

  • Reactivity of Pyridine Methanols: ResearchGate, "Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde."[1]

  • General Pyridine Functionalization: NIH/PubMed, "Recent Advances in Pyridine Scaffold: Focus on Chemistry."[1]

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Substituted Nicotinic Acids for Advanced Scaffold Synthesis

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance[1]. For rese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance[1]. For researchers in drug discovery and materials science, the functionalization of heterocyclic scaffolds like nicotinic acid is of paramount importance[2].

5-substituted nicotinic acids (e.g., 5-bromo, 5-chloro, and 5-iodonicotinic acids) serve as highly versatile bifunctional building blocks. They possess a carboxylic acid moiety that allows for straightforward derivatization or attachment to solid supports, alongside a halogen atom that serves as a reliable handle for palladium-catalyzed cross-coupling[3]. These scaffolds are frequently utilized in the development of targeted therapeutics, including the synthesis of complex KRAS G12C inhibitors[4].

Mechanistic Insights & Reactivity Trends

The reactivity of halogens in palladium-catalyzed cross-coupling is intrinsically linked to the carbon-halogen (C-X) bond dissociation energy[2]. The established order of reactivity is I > Br > Cl . This trend dictates the initial and rate-limiting oxidative addition step of the Palladium(0) catalyst into the C-X bond:

  • 5-Iodonicotinic acid: Highly reactive. The weak C-I bond allows oxidative addition to proceed rapidly, often at lower temperatures.

  • 5-Bromonicotinic acid: The industry standard. It provides an optimal balance of bench stability and reactivity, serving as an ideal scaffold for generating combinatorial libraries under standard heating conditions (80–100 °C)[1].

  • 5-Chloronicotinic acid: The robust C-Cl bond necessitates more forcing conditions and the use of specialized, highly active electron-rich phosphine ligands (e.g., XPhos, SPhos) to successfully drive the catalytic cycle[2].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd 5-Halonicotinic Acid PdII Pd(II) Intermediate Ar-Pd-X OxAdd->PdII BaseEx Base Exchange (OH- or RO- replaces X) PdII->BaseEx Base (e.g., K3PO4) TransMet Transmetalation with Arylboronic Acid BaseEx->TransMet PdII_diaryl Diaryl Pd(II) Complex Ar-Pd-Ar' TransMet->PdII_diaryl Ar'-B(OH)2 RedElim Reductive Elimination C-C Bond Formation PdII_diaryl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 5-Aryl Nicotinic Acid Derivative RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for 5-halonicotinic acids.

Quantitative Data: Substrate Comparison

The following table summarizes representative experimental data and optimized conditions for the Suzuki-Miyaura coupling of various halogenated nicotinic acids with arylboronic acids[2].

SubstrateC-X Bond StrengthTypical Catalyst SystemPreferred BaseTemp (°C)Avg. Yield (%)
5-Iodonicotinic acid WeakestPd(PPh₃)₄ (2-5 mol%)K₂CO₃60 - 8085 - 95%
5-Bromonicotinic acid ModeratePd(PPh₃)₄ or Pd(OAc)₂K₃PO₄ or Na₂CO₃80 - 10075 - 90%
5-Chloronicotinic acid StrongestPd(OAc)₂ / XPhosK₃PO₄ or Cs₂CO₃100 - 11050 - 75%

Experimental Protocols

Protocol A: Solution-Phase Synthesis of 5-Arylnicotinic Acid Derivatives

Causality & Experimental Logic: Degassing the solvent is a critical self-validating step; Palladium(0) is highly susceptible to oxidation by dissolved O₂, which leads to rapid catalyst deactivation and promotes the homocoupling of the boronic acid (forming unwanted biaryl byproducts)[1]. K₃PO₄ is selected as the base because its solubility profile in biphasic systems (e.g., Dioxane/H₂O) optimally facilitates the base exchange step without prematurely hydrolyzing the nicotinic acid core[1].

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv)[1].

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with Argon three times to ensure a strictly oxygen-free environment[1].

  • Catalyst & Solvent Addition: Under continuous Argon flow, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe[1].

  • Coupling: Place the flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously for 12–24 hours. Monitor reaction progress via LC-MS[1].

  • Work-up: Cool the mixture to room temperature. Dilute with water and carefully adjust the pH to ~3-4 using 1M HCl. This specific pH shift neutralizes the carboxylate, precipitating the 5-arylnicotinic acid product. Filter the solid, wash with cold water, and dry under vacuum[1].

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an ethanol/water system[1].

Protocol B: Solid-Phase Organic Synthesis (SPOS) using 5-Bromonicotinic Acid

Causality & Experimental Logic: Solid-Phase Organic Synthesis (SPOS) simplifies purification, as excess reagents and by-products are removed by simple washing and filtration steps[3]. This makes it an ideal strategy for generating large combinatorial libraries of secondary nicotinamides. Rink amide or Wang resins are typically used to anchor the carboxylic acid moiety, leaving the 5-bromo position exposed for subsequent Suzuki coupling[3][5].

Step-by-Step Methodology:

  • Resin Anchoring: Swell the Rink amide resin in Dichloromethane (DCM). Couple 5-bromonicotinic acid to the resin using standard amide coupling reagents (e.g., DIC/HOBt) in DMF. Wash the resin thoroughly to remove unreacted acid[5].

  • Suzuki Coupling on Resin: Suspend the 5-bromonicotinic amide-bound resin (e.g., 60 mg) in degassed Toluene/EtOH (9:1) (1.2 mL). Add Pd(PPh₃)₄ (10 mol%) and agitate the mixture for 10 minutes to allow catalyst diffusion into the resin matrix[3].

  • Reagent Addition: Add 2M aqueous Na₂CO₃ solution and the arylboronic acid (3.0 equiv). Degas the entire mixture with Argon for 1 minute[3].

  • Reaction: Shake the reaction vessel at 90 °C for 24 hours[3].

  • Washing: Cool to room temperature. Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x). This alternating polarity wash ensures the complete removal of palladium black and unreacted boronic acids[3].

  • Cleavage & Isolation: Treat the resin with a cleavage cocktail (TFA/DCM 1:1) for 2 hours at room temperature to release the 5-arylnicotinamide product from the solid support. Collect the filtrate, concentrate under reduced pressure, and purify via preparative HPLC[3].

References

  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives ResearchGate [Link]

  • US10519146B2 - KRAS G12C inhibitors and methods of using the same Google P

Sources

Method

Application Note: Regiodivergent Oxidation of 3,5-Lutidine to Hydroxymethyl Derivatives

Executive Summary & Strategic Overview 3,5-Lutidine (3,5-dimethylpyridine) is a highly versatile heterocyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including the pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

3,5-Lutidine (3,5-dimethylpyridine) is a highly versatile heterocyclic building block used extensively in the synthesis of active pharmaceutical ingredients (APIs), including the proton pump inhibitor Omeprazole and the antihistamine Rupatadine[1]. Converting 3,5-lutidine to its hydroxymethyl derivatives requires a regiodivergent strategy, as researchers must choose between functionalizing the existing beta-methyl groups (C3/C5) or directly functionalizing the electron-deficient pyridine ring at the alpha-position (C2/C6). This application note details two validated, self-contained protocols for achieving both transformations with high scientific rigor.

Mechanistic Causality: The Alpha vs. Beta Methyl Conundrum

A common pitfall in pyridine chemistry is attempting to apply the Boekelheide rearrangement universally. The classic Boekelheide reaction (N-oxidation followed by treatment with acetic anhydride) relies on the deprotonation of an alpha-alkyl group[2]. Because 3,5-lutidine only possesses beta-methyl groups, it cannot undergo the standard [3,3]-sigmatropic rearrangement[2].

To bypass this structural limitation, we employ two distinct mechanistic pathways:

  • Pathway A (Side-Chain Functionalization): Direct oxidation of the C3/C5 methyl groups to alcohols is synthetically difficult to arrest at the intermediate stage. Thus, a self-validating approach involves exhaustive oxidation to pyridine-3,5-dicarboxylic acid using KMnO₄, followed by controlled reduction to 3,5-pyridinedimethanol [3][4].

  • Pathway B (Ring Functionalization): To introduce a hydroxymethyl group at the C2 position, the ring is first activated via N-oxidation[2]. The N-oxide is then methylated and subjected to a Minisci-type radical hydroxymethylation using methanol and ammonium persulfate, yielding 2-hydroxymethyl-3,5-dimethylpyridine [5].

Pathway A: Synthesis of 3,5-Pyridinedimethanol

PathwayA N1 3,5-Lutidine (Starting Material) N2 Pyridine-3,5-dicarboxylic acid (Intermediate) N1->N2 KMnO4, H2O Reflux (95-110°C) Exhaustive Oxidation N3 3,5-Pyridinedimethanol (Target Product) N2->N3 1. Esterification (SOCl2/MeOH) 2. NaBH4 Reduction Selective Reduction

Workflow for the exhaustive oxidation and reduction of 3,5-lutidine to 3,5-pyridinedimethanol.

Protocol A: Step-by-Step Methodology

Step 1: Exhaustive Oxidation to Pyridine-3,5-dicarboxylic acid

  • Reagent Preparation: In a multi-neck round-bottom flask equipped with a reflux condenser, suspend 3,5-lutidine (1.0 eq) in deionized water[3].

  • Oxidation: Gradually add Potassium Permanganate (KMnO₄) (6.0 eq) in portions to manage the mild exotherm[3].

  • Reflux: Heat the mixture to 95–110°C and maintain reflux for 4-6 hours until the purple color of permanganate transitions entirely to the brown precipitate of Manganese Dioxide (MnO₂)[3].

  • Filtration (Critical Step): Filter the hot reaction mixture through a pad of Celite to remove MnO₂. Causality: Cold filtration leads to co-precipitation of the target di-acid with MnO₂, drastically reducing the yield.

  • Precipitation: Acidify the aqueous filtrate with concentrated HCl to pH 2-3. Collect the precipitated pyridine-3,5-dicarboxylic acid via vacuum filtration and dry under vacuum.

Step 2: Reduction to 3,5-Pyridinedimethanol

  • Esterification: Reflux the dicarboxylic acid in methanol with a catalytic amount of thionyl chloride (SOCl₂) to form the dimethyl ester[4].

  • Reduction: Dissolve the ester in anhydrous THF. Slowly add Sodium Borohydride (NaBH₄) (4.0 eq) followed by dropwise addition of methanol to facilitate the reduction[4].

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield 3,5-pyridinedimethanol[4].

Pathway B: Synthesis of 2-Hydroxymethyl-3,5-dimethylpyridine

PathwayB N1 3,5-Lutidine N2 3,5-Lutidine-N-oxide (Activated Ring) N1->N2 H2O2, Glacial AcOH 90°C, 3-5h N3 N-Methoxyammonium Salt (Electrophilic Intermediate) N2->N3 Dimethyl Sulfate (Me2SO4) DCM, Reflux N4 2-Hydroxymethyl-3,5-dimethylpyridine (Target Product) N3->N4 (NH4)2S2O8, MeOH/H2O Radical Hydroxymethylation

Workflow for the N-oxidation and Minisci-type radical hydroxymethylation of 3,5-lutidine.

Protocol B: Step-by-Step Methodology

Step 1: N-Oxidation

  • Activation: Dissolve 3,5-lutidine (1.0 eq) in glacial acetic acid[2].

  • Oxidation: Add 35% Hydrogen Peroxide (H₂O₂) (1.5 eq) dropwise[2]. Exotherm Management: The reaction is highly exothermic. Control the addition rate to maintain the internal temperature strictly between 80-90°C[2].

  • Isolation: After 5 hours, concentrate the mixture under reduced pressure. Neutralize with Na₂CO₃ and extract with chloroform to yield 3,5-lutidine-N-oxide[1].

Step 2: Radical Hydroxymethylation (Minisci-Type)

  • Electrophilic Activation: Dissolve 3,5-lutidine-N-oxide in dry dichloromethane (DCM). Add Dimethyl sulfate (1.0 eq) dropwise and reflux for 3 hours to form the N-methoxyammonium salt[5]. Remove DCM under vacuum.

  • Radical Generation: Dissolve the resulting salt in a 1:1 mixture of Methanol and Water[5]. Heat to reflux.

  • Addition: Add an aqueous solution of Ammonium Persulfate ((NH₄)₂S₂O₈) (1.0 eq) dropwise over 1 hour[5]. Causality: The persulfate generates a hydroxymethyl radical (•CH₂OH) from methanol. The highly electrophilic N-methoxyammonium salt acts as a radical acceptor at the C2 position, followed by rearomatization[5].

  • Workup: Adjust the pH to 10 using 10M NaOH. Extract with DCM, dry over MgSO₄, and purify via flash chromatography to isolate 2-hydroxymethyl-3,5-dimethylpyridine[5].

Quantitative Data Summary

MetricPathway A: 3,5-PyridinedimethanolPathway B: 2-Hydroxymethyl-3,5-dimethylpyridine
Target Functionalization C3 and C5 (Beta-methyls)C2 (Alpha-ring position)
Key Intermediate Pyridine-3,5-dicarboxylic acid3,5-Lutidine-N-methoxyammonium salt
Primary Reagents KMnO₄, H₂O, NaBH₄, MeOH35% H₂O₂, Me₂SO₄, (NH₄)₂S₂O₈, MeOH
Reaction Type Exhaustive Oxidation + ReductionN-Oxidation + Radical Addition
Typical Overall Yield 65 - 75%55 - 65%
Downstream API Application Rupatadine Fumarate[4]Omeprazole / Esomeprazole[1]

References

  • BenchChem Technical Support Team. "3,5-Dimethylpyridine-N-oxide | 3718-65-8". Benchchem.
  • BenchChem Technical Support Team. "3,5-Dimethylpyridine | 591-22-0". Benchchem.
  • "WO1999010326A1 - Preparation of pyridine derivatives".
  • "CN105037251A - 3,5-dimethylpyridine purifying method".
  • "EP2824103B1 - An improved process for the preparation of Rupatadine Fumarate".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Aqueous Solubility of Pyridine Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the aqueous solubility of pyridine carboxylic acids. Our goal is to move beyond simple protocols and provide a foundational understanding of the physicochemical principles at play, enabling you to rationally design your experiments for optimal outcomes.

Introduction: The Amphoteric Challenge

Pyridine carboxylic acids, including the common isomers picolinic (2-), nicotinic (3-), and isonicotinic (4-) acid, are amphoteric molecules. They possess both a weakly basic pyridine nitrogen and a weakly acidic carboxylic acid group.[1] This dual nature is the primary reason for their often-frustrating solubility behavior. In aqueous solutions, these compounds can exist as a cation (protonated pyridine), an anion (deprotonated carboxylate), a neutral molecule, or a zwitterion (internal salt).[2] The dominant species is dictated by the pH of the solution, and solubility is at its minimum at the isoelectric point (pI) , where the net charge of the molecule is zero.[3][4]

Frequently Asked Questions (FAQs)

Q1: Why is my pyridine carboxylic acid crashing out of my aqueous solution?

This is the most common issue encountered. The likely cause is that the pH of your solution is at or near the compound's isoelectric point (pI). At the pI, the molecule exists predominantly as a neutral zwitterion, which often has minimal solubility in water due to strong intermolecular interactions in the solid state.[2][3] For nicotinic acid, a saturated aqueous solution has a pH of about 2.7, which is close to its pI, explaining its limited solubility under these conditions.[5][6][7]

Q2: What is an isoelectric point (pI) and how does it affect solubility?

The isoelectric point (pI) is the specific pH at which the concentration of the zwitterionic form is maximized, and the net electrical charge of the molecule is zero.[4] For a simple amphoteric compound like a pyridine carboxylic acid, the pI can be estimated by averaging the two pKa values (pKa1 for the pyridinium ion and pKa2 for the carboxylic acid).[8][9]

pI ≈ (pKa1 + pKa2) / 2

Solubility is lowest at the pI. By adjusting the pH away from the pI—either lower or higher—you force the equilibrium towards the formation of the more soluble cationic or anionic species, respectively.

Q3: How do I find the pKa and pI values for my specific pyridine carboxylic acid?

The pKa values are experimentally determined constants. A summary for the three common isomers is provided below.

CompoundIsomer PositionpKa1 (Pyridinium Cation)pKa2 (Carboxylic Acid)Isoelectric Point (pI)
Picolinic Acid 2-COOH~1.0[10][11]~5.4~3.2[3]
Nicotinic Acid 3-COOH~2.0[12]~4.85[7][12]~3.4[3]
Isonicotinic Acid 4-COOH~1.94[13]~4.96[14]~3.6[3]

Note: Literature values may vary slightly based on experimental conditions (temperature, ionic strength).

Visualizing pH-Dependent Solubility

The relationship between pH, the ionization state of a pyridine carboxylic acid, and its resulting solubility can be visualized as a "U-shaped" curve. Maximum solubility is achieved at pH values far from the isoelectric point.

G cluster_0 Low pH (pH < pI) cluster_1 Isoelectric Point (pH ≈ pI) cluster_2 High pH (pH > pI) Cation Cationic Form (Protonated Pyridine) High Solubility Zwitterion Zwitterionic Form (Neutral) Minimum Solubility Cation->Zwitterion  Increase pH Anion Anionic Form (Deprotonated Carboxylate) High Solubility Zwitterion->Anion  Increase pH

Caption: Ionization states of a pyridine carboxylic acid at different pH values.

Troubleshooting Guides & Experimental Protocols

If you are facing solubility challenges, follow this logical troubleshooting workflow.

G Start Start: Compound Insoluble in Water CheckpH Is pH adjustment a viable option for my experiment? Start->CheckpH AdjustpH Go to Protocol 1: pH Adjustment CheckpH->AdjustpH Yes Salt Is salt formation a possibility? CheckpH->Salt No pH_No No (pH sensitivity, buffering constraints) pH_Yes Yes FormSalt Go to Protocol 2: Salt Formation Salt->FormSalt Yes Cosolvent Can a co-solvent be used? Salt->Cosolvent No Salt_No No Salt_Yes Yes UseCosolvent Go to Protocol 3: Co-solvent Screening Cosolvent->UseCosolvent Yes Complex Consider Advanced Methods: Complexation, Solid Dispersions Cosolvent->Complex No Cosolvent_No No Cosolvent_Yes Yes

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 1: Solubility Enhancement via pH Adjustment

This is the most direct method to increase solubility. The goal is to prepare a buffered solution at a pH that is at least 1.5 to 2 units away from the compound's pI.

Causality: According to the Henderson-Hasselbalch equation, when the pH is adjusted to be significantly different from the pKa values of the ionizable groups, the equilibrium shifts overwhelmingly towards the charged (and more soluble) species.[8][15]

Materials:

  • Pyridine carboxylic acid

  • Purified water (e.g., Milli-Q)

  • Stock solutions of a suitable acid (e.g., 1 M HCl) and base (e.g., 1 M NaOH)

  • Appropriate buffer system (e.g., phosphate, acetate, TRIS)

  • Calibrated pH meter

Step-by-Step Methodology:

  • Determine Target pH: Based on the pI of your compound (see table above), decide whether to work in an acidic or basic regime.

    • To create the soluble cation: Target a pH of ≤ (pI - 1.5). For nicotinic acid (pI ≈ 3.4), a target pH of ≤ 1.9 would be effective.

    • To create the soluble anion: Target a pH of ≥ (pI + 1.5). For nicotinic acid, a target pH of ≥ 4.9 would be suitable.

  • Initial Slurry: Add the desired amount of your pyridine carboxylic acid to a volume of purified water to create a slurry. Do not use the full final volume yet.

  • Titration: While stirring vigorously, slowly add drops of your acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) stock solution. Monitor the solution's clarity. The solid should begin to dissolve as the pH moves away from the pI.

  • pH Measurement & Adjustment: Once the solid is fully dissolved, use a calibrated pH meter to measure the pH. Carefully adjust to your final target pH.

  • Add Buffer Components: Introduce the components of your chosen buffer system.

  • Final Volume Adjustment: Bring the solution to its final target volume with purified water.

  • Final pH Verification: Check the pH one last time and make any minor adjustments needed.

Self-Validation & Trustworthiness:

  • Stability Check: Be aware that extreme pH values can lead to degradation of your compound over time.[16] It is recommended to prepare solutions fresh. If storage is necessary, conduct a stability study (e.g., using HPLC) to ensure the compound remains intact under your chosen pH and storage conditions.

  • Buffer Compatibility: Ensure your chosen buffer does not interact with your compound or interfere with downstream applications.

Protocol 2: Salt Formation for Enhanced Solubility

Creating a salt of the pyridine carboxylic acid is a highly effective method, particularly for solid dosage forms or for creating highly concentrated stock solutions.[17][18] This involves reacting the compound with a suitable acid or base to form a stable, isolable salt with significantly improved aqueous solubility and dissolution rates.[19]

Causality: Salt formation essentially "locks" the molecule in its charged, soluble form. By reacting a pyridine carboxylic acid with a strong base (like NaOH or KOH), you form a carboxylate salt. Conversely, reacting it with a strong acid (like HCl) forms a pyridinium salt. The ΔpKa rule suggests that a large difference between the pKa of the drug and the pKa of the acid/base used for salt formation favors a stable salt.[20][21]

Example: Preparation of Sodium Nicotinate

  • Dissolution: Dissolve nicotinic acid in a suitable solvent like ethanol.

  • Stoichiometric Addition: Add exactly one molar equivalent of sodium hydroxide (as a concentrated aqueous or alcoholic solution) dropwise to the stirring nicotinic acid solution.

  • Crystallization: The sodium nicotinate salt will often precipitate from the solution. The process can be encouraged by cooling or adding a less polar co-solvent.

  • Isolation & Drying: The resulting salt can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Verification: Confirm salt formation and purity using techniques like melting point analysis, NMR, or FTIR. The resulting sodium salt should be freely soluble in water.[7]

Protocol 3: Co-solvent Systems

When pH modification is not possible, using a co-solvent can be an effective alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[22]

Causality: Co-solvents work by reducing the intermolecular hydrogen bonding of water, which creates a less polar environment that is more favorable for solvating a partially non-polar solute. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO).[22]

Step-by-Step Screening Methodology:

  • Select Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Stock Solutions: Create concentrated stock solutions of your pyridine carboxylic acid in each pure co-solvent (e.g., 100 mg/mL in DMSO).

  • Titration into Aqueous Buffer: In separate vials, add your aqueous buffer. While vortexing, slowly add small aliquots of the co-solvent stock solution.

  • Observe for Precipitation: Note the concentration at which the compound begins to precipitate. This gives you the maximum allowable concentration for that specific co-solvent/water ratio.

  • Optimize: Systematically test different ratios of co-solvent to aqueous buffer to find the optimal system that keeps your compound soluble at the desired concentration while minimizing the percentage of organic solvent.

Self-Validation & Trustworthiness:

  • Toxicity: Always consider the toxicity and compatibility of the co-solvent in your final application, especially for in-vivo or cell-based assays.

  • Final Concentration: Be mindful that the final concentration of the organic solvent may affect your experiment. Always run a vehicle control (buffer + co-solvent) to account for any effects of the solvent itself.

References

  • Pyridinecarboxylic acid - Grokipedia. Grokipedia.
  • Vitamin B3 Niacin (Nicotinic Acid). Quimica Alkano.
  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Molecular Liquids.
  • Picolinic acid - Wikipedia. Wikipedia.
  • Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.
  • Solubility and Crystallization Studies of Picolinic Acid. ProQuest.
  • Co-crystals and molecular salts of carboxylic acid/ pyridine complexes: can calculated pKa's predict proton transfer. SciSpace.
  • Solubility and Crystallization Studies of Picolinic Acid. MDPI.
  • Showing pyridine-2-carboxylic acid (PHY0032520). PhytoBank.
  • DETERMINATION OF DISSOCIATION CONSTANTS OF THE PYRIDINEMONOCARBOXYLIC ACIDS BY PHOTOMETRY ULTRA-VIOLET PHOTOELECTRIC SPECTRO-. RSC Publishing.
  • Henderson-Hasselbalch concentrations. Student Doctor Network Forums.
  • Stability of Pyridine-2,3-dicarboxylic acid under different storage conditions. Benchchem.
  • Methods of solubility enhancements. Slideshare.
  • Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability. Benchchem.
  • Co-crystals and molecular salts of carboxylic acid/pyridine complexes. RSC Publishing.
  • 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts.
  • 26.2 Amino Acids and the Henderson–Hasselbalch Equation: Isoelectric Points. Fiveable.
  • Nicotinic Acid | C6H5NO2 | CID 938. PubChem.
  • Isonicotinic Acid pKa Study. Scribd.
  • Zwitterion - Grokipedia. Grokipedia.
  • Co-solvency/ Solvent Blending. IJSDR.
  • Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. ResearchGate.
  • pKa Data Compiled by R. Williams. EPFL.
  • Comprehensive pKa Values Database. Scribd.
  • 59-67-6, Nicotinic acid Formula. ECHEMI.
  • Nicotinic acid | 59-67-6. ChemicalBook.
  • Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Nicotinic Acid. PubChem.
  • Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences.
  • Henderson Hasselbalch MCAT Trick for Buffer pH Without a Calculator . YouTube. Available from: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
  • Isonicotinic Acid. PubChem.
  • Isonicotinic acid(55-22-1)MSDS Melting Point Boiling Density Storage Transport. Guidechem.
  • Tactics to Improve Solubility . The Medicinal Chemist's Guide to Solving ADMET Challenges. Available from: [Link]

  • Picolinic acid | C6H5NO2 | CID 1018 . PubChem. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? . Quora. Available from: [Link]

  • Solubility and Crystallization Studies of Picolinic Acid . MDPI. Available from: [Link]

  • Method for producing substituted pyridine-carboxylic acids. Google Patents.
  • Extraction of pyridines into fluorous solvents based on hydrogen bond complex formation with carboxylic acid receptors . PubMed. Available from: [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? . ResearchGate. Available from: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . Dove Medical Press. Available from: [Link]

  • l-Lysine and Pyridine Monocarboxylic Acids in Water and Buffer Solvent: Intermolecular Interactions from Volumetric Properties at Various Temperatures . Journal of Chemical & Engineering Data. Available from: [Link]

  • The Constitution of the Pyridine Monocarboxylic Acids in their Isoelectric Forms . Journal of the American Chemical Society. Available from: [Link]

  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . CrystEngComm. Available from: [Link]

  • Isoelectric Points of Amino Acids (and How To Calculate Them) . Master Organic Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: HPLC Purification of Polar Herbicide Metabolites

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the purification and quantification of highly polar herbicides and thei...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with the purification and quantification of highly polar herbicides and their metabolites (e.g., Glyphosate, AMPA, Glufosinate).

Due to their zwitterionic nature, low molecular weight, and lack of natural chromophores, these compounds defy standard reversed-phase chromatography. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and authoritative protocols to ensure your analytical workflows are robust and self-validating.

The Core Challenge: Causality of Polar Herbicide Retention

Standard C18 columns rely on hydrophobic van der Waals interactions. Polar herbicide metabolites, such as Aminomethylphosphonic acid (AMPA), have logP values well below -3.0, meaning they possess virtually no hydrophobicity. Consequently, they elute in the void volume of a reversed-phase system.

To achieve retention and separation, scientists must alter either the stationary phase chemistry (using Hydrophilic Interaction Liquid Chromatography - HILIC) or the analyte's chemical structure (via pre-column derivatization to attach a hydrophobic moiety)[1][2].

Decision Matrix: HPLC Method Selection

Workflow A Polar Herbicide Extract (Glyphosate, AMPA, Glufosinate) B Detector Availability A->B C Tandem Mass Spec (LC-MS/MS) B->C High Sensitivity D Optical Detectors (UV / FLD) B->D Standard Lab E Direct HILIC / Mixed-Mode (Underivatized) C->E Preferred F FMOC-Cl Derivatization (Pre-column) C->F High Matrix Interference D->F Mandatory (No Chromophore) G Reversed-Phase (C18) HPLC-UV/FLD F->G

Workflow for selecting HPLC purification modes for polar herbicides.

Step-by-Step Methodology: FMOC-Cl Pre-Column Derivatization

When LC-MS/MS is unavailable or matrix suppression is severe, pre-column derivatization using 9-fluorenylmethylchloroformate (FMOC-Cl) is the gold standard. This self-validating protocol attaches a hydrophobic, fluorescent fluorenyl group to the amine moiety, enabling both C18 retention and UV/Fluorescence detection[2][3].

Reagents Required:

  • 0.1 M Sodium Borate buffer (pH 9.0)

  • 1% (w/v) EDTA solution

  • 6 g/L FMOC-Cl in anhydrous acetonitrile

  • Dichloromethane (DCM)

Protocol:

  • Sample Filtration: Filter 2.0 mL of the aqueous sample extract through a 0.45 µm PVDF syringe filter to remove particulates.

  • Alkaline Buffering: Add 2.0 mL of 0.1 M Sodium Borate buffer.

    • Causality: FMOC-Cl strictly reacts with unprotonated secondary amines. The pH must be maintained at ~9.0 to ensure the amine group of glyphosate/AMPA remains nucleophilic.

  • Metal Chelation: Add 1% (w/v) EDTA to the mixture.

    • Causality: Glyphosate is a potent chelator. Trace transition metals (e.g., Fe³⁺, Cu²⁺) in the matrix will complex with the herbicide, physically blocking the derivatization reagent. EDTA competitively binds these metals, freeing the analyte[3].

  • Derivatization: Add 0.5 mL of the FMOC-Cl solution. Vortex vigorously for 30 seconds to ensure a homogenous emulsion.

  • Incubation: Allow the reaction to proceed in the dark at room temperature (22 ± 3 °C) for 1 to 4 hours.

  • Quenching & Clean-up: Add 4.5 mL of DCM and vortex for 30 seconds. Centrifuge to separate the layers.

    • Causality: DCM extracts the highly hydrophobic, unreacted FMOC-Cl and its hydrolysis byproduct (FMOC-OH), which would otherwise severely overload the C18 column. The upper aqueous layer contains the purified, derivatized herbicides ready for HPLC injection[2].

Quantitative Data: Comparison of Chromatographic Modes

Chromatographic ModeStationary Phase ExamplesDerivatization Required?Primary Retention MechanismTypical LOD (Water)Best Use Case
HILIC Amide, Zwitterionic (HILIC-Z)NoHydrophilic partitioning & electrostatic0.01 - 0.1 µg/LHigh-throughput LC-MS/MS[1]
Reversed-Phase C18, C8Yes (FMOC-Cl)Hydrophobic partitioning0.15 - 0.6 µg/LHPLC-UV or FLD systems[3]
Mixed-Mode Obelisc N, Trinity Q1NoIon-exchange & hydrophobic0.05 - 0.2 µg/LComplex feed/soil matrices

Troubleshooting Guide

Q: Why do my underivatized glyphosate and AMPA peaks elute in the void volume on a standard C18 column? A: Causality: Glyphosate and AMPA are highly polar, zwitterionic molecules lacking hydrophobic surface area. C18 columns rely entirely on hydrophobic van der Waals interactions. Solution: You must switch to a 1[1], where a stagnant water-rich layer forms on the polar silica, allowing hydrophilic partitioning. Alternatively, utilize the FMOC-Cl derivatization protocol above to synthetically add a hydrophobic tail.

Q: I am using a HILIC column, but my peak shapes are broad and exhibit severe tailing. How can I fix this? A: Causality: Polar herbicides contain anionic phosphate and carboxylate groups. These moieties engage in unwanted secondary electrostatic interactions with unendcapped silanols on the column or trace metal ions (e.g., Fe³⁺, Al³⁺) in the stainless steel LC fluidics. Solution: Passivate your LC system using phosphoric acid or switch to PEEK tubing. Add a chelator like 5 µM EDTA or medronic acid to the mobile phase. Additionally, ensure your mobile phase has sufficient ionic strength (e.g., 10-20 mM ammonium formate/acetate) to mask active sites.

Q: My FMOC derivatization yield for AMPA is highly inconsistent. What is going wrong? A: Causality: The FMOC-Cl reaction is exquisitely sensitive to pH drops and transition metals. If the pH falls below 8.5, the amine protonates and loses nucleophilicity. Solution: Strictly control the reaction pH using a 5% sodium borate buffer and always include 1% EDTA to sequester interfering metal ions[3]. Furthermore, ensure the FMOC-Cl reagent is freshly prepared in anhydrous acetonitrile, as it rapidly hydrolyzes into inactive FMOC-OH in the presence of moisture.

Q: How do I handle severe matrix effects when purifying these metabolites from soil or complex feed extracts using LC-MS/MS? A: Causality: Co-eluting matrix components (e.g., humic acids, salts) compete with the target analytes for charge in the electrospray ionization (ESI) source, leading to ion suppression. Solution: Implement a solid-phase extraction (SPE) cleanup using a weak anion exchange (WAX) cartridge prior to HPLC. For absolute quantification, always spike samples with isotopically labeled internal standards (e.g., ¹³C, ¹⁵N-glyphosate) prior to extraction to mathematically correct for matrix-induced signal variations[1].

Frequently Asked Questions (FAQs)

Q: Can I use ion-pairing reagents instead of HILIC or derivatization? A: Yes, volatile ion-pairing reagents like nonafluoropentanoic acid (NFPA) or dihexylammonium acetate can temporarily modify a C18 column to retain polar herbicides. However, causality dictates caution: these reagents permanently coat the stationary phase and severely contaminate MS sources, causing persistent background noise. Dedicated LC-MS systems are strictly required if you choose this route.

Q: What is the stability of FMOC-derivatized glyphosate and AMPA? A: The FMOC derivative is generally stable for 24 to 48 hours when stored at 4 °C in the dark. Prolonged storage can lead to degradation of the fluorenyl tag, so it is highly recommended to analyze derivatized samples within an overnight sequence.

References

  • Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices Source: Journal of Separation Science / PubMed (2021) URL:[Link]

  • Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry Source: MethodsX / PubMed Central (2022) URL:[Link]

  • HPLC-UV determination of glyphosate, aminomethylphosphonic acid, and glufosinate using pre-column derivatization Source: American Chemical Society / Digitellinc (2023) URL:[Link]

Sources

Troubleshooting

Preventing oxidation of hydroxymethyl groups during synthesis

Topic: Preventing Oxidation of Hydroxymethyl Groups ( ) During Synthesis Welcome to the Hydroxymethyl Integrity Center Status: Operational Ticket Focus: Prevention of unwanted oxidation (Aldehyde/Carboxylic Acid formatio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of Hydroxymethyl Groups ( ) During Synthesis

Welcome to the Hydroxymethyl Integrity Center

Status: Operational Ticket Focus: Prevention of unwanted oxidation (Aldehyde/Carboxylic Acid formation) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The hydroxymethyl group (primary alcohol) is thermodynamically predisposed to oxidation. In multi-step synthesis, it is the "canary in the coal mine"—often the first group to degrade into an aldehyde (


) or carboxylic acid (

) upon exposure to oxidants, ambient air, or trace metals. This guide prioritizes prevention by design (orthogonal protection) over "hope-based" chemoselectivity.

Module 1: Strategic Protection (The Gold Standard)

The Issue: You need to perform an oxidation or harsh transformation elsewhere in the molecule, but your hydroxymethyl group is vulnerable. The Fix: Orthogonal protection. Do not rely on subtle kinetic differences between primary and secondary alcohols unless absolutely necessary.

Decision Matrix: Selecting the Right Shield

Use this logic flow to select the most robust protecting group based on your subsequent reaction conditions.

ProtectionStrategy Start Start: Select Protection Cond_Acid Will product face STRONG ACID? Start->Cond_Acid Cond_Base Will product face STRONG BASE/NUCLEOPHILES? Cond_Acid->Cond_Base No Res_TBDPS Rec: TBDPS Ether (Acid stable, F- labile) Cond_Acid->Res_TBDPS Yes (Mild) Res_Bz Rec: Benzoate Ester (Bz) (Oxidation stable, Base labile) Cond_Acid->Res_Bz Yes (Strong) Cond_Red Will product face HYDROGENATION? Cond_Base->Cond_Red No Res_TBDMS Rec: TBDMS Ether (Standard, F- labile) Cond_Base->Res_TBDMS Yes Res_Bn Rec: Benzyl Ether (Bn) (Base stable, H2 labile) Cond_Red->Res_Bn No Res_Tr Rec: Trityl (Tr) (Steric bulk, Acid labile) Cond_Red->Res_Tr Yes (Avoid Bn)

Figure 1: Decision matrix for selecting orthogonal protecting groups based on downstream reaction conditions.

Standard Protocol: Selective Silylation (TBDMS)

Why this works: The tert-butyldimethylsilyl (TBDMS) group is bulky.[1][2] It reacts 100x faster with primary alcohols (hydroxymethyl) than secondary alcohols, allowing you to protect the hydroxymethyl group selectively before oxidizing a secondary alcohol.

Reagents:

  • Substrate (1.0 equiv)

  • TBDMSCl (1.1 - 1.2 equiv)

  • Imidazole (2.5 equiv) - Acts as base and catalyst

  • DMF (Anhydrous) - Solvent[3]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve substrate in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add Imidazole. Stir until dissolved.

  • Protection: Add TBDMSCl portion-wise at 0°C.

  • Monitoring: Warm to RT. Monitor via TLC. (Look for a less polar spot;

    
     will increase significantly).
    
  • Quench: Pour into saturated

    
     solution.
    
  • Validation:

    • NMR: Look for singlet at

      
       ppm (9H, t-Bu) and 
      
      
      
      ppm (6H, Si-Me).
    • IR: Disappearance of broad O-H stretch (

      
      ).
      

Module 2: Environmental Control (Workup & Storage)

The Issue: "My reaction worked, but the product oxidized to an aldehyde while sitting on the shelf or during column chromatography." The Cause: Autoxidation. Hydroxymethyl groups on electron-rich aromatic rings or allylic positions are particularly susceptible to radical oxidation by atmospheric oxygen.

Troubleshooting Table: Environmental Factors
SymptomProbable CauseCorrective Action
Yellowing of oil Formation of conjugated aldehydes/quinones via air oxidation.Sparge solvents with Argon for 15 mins before use. Store product under inert gas at -20°C.
Aldehyde on TLC Silica gel induced oxidation (active surface metals).Deactivate Silica: Pre-wash column with 1%

in hexanes. Use rapid filtration pads instead of long columns.
Degradation in solution Dissolved oxygen or trace metal catalysis.Add BHT (Butylated hydroxytoluene) (0.1%) as a radical scavenger if the compound is stored in solution.
Protocol: The "Oxygen-Free" Workup

For highly sensitive substrates (e.g., allylic alcohols), standard benchtop workup is insufficient.

  • Degassing: Sparge all extraction solvents (EtOAc, DCM) with Nitrogen for 15 minutes prior to use.

  • Chelation: Wash the organic layer with 0.1 M EDTA (pH 7) or Brine containing 1% Sodium Diethyldithiocarbamate .

    • Mechanism:[4][5][6][7] This sequesters trace transition metals (Fe, Cu) that catalyze the conversion of alcohol

      
       aldehyde.
      
  • Concentration: Do not rotary evaporate to dryness if possible. Keep as a concentrated solution or immediately store under Argon.

Module 3: Chemoselectivity FAQs

Q: Can I oxidize a secondary alcohol in the presence of a FREE hydroxymethyl group? A: Generally, No. Thermodynamics and kinetics favor the oxidation of the primary alcohol (hydroxymethyl) because it is less sterically hindered.

  • The Exception: There are niche Fe-based catalysts or electrochemical methods reported in literature, but they are rarely robust enough for precious intermediates.

  • The Solution: Protect the hydroxymethyl with TBDMS (see Module 1), oxidize the secondary alcohol (e.g., Swern or Dess-Martin), then deprotect with TBAF.

Q: My TBDMS group fell off during a Jones Oxidation. Why? A: Jones Reagent is highly acidic (


). TBDMS is acid-labile.
  • The Fix: Switch to TBDPS (tert-butyldiphenylsilyl), which is 100x more stable to acid than TBDMS. Alternatively, use non-acidic oxidation conditions like Dess-Martin Periodinane (DMP) or TPAP/NMO , which tolerate silyl ethers perfectly.

Q: I see a "double spot" on TLC after reaction. Is it oxidation? A: It might be, but first check for hemiacetal formation . If your molecule has a ketone or aldehyde elsewhere, the hydroxymethyl group may cyclize to form a lactol (hemiacetal).

  • Test: Run TLC with a drop of

    
     in the eluent. If the spots merge or change, it was likely an equilibrium issue, not permanent oxidation.
    

Module 4: Process Visualization

Workflow: Handling Air-Sensitive Hydroxymethyl Intermediates

WorkupFlow Rxn Reaction Complete Quench Quench (Degassed Buffer) Rxn->Quench Under N2 Extract Extraction (EDTA Wash) Quench->Extract Remove Metals Conc Concentration (Avoid Dryness) Extract->Conc Low Temp Store Storage (Amber Vial + Argon) Conc->Store Immediate

Figure 2: Optimized workflow for processing oxidation-prone primary alcohols to minimize exposure to air and catalytic metals.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
    • Relevance: The definitive guide for TBDMS/TBDPS stability charts and deprotection protocols.
    • Link:

  • Selective Silyl

    • Source: Chaudhary, S. K., & Hernandez, O. (1979).
    • Relevance: Establishes the kinetic selectivity of silyl
    • Link:

  • Prevention of Metal-Catalyzed Oxid

    • Source: Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation.[5][8] Pharmaceutical Development and Technology.

    • Relevance: details the use of chelating agents (EDTA)
    • Link:

  • Chemoselectivity in Oxid

    • Source: Tojo, G., & Fernández, M. (2006).[9] Oxidation of Alcohols to Aldehydes and Ketones.[6][9][10][11][12] Springer.

    • Relevance: Discusses the difficulty of oxidizing secondary alcohols in the presence of primary alcohols without protection.
    • Link:

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyridine Hydrochloride

Introduction Pyridine hydrochloride (Py[1][2][3][4][5][6][7][8]·HCl) is a deceptively simple reagent. While chemically straightforward ( ), its physical handling is the primary source of experimental failure in demethyla...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine hydrochloride (Py[1][2][3][4][5][6][7][8]·HCl) is a deceptively simple reagent. While chemically straightforward (


), its physical handling is the primary source of experimental failure in demethylation and high-temperature condensation reactions.

This guide addresses the three most common support tickets we receive:

  • "My salt has turned into a liquid." (Moisture Management)

  • "The reaction temperature won't reach 210°C." (Reaction Stoichiometry & Thermodynamics)

  • "I can't get rid of the pyridine smell in my product." (Workup Optimization)

Module 1: Storage & Preparation (The "Wet Salt" Issue)

Q: My bottle of Pyridine Hydrochloride looks wet or has liquefied. Can I still use it?

A: No. You cannot use it "as is" for high-temperature demethylations. Py·HCl is highly hygroscopic and deliquescent. It absorbs atmospheric moisture until it dissolves in it.

  • Consequence: Water acts as a heat sink, preventing the reaction mixture from reaching the required activation temperature (

    
    C). It also solvates the chloride ion, drastically reducing its nucleophilicity [1, 3].
    
Diagnostic: Is Your Salt Dry?
PropertyAnhydrous (Target) Hydrated/Wet (Risk)
Appearance White crystalline powderWaxy solid, sticky paste, or liquid
Melting Point 144–147 °C [1, 4]< 100 °C (Depressed significantly)
Behavior at 100°C Remains solidMelts or bubbles (water boiling off)
Reaction Impact Efficient cleavageStalled reaction, refluxing at ~110°C
Protocol: Drying & Restoration

If your salt is wet, you have two recovery paths depending on the severity.

Method A: Vacuum Drying (Mild Moisture)

  • Best for: Clumpy but solid salt.

  • Setup: Vacuum oven or desiccator with

    
    .
    
  • Procedure: Heat to 60–80 °C under high vacuum (< 10 mbar) for 12 hours.

    • Warning: Do not exceed 100°C under vacuum, as Py·HCl can sublime and clog vacuum lines [3].

Method B: Azeotropic Distillation (Severe Moisture/Liquid)

  • Best for: Liquefied salt.

  • Reagent: Toluene or Benzene.

  • Procedure:

    • Dissolve the wet salt in toluene (approx 5 mL per gram).

    • Attach a Dean-Stark trap.

    • Reflux until no more water separates in the trap.

    • Cool; the anhydrous Py·HCl will precipitate as white needles.

    • Filter rapidly under inert gas (Nitrogen/Argon) [1, 4].

Module 2: Reaction Execution (Demethylation)

Q: Why is my demethylation reaction stuck at 180°C?

A: You likely have residual water or an open system allowing moisture ingress. The cleavage of methyl ethers by Py[9][10]·HCl is an


 reaction requiring a molten ionic liquid phase. The protonated pyridine activates the ether oxygen, while the naked chloride ion attacks the methyl group. Water solvates the chloride ion, shielding it from the substrate.
The "In-Situ" Drying Protocol

If you cannot dry the salt beforehand, you can dry it in the reaction vessel, provided your substrate is stable at high temperatures.

  • Load: Place Py·HCl in the flask (typically 5–10 equivalents relative to substrate).

  • Melt & Purge: Heat the salt alone to 210°C without a condenser.

    • Visual Cue: Water vapor will hiss off. Wait until the melt is quiescent and the internal temperature holds steady above 200°C.

  • Add Substrate: Briefly cool to 160°C, add your substrate, and re-attach the air condenser.

  • Reflux: Maintain internal temperature at 200–220°C .

Visualizing the Reaction Logic

DemethylationLogic Start Start Reaction CheckTemp Check Internal Temp Start->CheckTemp TempLow Temp < 180°C (Refluxing Water) CheckTemp->TempLow Wet TempHigh Temp > 200°C (Molten Salt) CheckTemp->TempHigh Dry ActionDistill Remove Condenser Distill off H2O TempLow->ActionDistill Fix ActionProceed Proceed with Cleavage TempHigh->ActionProceed ActionDistill->CheckTemp Re-check Mechanism Mechanism: 1. Py-H+ protonates Ether 2. Cl- attacks Methyl ActionProceed->Mechanism Enables

Figure 1: Decision tree for temperature management during Py·HCl demethylation.

Module 3: Workup & Purification

Q: How do I separate my product from the pyridine? It smells terrible and won't separate.

A: The key is utilizing the pH-dependent solubility of pyridine.

  • Acidic pH: Pyridine exists as Pyridinium (

    
    -
    
    
    
    ), which is water-soluble.
  • Basic pH: Pyridine exists as free base, which is organic-soluble (and smelly).

Since most demethylation products are phenols (acidic), you must design your extraction carefully to avoid pulling pyridine into your organic layer.

Standard Workup Protocol (Phenolic Products)
  • Quench: Pour the hot reaction mixture (carefully!) into crushed ice/water.

    • Result: Homogeneous aqueous solution.

  • Acidify: Add dilute HCl until pH < 2.

    • Chemistry: This ensures Pyridine stays as

      
      -
      
      
      
      (water layer) and Phenol stays protonated
      
      
      -
      
      
      (organic layer).
  • Extract: Extract with Ethyl Acetate or Ether (x3).

    • Separation: The Pyridine salt stays in the water. The Product goes to the organic layer.[5]

  • Wash (Critical): Wash the combined organic layer with 1M HCl (x2).

    • Reason: Removes any trace pyridine that migrated.

  • Dry & Concentrate: Dry over

    
     and rotovap.
    
Workup Logic Diagram

WorkupFlow Quench Quench Melt in Ice/Water State1 Mixture: Product (Phenol) + Pyridine Quench->State1 Decision Target Product Type? State1->Decision PathAcid Acidic Product (Phenols/Acids) Decision->PathAcid PathBase Basic/Neutral Product (Amines) Decision->PathBase StepAcid1 Adjust to pH < 2 (HCl) PathAcid->StepAcid1 StepBase1 Adjust to pH > 10 (NaOH) PathBase->StepBase1 StepAcid2 Extract w/ Organic Solvent StepAcid1->StepAcid2 ResultAcid Organic Layer: Product Aqueous Layer: Pyridine-HCl StepAcid2->ResultAcid StepBase2 Extract w/ Organic Solvent StepBase1->StepBase2 ResultBase Organic Layer: Product + Pyridine (Problem!) StepBase2->ResultBase FixBase Evaporate Pyridine (Azeotrope w/ Toluene) ResultBase->FixBase

Figure 2: Extraction strategy based on product chemistry. Note that for basic products, removing pyridine is more difficult and requires evaporation or chromatography.

Module 4: Safety & Hazards

Q: Are there specific safety concerns beyond standard lab protocols?

A: Yes.

  • Sublimation: At high temperatures (>200°C), Py·HCl sublimes. It can clog condensers, leading to pressure buildup and potential explosion. Always use wide-bore air condensers rather than narrow water-cooled condensers for the reaction reflux [3].

  • HCl Release: If the salt is wet and heated, it releases HCl gas rapidly. Perform all handling in a fume hood.

  • Corrosivity: The melt is highly corrosive to metal needles and spatulas. Use glass or Teflon-coated tools where possible.

References

  • Sciencemadness. (2018).[3] Pyridine from Pyridine hydrochloride - Extraction and Drying Protocols.[3] Retrieved from

  • BenchChem. (2025).[11] Addressing the stability and hygroscopicity of pyridinium salts. Retrieved from

  • Organic Syntheses. (2011). N-(4-Pyridyl)pyridinium chloride hydrochloride.[12] Org. Synth. Coll. Vol. 5. Retrieved from

  • ChemicalBook. (2023).[6] Pyridine hydrochloride Properties and Melting Point Data.[1][6][8][13][14][15] CAS 628-13-7.[1][6][13][14] Retrieved from

  • PubChem. (2023). Pyridine Hydrochloride Compound Summary.[5][8][13][10][14][15] CID 69401.[14] Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimizing Yield in the Partial Reduction of Pyridine Diesters

Welcome to the Technical Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the desymmetrization and selective functionalization of pyridine diesters have become critical bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the desymmetrization and selective functionalization of pyridine diesters have become critical bottlenecks.

"Partial reduction" in this context typically refers to one of two distinct chemical goals:

  • Selective Monoreduction: Reducing only one ester moiety to an aldehyde or alcohol while leaving the other intact.

  • Ring Reduction: Reducing the pyridine core to a 1,2- or 1,4-dihydropyridine without altering the ester groups.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated continuous flow protocols to resolve common yield-limiting issues such as over-reduction, thermal degradation, and poor chemoselectivity.

Troubleshooting Workflow

Before adjusting your stoichiometry or changing reagents, consult the decision tree below to identify the root cause of your yield loss.

TroubleshootingWorkflow Start Low Yield in Pyridine Diester Monoreduction Q1 Identify Primary Impurity Profile Start->Q1 OverRed Over-reduction (Diol/Alcohol Formation) Q1->OverRed >20% Diol UnderRed Poor Conversion (Unreacted Diester) Q1->UnderRed >20% Diester RingRed Ring Reduction (Dihydropyridine) Q1->RingRed Loss of Aromaticity Flow Implement Continuous Flow (Residence time ~75s, -40°C) OverRed->Flow Heat Transfer Issue (ΔH = -319 kJ/mol) Stoich Optimize DIBAL-H (1.2 - 1.5 equiv) UnderRed->Stoich Insufficient Hydride Reagent Switch Reductant (Avoid NaBH4/Alkyl Chloroformate) RingRed->Reagent Chemoselectivity Success Optimized Mono-aldehyde Yield Flow->Success Stoich->Success Reagent->Success

Troubleshooting workflow for the partial reduction of pyridine diesters.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant over-reduction (diol formation) when attempting to mono-reduce a pyridine diester to a mono-aldehyde using DIBAL-H in batch, even at -70 °C?

The Causality: The reduction of a diester with DIBAL-H to an aldehyde proceeds via a tetrahedral aluminum acetal intermediate. If this intermediate remains stable until the aqueous quench, the aldehyde is successfully liberated. However, this specific reduction is highly exothermic (ΔH = –319 kJ/mol)[1]. In a batch reactor, the dropwise addition of DIBAL-H creates localized "hot spots." These thermal spikes provide enough activation energy to prematurely collapse the tetrahedral intermediate into an aldehyde in situ. The newly formed aldehyde is vastly more electrophilic than the starting ester and is immediately reduced by the remaining DIBAL-H to the alcohol (diol)[2]. Furthermore, in batch, the first-formed product sits in the reactor with active hydride for the entire dosing duration, maximizing the probability of over-reduction.

The Solution: Transition from batch to continuous flow chemistry. Flow reactors provide an exceptionally high surface-area-to-volume ratio (SAV), ensuring near-instantaneous heat dissipation. This stabilizes the aluminum acetal intermediate. Furthermore, flow allows for a strict, uniform residence time (e.g., 75 seconds), ensuring the product is quenched immediately after formation[2].

Q2: How do I optimize the DIBAL-H stoichiometry for continuous flow monoreduction?

The Causality: In batch chemistry, chemists often use a large excess of DIBAL-H (>2.0 equiv) to force complete conversion, which inevitably leads to over-reduction (up to 50% impurities)[1]. In flow, the superior mixing kinetics mean you do not need a massive excess. The Solution: Design of Experiments (DoE) studies demonstrate that conversion peaks at approximately 1.3 equivalents of DIBAL-H[2]. Using 1.2 to 1.5 equivalents in a flow setup at -40 °C provides the optimal thermodynamic balance, achieving >96% yield of the mono-aldehyde while suppressing diol formation[2].

Q3: My pyridine ring is losing aromaticity (forming dihydropyridines) during the reduction process. How do I prevent this?

The Causality: The electron-deficient nature of the pyridine ring, especially when flanked by electron-withdrawing ester groups, makes it susceptible to nucleophilic attack or single-electron transfer. Reagents like sodium borohydride (NaBH₄) in the presence of activating agents (e.g., methyl chloroformate) or Birch reduction conditions (Na/NH₃ or Na/naphthalene) are specifically designed to reduce the pyridine ring to 1,2- or 1,4-dihydropyridines[3]. The Solution: If your goal is strictly ester monoreduction, avoid dissolving metal reductions or borohydride/chloroformate mixtures. Utilize sterically hindered aluminum hydrides (like DIBAL-H) at cryogenic temperatures. The Lewis acidic aluminum coordinates tightly to the ester carbonyl oxygen, directing the hydride attack exclusively to the ester rather than the aromatic ring[2].

Data Presentation: Batch vs. Continuous Flow

The following table summarizes the quantitative improvements achieved by transitioning a pyridine diester DIBAL-H monoreduction from a traditional batch reactor to a continuous flow system[1][2].

ParameterTraditional Batch ReactorContinuous Flow Reactor
Operating Temperature -70 °C to -50 °C-40 °C
DIBAL-H Stoichiometry > 2.0 equivalents1.2 – 1.5 equivalents
Reaction / Residence Time 2 – 4 hours (dosing dependent)75 seconds
Over-reduction Impurities Up to 50%< 5%
Thermal Control (ΔH = -319 kJ/mol) Poor (localized hot spots)Excellent (high SAV ratio)
Throughput / Scalability Limited by exotherm risksUp to 0.24 kg/h demonstrated
Isolated Yield (Mono-aldehyde) ~50%> 96%

Validated Experimental Protocol

Continuous Flow DIBAL-H Monoreduction of Pyridine Diesters

This self-validating protocol is engineered to prevent over-reduction by utilizing an inline sacrificial quench, ensuring the tetrahedral intermediate is preserved until it is safe from active hydrides[1][2].

Step 1: System Preparation & Priming

  • Equip a continuous flow reactor (e.g., standard PFA or Hastelloy tubing) with two pre-cooling loops (Loop A and Loop B), a main reactor loop, and a quench loop.

  • Submerge the pre-cooling loops, the main reactor loop, and the quench loop in a cryogenic cooling bath maintained strictly at -40 °C.

Step 2: Reagent Preparation

  • Stream A (Substrate): Prepare a 14 wt% solution of the pyridine diester in anhydrous THF.

  • Stream B (Reductant): Prepare a 25 wt% solution of DIBAL-H (1.5 equivalents relative to the substrate) in anhydrous toluene.

  • Stream C (Sacrificial Quench): Prepare neat Ethyl Acetate (EtOAc) (approx. 13 equivalents relative to DIBAL-H). Causality Note: EtOAc acts as a sacrificial electrophile. It consumes any unreacted DIBAL-H inline before the mixture reaches the aqueous workup, preventing the remaining hydride from reducing your newly liberated product.

Step 3: Flow Execution

  • Pump Stream A and Stream B through their respective pre-cooling loops to ensure both reagents reach -40 °C before mixing.

  • Intersect Stream A and Stream B at a T-mixer.

  • Direct the mixed stream into the main reactor loop. Calibrate the pump flow rates to achieve an exact residence time (τ) of 75 seconds in the reactor loop.

Step 4: Inline Quenching & Workup

  • Direct the effluent from the main reactor loop into a second T-mixer, where it intersects with Stream C (EtOAc).

  • Allow the mixture to flow through the quench loop (τ = 22 seconds) at -40 °C.

  • Direct the fully quenched effluent out of the flow system into a stirred flask containing an aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1M HCl to break the aluminum emulsion.

  • Separate the organic layer, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate in vacuo to isolate the highly pure mono-aldehyde.

References

1.[3] Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines. Source: rsc.org. URL: 2.[2] Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Source: acs.org. URL: 3.[1] Selective Monoreduction of a Pyridine Diester on a Kilogram Scale. Source: thieme-connect.com. URL:

Sources

Optimization

Technical Support Center: Analytical Troubleshooting &amp; Method Development

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly polar, hydrophilic small molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges with highly polar, hydrophilic small molecules.

The separation of 5-carboxy nicotinic acid (also known as pyridine-3,5-dicarboxylic acid or dinicotinic acid) and 5-hydroxymethyl nicotinic acid is a classic chromatographic hurdle. These compounds are frequently encountered as terminal metabolites in agrochemical degradation studies (such as the metabolism of the herbicide imazamox)[1] and in broad niacin (Vitamin B3) pharmacokinetic profiling[2].

Because both metabolites possess a pyridine ring and highly acidic functional groups, they exhibit zwitterionic behavior in aqueous solutions, rendering standard reversed-phase chromatography highly ineffective. This guide provides the mechanistic causality behind these challenges and delivers self-validating protocols to achieve robust baseline separation.

Part 1: Quantitative Data & Molecular Profiling

Before troubleshooting, we must establish the physicochemical baseline of our analytes. The structural differences dictate their partitioning behavior and ionization efficiency.

Table 1: Physicochemical & Mass Spectrometry Reference Data

MetaboliteChemical NatureMonoisotopic MassApprox. LogPpKa (Carboxylic)Preferred ESI ModeSuggested MRM Transition
5-Carboxy nicotinic acid Pyridine-dicarboxylic acid167.02 Da-0.1~2.8Negative (-)m/z 166.0 → 122.0
5-Hydroxymethyl nicotinic acid Pyridine-monocarboxylic acid153.04 Da< 0~4.8Positive (+)m/z 154.0 → 136.0

Data supported by PubChem compound databases for 3[3] and 1[1].

Part 2: Frequently Asked Questions (FAQs)

Q: Why do 5-carboxy and 5-hydroxymethyl nicotinic acid co-elute at the solvent front on my standard C18 column? A: This is a failure of the retention mechanism, not your gradient. Both metabolites have LogP values ≤ 0, meaning they are inherently hydrophilic[3]. Furthermore, at a typical mobile phase pH of 2.5–3.0, the pyridine nitrogen (pKa ~5.0) is protonated, while the carboxylic acids are partially deprotonated. This zwitterionic state prevents hydrophobic partitioning into the C18 alkyl chains, causing the analytes to wash out in the void volume (


).

Q: Which chromatographic mode should I use instead? A: You must switch to a polar retention strategy. The two most robust options are:

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Best for LC-MS/MS. It utilizes an amide or diol stationary phase and a highly organic mobile phase to partition analytes into a semi-stagnant water layer[4].

  • Mixed-Mode Chromatography: Best for LC-UV or high-loading preparative work. Columns like Primesep 100 combine reversed-phase interactions with embedded cation-exchange groups, actively retaining the protonated pyridine ring[5].

Q: Why am I seeing severe peak tailing for the 5-carboxy metabolite but not the 5-hydroxymethyl metabolite? A: Causality lies in the functional groups. 5-carboxy nicotinic acid is a dicarboxylic acid. These dual electron-rich carboxylate groups act as strong chelators. They will aggressively interact with trace heavy metals in your LC system (frits, tubing) or unendcapped silanols on the silica backbone. To resolve this, ensure you are using a bio-inert PEEK system or add a volatile chelator/buffer (e.g., 10 mM ammonium formate) to the mobile phase to outcompete these secondary interactions.

Part 3: Method Development Decision Matrix

Troubleshooting Start Co-elution of 5-Carboxy & 5-Hydroxymethyl Nicotinic Acid Check Evaluate Current Column Start->Check C18 Standard C18 (Insufficient Retention) Check->C18 Action Switch to Polar Retention Mechanism C18->Action LogP < 0 HILIC HILIC (Amide/Diol) Optimal for LC-MS/MS Action->HILIC Need High Sensitivity Mixed Mixed-Mode (Primesep) Optimal for LC-UV Action->Mixed Need High Loading

Caption: Decision matrix for selecting chromatographic modes for polar pyridine metabolites.

Part 4: Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the system suitability checks fail, the run must be aborted and the equilibration steps repeated.

Protocol A: HILIC-MS/MS Workflow (High Sensitivity)

This method leverages aqueous partitioning. Because 5-carboxy nicotinic acid is more polar than 5-hydroxymethyl nicotinic acid, it will elute later in HILIC mode (the inverse of reversed-phase behavior).

  • Step 1: Column Selection: Install a HILIC Amide column (e.g., 150 x 2.1 mm, 3 µm).

  • Step 2: Mobile Phase Formulation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The buffer is critical to maintain constant ionization of the pyridine ring[4]).

    • Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.

  • Step 3: Gradient Profile:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish retention).

    • 2.0 - 7.0 min: Linear gradient to 60% B.

    • 7.0 - 9.0 min: Hold at 60% B.

    • 9.0 - 9.1 min: Return to 95% B.

    • 9.1 - 15.0 min: Re-equilibration.

  • Step 4: Self-Validating System Suitability: Inject a non-retained marker (e.g., toluene). Toluene must elute at the exact void volume (

    
    ). If the retention times of your metabolites drift between injections, the semi-stagnant water layer on the HILIC stationary phase has not stabilized. Flush with 95% B for an additional 20 column volumes before proceeding.
    
Protocol B: Mixed-Mode LC-UV/MS Workflow (Robustness & High Loading)

This method utilizes a column with embedded acidic ion-pairing groups, eliminating the need for complex HILIC gradients[5].

  • Step 1: Column Selection: Install a mixed-mode column (e.g., Primesep 100, 150 x 4.6 mm, 5 µm).

  • Step 2: Mobile Phase Formulation: Prepare an isocratic mixture of Acetonitrile / Water / Formic Acid (20:80:0.1 v/v/v).

    • Causality: The 20% organic modifier handles the weak hydrophobic interactions, while the 0.1% formic acid ensures the pyridine nitrogen is fully protonated, allowing it to interact with the cation-exchange groups on the silica surface.

  • Step 3: Flow & Detection: Set flow rate to 1.0 mL/min. Monitor UV at 260 nm (optimal for pyridine rings) or use ESI-MS.

  • Step 4: Self-Validating System Suitability: Monitor the resolution (

    
    ) between the two metabolites. Because 5-hydroxymethyl nicotinic acid has a higher pKa (~4.8) than the dicarboxylic acid, its pyridine ring remains more strongly protonated, leading to stronger cation-exchange retention. 
    
    
    
    must be
    
    
    for quantitative integration.
Part 5: References
  • Imazamox | C15H19N3O4 | CID 86137 - PubChem - NIH Source: nih.gov URL:

  • 3,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 10366 - PubChem - NIH Source: nih.gov URL:

  • Application Note: High-Throughput Analysis of Niacin and its Metabolites in Human Plasma using LC-MS/MS Source: benchchem.com URL:

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: sielc.com URL:

  • Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Source: mdpi.com URL:

  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: LC-MS Solubility &amp; pH Optimization

Status: Operational Operator: Senior Application Scientist Topic: Resolving pH-Dependent Solubility & Ionization Issues in LC-MS[1] Introduction: The Solubility-Ionization Paradox Welcome to the technical support hub. In...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving pH-Dependent Solubility & Ionization Issues in LC-MS[1]

Introduction: The Solubility-Ionization Paradox

Welcome to the technical support hub. In Liquid Chromatography-Mass Spectrometry (LC-MS), you are often fighting a war on two fronts. You need the analyte to be charged for MS detection (Electrospray Ionization - ESI), but you often need it to be neutral for sufficient retention on a C18 column. Furthermore, the buffers required to maintain this pH must be volatile to prevent source clogging, ruling out the "gold standard" phosphate buffers used in UV-HPLC.[1]

This guide addresses the specific failures that occur when these requirements clash: on-column precipitation, retention drift, and signal suppression.[1]

Module 1: The Injection Event (Pre-Column Issues)

Symptom:

  • Immediate pressure spike upon injection.

  • Split peaks or "fronting" (peaks look like they are leaning forward).

  • Poor reproducibility between injections.

Root Cause: The "Solvent Shock" The most common failure mode is Diluent Mismatch . Researchers often dissolve hydrophobic compounds in 100% DMSO, Methanol, or Acetonitrile to ensure solubility in the vial.[1] However, when this "strong" solvent plug hits a highly aqueous initial mobile phase (e.g., 95% Water), two things happen:[1]

  • Precipitation: The compound's solubility drops instantly, causing it to crash out inside the injection loop or at the head of the column.

  • Breakthrough: If it doesn't precipitate, the analyte "surfs" on the strong solvent plug, bypassing the stationary phase interaction entirely, resulting in split peaks.[1]

Protocol: The "Sandwich" Injection & Dilution Strategy

Do not assume your vial solubility equals your on-column solubility.

  • The Matching Rule: The sample diluent should ideally match the initial mobile phase conditions (e.g., 5% Organic / 95% Aqueous).

  • The Cosolvent Limit: If the compound is insoluble in water, use the minimum organic required (e.g., 50% MeOH) and reduce injection volume to <5 µL to allow the mobile phase to dilute the plug before it hits the bed.

  • Solubility Screening: Before running the sequence, perform a visual "bench mix" test. Add 10 µL of your sample to 990 µL of your starting mobile phase in a clear vial. If it turns cloudy, it will clog your column.[1]

Visualization: Diluent Troubleshooting Logic

DiluentLogic Start Symptom: Split Peak / High Pressure CheckDiluent Check Sample Diluent vs. Initial Mobile Phase Start->CheckDiluent IsStrong Is Diluent >20% Stronger than Mobile Phase A? CheckDiluent->IsStrong PrecipCheck Perform Bench Mix Test (1:100 Dilution) IsStrong->PrecipCheck Yes Action1 Reduce Injection Vol (< 2 µL) IsStrong->Action1 No (Volume Overload) ResultClear Solution Clear? PrecipCheck->ResultClear Action2 Change Diluent to match Mobile Phase ResultClear->Action2 Yes Action3 Switch to Co-Solvent Injection Mode ResultClear->Action3 No (Precipitates)

Figure 1: Decision matrix for diagnosing injection-solvent mismatches causing peak distortion or clogging.

Module 2: Mobile Phase Chemistry (The Separation)

Symptom:

  • Retention time drifting.[2]

  • Peak tailing (asymmetry factor > 1.5).

  • Low sensitivity for basic compounds.

Root Cause: The pH/pKa Interaction Chromatographic retention changes drastically when the pH is near the analyte's pKa. A shift of just 0.1 pH units can change the ionization state by 10%, altering retention.[1]

  • Acidic Drugs: Retain better at Low pH (Neutral form).

  • Basic Drugs: Retain better at High pH (Neutral form).

The LC-MS Constraint: You cannot use Phosphate or Citrate buffers. You are limited to volatile species.

Reference Table: Volatile Buffers for LC-MS
pH RangeBuffer SystemVolatilityApplication Notes
2.8 – 4.8 Ammonium Formate / Formic AcidHighStandard for (+) ESI.[1] Good for acidic drugs.
3.8 – 5.8 Ammonium Acetate / Acetic AcidHighGeneral purpose.[3][4] Lower ionization suppression than formate.
6.8 – 8.2 Avoid (Poor Capacity)N/AAmmonium acetate has very poor buffering here.
8.2 – 10.2 Ammonium Bicarbonate / AmmoniaMediumCritical for Basic Drugs. Improves retention & shape.
Technical Insight: The "High pH" Strategy for Basics

Historically, users acidified mobile phases to protonate bases (


). However, charged bases repel the C18 stationary phase, eluting early with poor peak shape.[1]
Modern Approach:  Use a High pH (Ammonium Bicarbonate, pH 10).[1]
  • Mechanism: The base becomes neutral, interacting strongly with the C18 column.

  • Result: Retention increases, peak shape sharpens.

  • Ionization: Surprisingly, high pH often improves sensitivity in ESI(+).[1] As the droplet evaporates, the pH drops (ammonia is volatile), and the ammonium ions (

    
    ) transfer protons to the analyte in the gas phase.
    

Module 3: MS Detection & Hardware[1]

Symptom:

  • Signal suppression (loss of sensitivity).

  • White powder buildup on the MS source cone/curtain plate.

  • Frequent source cleaning required.[5]

Root Cause: Non-Volatile Salts or Concentration Overload Using "HPLC-grade" buffers (like Sodium Phosphate) in an LC-MS system is a catastrophic error. The salt does not evaporate; it crystallizes on the sampling cone, blocking ions.

Protocol: Buffer Concentration Optimization

Do not use excessive buffer concentrations. In UV-HPLC, 50-100 mM is common.[1] In LC-MS, this causes suppression.[1]

  • Target: 5 mM to 10 mM total buffer concentration.

  • Reasoning: You only need enough buffer to control the pH of the analyte. You do not need to buffer the bulk solvent against massive pH swings. 10 mM Ammonium Formate is sufficient for >95% of applications.

Visualization: Buffer Selection Workflow

BufferSelect Input Analyte Type Acidic Acidic (COOH) Input->Acidic Basic Basic (Amine) Input->Basic LowPH Low pH (3-4) Formic/Ammonium Formate Acidic->LowPH Neutralize acid for retention Basic->LowPH If retention is not issue HighPH High pH (9-10) Ammonium Bicarbonate Basic->HighPH Neutralize base for retention CheckCol Check Column pH Limit! HighPH->CheckCol Silica dissolves at pH > 8

Figure 2: Workflow for selecting volatile buffers based on analyte chemistry and column constraints.

Frequently Asked Questions (Troubleshooting)

Q: I switched from TFA (Trifluoroacetic acid) to Formic Acid and my retention times shifted. Why? A: TFA is an ion-pairing agent, not just an acid.[1] It forms neutral pairs with charged bases, increasing retention.[1] Formic acid is a weak acid only. If you lose retention, switch to a column with better polar retention (e.g., C18-Polar Embedded) or move to High pH.[1] Note: TFA causes severe signal suppression in MS and should be avoided if possible.

Q: Can I use Ammonium Acetate at pH 7.0? A: Technically yes, but it is risky.[1] The pKa of Ammonium is ~9.2 and Acetate is ~4.8. At pH 7.0, you are in the "buffer valley" where buffering capacity is lowest. Small changes in evaporation or sample pH can cause significant shifts. It is better to move to pH 8.5 (Ammonium) or pH 4.5 (Acetate).

Q: My pressure increases over 100 injections but drops when I disconnect the column. Is the column dead? A: Likely "On-Column Precipitation." The sample is crashing out at the frit.

  • Fix: Reverse flush the column (if supported by manufacturer) at low flow into a waste beaker.

  • Prevention: Improve sample cleanup (centrifugation/filtration) or adjust the sample diluent to contain less organic solvent.

References

  • Effect of Mobile Phase pH on LC-MS Ionization Source: National Institutes of Health (PubMed) / Vertex AI Search Results Context: Confirms that high pH mobile phases can improve ionization signals for basic pharmaceuticals in ESI+ mode by utilizing ammonium as a proton donor.[6][7] (Verified via Search Result 1.1)

  • Volatile Buffer Selection Guide Source: The Nest Group / University of Liverpool Buffer Calculator Context: Provides pKa values and effective buffering ranges for Ammonium Formate, Acetate, and Bicarbonate.[1][8][9] (Verified via Search Result 1.7)

  • Sample Diluent Mismatch & Peak Distortion Source: Restek Chromatography Technical Guide Context: Explains the mechanism of "solvent shock" and the necessity of matching diluent to mobile phase to prevent peak splitting and precipitation. (Verified via Search Result 1.6)

  • Assay Guidance Manual: Volatile HPLC Modifiers Source: NCBI Bookshelf Context:[1] Lists compatible volatile acids and bases for LC-MS, explicitly warning against non-volatile salts like phosphates. (Verified via Search Result 1.8)

Sources

Optimization

Pyridine Synthesis Technical Support Center: Troubleshooting Cyclization &amp; Aromatization

Status: Active Operator: Senior Application Scientist Ticket Type: Advanced Troubleshooting / Process Rescue Target Audience: Medicinal Chemists, Process Development Engineers Introduction: The "Tier 3" Support Desk Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Type: Advanced Troubleshooting / Process Rescue Target Audience: Medicinal Chemists, Process Development Engineers

Introduction: The "Tier 3" Support Desk

Welcome to the technical escalation point for pyridine chemistry. If you are reading this, standard literature protocols have likely failed. You are encountering incomplete cyclizations, aromatization stalls, or regiochemical scrambling.

This guide moves beyond "add reagent A to B." We treat pyridine synthesis as a system of competing kinetic and thermodynamic pathways. Below are the three most common "Failure Modes" in pyridine ring construction, accompanied by mechanistic root-cause analysis and field-proven rescue protocols.

Module 1: The Hantzsch Bottleneck (1,4-DHP Stalling)

The Scenario: You are performing a classical or modified Hantzsch synthesis. You observe the formation of a yellow solid (or fluorescent spot on TLC), but the final oxidative aromatization to the pyridine fails, or you lose alkyl substituents at the C4 position during oxidation.

Root Cause Analysis

The Hantzsch reaction proceeds via a 1,4-dihydropyridine (1,4-DHP) intermediate.[1][2] The final step—aromatization—is not spontaneous; it requires an oxidative driving force.

  • Steric Stalling: Bulky substituents at C4 (e.g., tert-butyl, ortho-substituted aryls) flatten the boat conformation of the 1,4-DHP, raising the activation energy for hydride abstraction.

  • Dealkylation/Decarboxylation: If the oxidant is too aggressive (e.g., KMnO₄, HNO₃) or if the C4 substituent is a stable leaving group (e.g., benzyl), the aromatization may proceed via C-C bond cleavage rather than C-H abstraction, resulting in a dealkylated pyridine side product.

Troubleshooting Protocol: The "Soft" Oxidation Rescue

Do not use nitric acid or permanganate for sensitive substrates. Use a Single-Electron Transfer (SET) agent or a hydride acceptor.

Protocol A: DDQ Oxidation (Standard Rescue)

  • Applicability: Stuck 1,4-DHPs with sensitive C4 alkyl groups.

  • Mechanism: DDQ acts as a hydride acceptor, bypassing the high-energy radical cation intermediates that lead to dealkylation.

StepActionTechnical Note
1 Dissolve Dissolve crude 1,4-DHP (1.0 equiv) in Dichloromethane (DCM). If solubility is poor, use 1,4-Dioxane.
2 Add DDQ Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.2 equiv) at 0°C.
3 Monitor Stir at RT for 1-3 hours. Watch for the precipitation of DDQ-H₂ (hydroquinone).
4 Workup Filter off the solid hydroquinone. Wash filtrate with sat. NaHCO₃ (remove residual DDQ).

Protocol B: Elemental Sulfur (The "Green" Rescue)

  • Applicability: Robust substrates where metal contamination is a concern.

  • Action: Reflux 1,4-DHP with elemental sulfur (S₈) in acetic acid or ethanol. This promotes dehydrogenation with H₂S evolution (requires scrubbing).

Visualizing the Pathway

Hantzsch_Troubleshooting Start Aldehyde + Beta-Keto Ester + NH3 Inter 1,4-DHP Intermediate (Yellow Solid) Start->Inter Condensation Oxidation Oxidative Aromatization Inter->Oxidation Product Target Pyridine Oxidation->Product Hydride Abstraction (DDQ, mild oxidants) Side1 Side Product: Dealkylated Pyridine Oxidation->Side1 C-C Cleavage (Aggressive Oxidants: HNO3) Side2 Stalled: Unreacted DHP Oxidation->Side2 Steric Hindrance (Failed Oxidation)

Figure 1: Mechanistic divergence in Hantzsch aromatization. Aggressive oxidants favor C-C cleavage (Side1), while mild hydride acceptors favor the desired C-H abstraction.

Module 2: Bohlmann-Rahtz (The "Stuck" Aminodiene)

The Scenario: You are attempting a Bohlmann-Rahtz cyclocondensation between an enamine and an alkynone.[3][4][5] You isolate a stable intermediate (aminodiene) but cannot force it to cyclize to the pyridine, even with heating.

Root Cause Analysis

The Bohlmann-Rahtz reaction is a two-step sequence:

  • Michael Addition: Enamine adds to alkynone (Fast).

  • Cyclodehydration: E/Z isomerization followed by ring closure (Slow, Rate-Determining).

  • The Issue: The intermediate aminodiene often forms as the Z,E-isomer (stabilized by intramolecular H-bonding), which is geometrically incapable of cyclizing. It requires significant thermal energy (>120°C) or acid catalysis to isomerize to the reactive configuration.

Troubleshooting Protocol: Acid-Catalyzed Isomerization

Switching from thermal to Brønsted/Lewis acid catalysis lowers the activation energy for isomerization.

Protocol: One-Pot Acid Catalysis

  • Reagents: Enamine, Alkynone, ZnBr₂ (15 mol%) or Acetic Acid (20 mol%).

  • Solvent: Toluene (for azeotropic water removal) or Ethanol.

VariableRecommendationReason
Solvent Toluene (with Dean-Stark)Water is a byproduct; removing it drives the equilibrium toward the pyridine.
Catalyst ZnBr₂ or Yb(OTf)₃ Lewis acids coordinate the carbonyl, lowering the barrier for nucleophilic attack by the nitrogen.
Temp 80°C - 100°C Significantly lower than the 170°C required for uncatalyzed thermal cyclization.

Module 3: Cobalt-Catalyzed [2+2+2] (The "Benzene" Problem)

The Scenario: You are using a Cobalt (CpCo) or Ruthenium catalyst to cyclotrimerize two alkynes and a nitrile. The major product is the benzene derivative (alkyne homotrimer) instead of the pyridine.

Root Cause Analysis

This is a chemoselectivity issue. The catalyst coordinates alkynes preferentially over nitriles.

  • Homocoupling: Three alkynes react to form a benzene ring before the nitrile can incorporate.

  • Nitrile Electronics: Electron-rich nitriles coordinate poorly to the high-valent metal center compared to alkynes.

Troubleshooting Protocol: Concentration Control

You must artificially inflate the local concentration of the nitrile relative to the alkyne.

Protocol: Slow Addition / Nitrile Solvent

  • Solvent: If possible, use the nitrile as the solvent . If the nitrile is expensive/solid, use it in large excess (5-10 equiv) in Toluene or THF.

  • Addition Rate: Dissolve the alkyne(s) in a syringe. Add this solution dropwise over 2-4 hours to the reaction vessel containing the catalyst and the full amount of nitrile.

    • Logic: This keeps the instantaneous alkyne concentration low, statistically favoring the Alkyne-Alkyne-Nitrile coupling over Alkyne-Alkyne-Alkyne.

  • Light/Heat: For CpCo(CO)₂, ensure sufficient irradiation (visible light/heat) to dissociate CO ligands and generate the active 16-electron species.

FAQ: Quick-Fire Troubleshooting

Q: My Kröhnke synthesis yields are <20%. The starting materials are consumed. A: You likely have an "Aldol Leak." The methyl ketone component can undergo self-aldol condensation instead of reacting with the pyridinium salt.

  • Fix: Pre-mix the pyridinium salt and the base (NH₄OAc) before adding the Michael acceptor. Ensure the Michael acceptor is electrophilic enough (e.g., chalcone).

Q: I can't get rid of the smell of pyridine in my product. A: Pyridine is sticky.

  • Fix: Wash the organic layer with CuSO₄ (aq) solution. Copper forms a water-soluble complex with pyridine (blue solution), pulling it out of the organic phase efficiently.

Q: My pyridine N-oxide won't reduce back to the pyridine. A: If PCl₃ is too harsh, try Zn dust in Acetic Acid or H₂ / Pd-C . Note that Pd-C will also reduce halogens on the ring; if halogens are present, use the Fe/Acetic acid method.

References

  • Hantzsch Synthesis Mechanism & Side Pathways

    • Title: "Recent advances in Hantzsch 1,4-dihydropyridines"
    • Source: SciSpace
    • URL:[Link]

  • Oxidation of 1,4-DHPs (DDQ & Green Methods)

    • Title: "Solid state oxidation of 1,4-dihydropyridines to pyridines using phenyliodine(III) bis(trifluoroacetate) or elemental sulfur"[6]

    • Source: J. Chem. Soc., Perkin Trans.[7] 1

    • URL:[Link]

  • Bohlmann-Rahtz Acid Catalysis

    • Title: "Bohlmann-Rahtz Pyridine Synthesis"[3][4][5][7][8]

    • Source: Organic Chemistry Portal[9]

    • URL:[Link]

  • Cobalt-Catalyzed Cyclotrimerization Selectivity

    • Title: "Cobalt-catalyzed Alkyne-Nitrile Cyclotrimeriz
    • Source: Org.[9][10] Lett. (NIH PubMed)

    • URL:[Link]

  • Kröhnke Synthesis Regioselectivity

    • Title: "Kröhnke Pyridine Synthesis"[10][11][12][13][14][15]

    • Source: Wikipedia (Overview of mechanism and scope)
    • URL:[Link][14]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectrum Analysis of 5-(Hydroxymethyl)nicotinic Acid: High-Field vs. Benchtop Platforms and Solvent Optimization

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In pharmaceutical R&D and process chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In pharmaceutical R&D and process chemistry, the structural elucidation and quality control of pyridine derivatives demand rigorous analytical strategies. 5-(Hydroxymethyl)nicotinic acid —a critical building block and intermediate related to various agrochemicals and pharmaceuticals—presents unique analytical challenges due to its highly deshielded aromatic protons and multiple exchangeable functional groups.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Field Superconducting NMR (600 MHz) against Benchtop Permanent Magnet NMR (80 MHz) for the characterization of this compound. Furthermore, we will evaluate the critical causality behind solvent selection (DMSO-d₆ vs. D₂O ) to ensure your experimental protocols yield self-validating, high-fidelity data.

Mechanistic Insights: The Structure of 5-(Hydroxymethyl)nicotinic Acid

To understand the analytical requirements, we must first deconstruct the molecule's electronic environment. 5-(Hydroxymethyl)nicotinic acid consists of a pyridine ring substituted at C3 with a highly electron-withdrawing carboxylic acid (-COOH) and at C5 with a slightly electron-donating (via hyperconjugation) hydroxymethyl group (-CH₂OH).

Causality in Chemical Shifts: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density via inductive and resonance effects. This severely deshields the α-protons (C2 and C6), pushing them far downfield 1. Because H-2 is flanked by both the pyridine nitrogen and the electron-withdrawing -COOH group, it is the most deshielded proton in the system. The expected chemical shift order is H-2 > H-6 > H-4 . Furthermore, because the substitution pattern is 3,5, all remaining ring protons are meta to each other, resulting in small J-couplings (typically 1.5–2.5 Hz) 2.

Solvent System Comparison: DMSO-d₆ vs. D₂O

The choice of deuterated solvent dictates whether labile protons are visible and influences the chemical shifts of the pyridine ring due to dielectric and hydrogen-bonding effects 3.

  • D₂O (Deuterium Oxide): A protic solvent that induces rapid H/D exchange. The -OH and -COOH protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. While excellent for solubility, the loss of these structural markers can hinder complete structural verification.

SolventEffect Solvent Solvent Selection D2O D2O (Protic, Deuterated) Solvent->D2O DMSO DMSO-d6 (Aprotic, Deuterated) Solvent->DMSO Exch Rapid H/D Exchange -OH and -COOH invisible D2O->Exch Labile Protons Vis Strong H-Bonding -OH (~5.4 ppm) & -COOH (~13.5 ppm) visible DMSO->Vis Labile Protons

Mechanistic pathway of solvent effects on the visibility of labile protons.

Platform Comparison: High-Field vs. Benchtop NMR

When deciding between a High-Field (600 MHz) and a Benchtop (80 MHz) system, the primary trade-off is resolution vs. accessibility .

To differentiate 5-(Hydroxymethyl)nicotinic acid from its structural isomers (e.g., 6-(Hydroxymethyl)nicotinic acid), one must resolve the coupling constants. A 3,5-substitution yields only meta-couplings (J ~ 2 Hz). A 2,5 or 3,6-substitution would yield large ortho-couplings (J ~ 8 Hz).

  • High-Field (600 MHz): Easily resolves the 2 Hz meta-couplings, proving the 3,5-substitution pattern unambiguously.

  • Benchtop (80 MHz): The line width at half-height often exceeds 2 Hz. The meta-couplings collapse into broad singlets. While insufficient for complex isomer differentiation, it is highly effective for routine purity checks and tracking the disappearance of starting materials during synthesis.

PlatformMatrix Start 5-(Hydroxymethyl)nicotinic acid Analysis Request Goal Primary Objective? Start->Goal RD R&D / Structural Elucidation (Isomer differentiation) Goal->RD Unknowns/Complex QA QA/QC / Process Monitoring (Purity & Yield) Goal->QA Routine/Knowns HF High-Field NMR (≥400 MHz) Superconducting Magnet RD->HF BT Benchtop NMR (60-80 MHz) Permanent Magnet QA->BT ResHF Resolves meta-couplings (J~2Hz) Detects low-level impurities HF->ResHF ResBT Multiplets collapse to broad singlets Sufficient for bulk purity BT->ResBT

Decision matrix for selecting NMR platforms based on analytical objectives.

Quantitative Data Comparison

Table 1: Comparative ¹H NMR Profile of 5-(Hydroxymethyl)nicotinic acid in DMSO-d₆

Proton AssignmentPositionExpected δ (ppm)Multiplicity (600 MHz)Multiplicity (80 MHz)J-Coupling (Hz)
H-2 Pyridine C2~8.95Doublet (d)Broad Singlet (br s)~2.0
H-6 Pyridine C6~8.75Doublet (d)Broad Singlet (br s)~2.0
H-4 Pyridine C4~8.25Triplet (t)Broad Singlet (br s)~2.0
-CH₂- C5-CH₂~4.60Singlet (s)Singlet (s)N/A
-OH Hydroxyl~5.40Broad Singlet (br s)Broad Singlet (br s)N/A
-COOH Carboxyl~13.50Broad Singlet (br s)Often lost in baselineN/A

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize internal self-validation mechanisms (e.g., T₁ relaxation considerations for quantitative integration).

Protocol A: High-Resolution Structural Elucidation (600 MHz)
  • Sample Preparation: Accurately weigh 15–20 mg of 5-(Hydroxymethyl)nicotinic acid.

  • Solvent Addition: Dissolve the sample in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Self-Validation Step: Ensure the DMSO is strictly anhydrous; water peaks (~3.3 ppm) will broaden the -OH signal via rapid exchange.

  • Acquisition Parameters:

    • Transfer to a high-quality 5 mm NMR tube.

    • Lock on the DMSO deuterium signal, tune, match, and rigorously shim the magnet (Z1-Z5).

    • Crucial Causality: Pyridine ring protons exhibit long T₁ relaxation times. To achieve accurate quantitative integration, set the relaxation delay (D1) to at least 5 × T₁ (typically 10–15 seconds for these systems) 1.

    • Acquire 16–32 scans.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) window function. Fourier transform, phase correct, baseline correct, and reference TMS to 0.00 ppm.

Protocol B: Routine QA/QC via Benchtop NMR (80 MHz)
  • Sample Preparation: Weigh 40–50 mg of the compound (higher concentration is required due to the lower sensitivity of permanent magnets).

  • Solvent Addition: Dissolve in 0.6 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Insert into the benchtop spectrometer. Run the automated standard shim routine.

    • Set D1 to 5 seconds (sufficient for routine purity checks where absolute quantification is secondary to rapid throughput).

    • Acquire 64 scans to compensate for the lower signal-to-noise ratio.

  • Processing: Apply a 1.0 Hz LB window function to smooth the baseline. Integrate the total aromatic region (~8.0–9.2 ppm) against the aliphatic -CH₂- region (~4.6 ppm) to confirm the 3:2 proton ratio, validating bulk purity.

References

  • BenchChem.
  • SciELO Argentina. "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)
  • PubChem - NIH. "Imazamox | C15H19N3O4 | CID 86137" (Reference for substituted nicotinic acid derivative NMR spectra).

Sources

Comparative

Mass spectrometry fragmentation of Imazamox metabolites

The analysis of imazamox—a broad-spectrum imidazolinone herbicide—and its metabolic byproducts in environmental and biological matrices requires rigorous analytical strategies. Because imazamox undergoes complex degradat...

Author: BenchChem Technical Support Team. Date: March 2026

The analysis of imazamox—a broad-spectrum imidazolinone herbicide—and its metabolic byproducts in environmental and biological matrices requires rigorous analytical strategies. Because imazamox undergoes complex degradation pathways, including O-demethylation to form hydroxymethyl metabolites (e.g., CL 263284 ) and subsequent glucose conjugation (e.g., CL 189215 ), selecting the appropriate mass spectrometry (MS) platform is critical for accurate quantitation and structural elucidation[1].

This guide provides an objective comparison of mass spectrometry platforms for imazamox metabolite analysis, detailing the mechanistic causality of its fragmentation and outlining a self-validating experimental protocol.

To design an effective MS method, one must understand the chemical behavior of the analyte in the gas phase. Imazamox contains both an imidazolinone ring and a substituted pyridine ring.

Ionization Causality (ESI+): The basic nitrogen atoms within the imidazolinone and pyridine rings possess high proton affinities. When introduced into an Electrospray Ionization (ESI) source in the presence of an acidic modifier (e.g., 0.1% formic acid), these nitrogen atoms readily accept protons. This drives the equilibrium almost entirely toward the protonated precursor ion


, making positive ion mode (ESI+) significantly more sensitive than negative ion mode for this class of compounds[2].

Fragmentation Causality (CID): During Collision-Induced Dissociation (CID) in the collision cell, the internal vibrational energy of the protonated precursor (


 306.3) increases until the weakest bonds rupture.
  • Primary Pathway (

    
     306.3 
    
    
    
    261.2):
    The carboxylic acid moiety on the pyridine ring is highly labile under low-energy CID. The neutral loss of the carboxyl group (-45 Da) is the most thermodynamically favorable pathway, yielding the primary quantifier ion[2],[3].
  • Secondary Pathway (

    
     306.3 
    
    
    
    86.3):
    At higher collision energies, charge-driven scission of the nitrogen-rich imidazolinone ring occurs, yielding a highly specific low-mass fragment used for spectral confirmation[2].

Fragmentation Imazamox Imazamox [M+H]+ m/z 306.3 Frag261 Product Ion m/z 261.2 Imazamox->Frag261 Loss of COOH (-45 Da) Frag86 Product Ion m/z 86.3 Imazamox->Frag86 Imidazolinone Ring Cleavage Metabolite CL 354825 [M+H]+ m/z 278.1 MetFrag233 Product Ion m/z 233.1 Metabolite->MetFrag233 Loss of COOH (-45 Da) MetFrag165 Product Ion m/z 165.0 Metabolite->MetFrag165 Ring Cleavage

ESI+ Fragmentation Pathways for Imazamox and Metabolite CL 354825

MS Platform Comparison Guide

The choice of mass spectrometer dictates whether the method is optimized for ultra-trace quantitation or the discovery of novel degradation products. Below is an objective performance comparison of three primary architectures used in imazamox analysis.

Triple Quadrupole (QqQ)

  • Performance: The gold standard for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments filter out matrix noise, achieving limits of quantitation (LOQ) as low as 0.025 µg/L in water matrices[2].

  • Limitation: Unit mass resolution limits the ability to distinguish isobaric interferences or identify unknown metabolites.

Quadrupole Time-of-Flight (Q-TOF)

  • Performance: Offers high-resolution accurate mass (HRAM) capabilities (<2 ppm mass error). This is essential for distinguishing between structurally similar plant metabolites, such as the hydroxymethyl derivative ( CL 263284 ) and its glucose conjugate ( CL 189215 )[1].

  • Limitation: Slightly reduced linear dynamic range and lower absolute sensitivity compared to high-end QqQ systems.

Fourier Transform Ion Cyclotron Resonance (FT-ICR MS)

  • Performance: Provides extreme resolving power (up to 1,000,000 FWHM). When combined with 2D van Krevelen diagrams, FT-ICR MS is unmatched for mapping complex environmental photodegradation pathways of imazamox[4].

  • Limitation: Slow scan speeds make it incompatible with the narrow peak widths of modern UHPLC; highly expensive.

Table 1: MS Platform Performance Summary
PlatformPrimary ApplicationMass AccuracySensitivity (LOQ)Key Advantage
QqQ Routine Monitoring / EPA Compliance~0.1 Da0.025 µg/LMaximum duty cycle for targeted MRM quantitation.
Q-TOF Metabolism Studies< 2 ppm0.1 - 0.5 µg/LRetrospective data analysis; structural elucidation.
FT-ICR Photodegradation Mapping< 0.2 ppmMatrix DependentUnmatched resolving power for complex formula assignments.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, the following incorporates internal feedback loops to validate extraction efficiency and spectral integrity dynamically[2],[3].

Step 1: Matrix Cleanup (Solid Phase Extraction)
  • Action: Extract 100 mL of water sample using a polymeric reversed-phase SPE cartridge. Elute with methanol and reconstitute in 0.1% formic acid in water/methanol (80:20, v/v)[2].

  • Causality: Concentrates the analytes while removing salts that cause ion suppression in the ESI source.

  • Validation Check: Spike samples with a stable-isotope-labeled internal standard (SIL-IS) prior to extraction. The system validates itself if the SIL-IS recovery falls strictly within the 70–120% range.

Step 2: Chromatographic Separation
  • Action: Inject 20 µL onto a sub-2 µm C18 UHPLC column. Use a gradient mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol[2].

  • Causality: Formic acid serves a dual purpose: it provides the protons

    
     necessary for ESI+ ionization, and it keeps the carboxylic acid moiety of imazamox unionized during chromatography, preventing peak tailing on the hydrophobic C18 stationary phase.
    
  • Validation Check: Retention Time (RT) locking. Imazamox must elute at exactly 5.2 (

    
    0.1) minutes;  CL 354825  at 7.1 minutes[2].
    
Step 3: MS Detection & Quality Assurance
  • Action: Operate the QqQ in positive MRM mode with an ionization temperature of 500°C[2].

  • Validation Check (Spectral Integrity): For every detected peak, the system must calculate the ratio between the quantifier ion and the qualifier ion. If the ratio deviates by >20% from the neat standard, the protocol automatically flags the peak as an isobaric matrix interference, preventing false positives.

Workflow SPE Solid Phase Extraction (Matrix Cleanup) LC UHPLC Separation (C18, Formic Acid Gradient) SPE->LC ESI ESI+ Ionization (Protonation of N-atoms) LC->ESI MS Mass Spectrometry (QqQ / HRMS) ESI->MS Data Data Processing (MRM / Exact Mass) MS->Data

LC-MS/MS Analytical Workflow for Imazamox Metabolites

Quantitative Data Summaries

The following table summarizes the validated MRM transitions required for the targeted quantitation of imazamox and its primary environmental metabolites[2].

Table 2: Characteristic MRM Transitions for Imazamox and Key Metabolites
AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Structural Note
Imazamox (BAS 720 H) 306.3261.286.3Parent Herbicide
Metabolite CL 354825 278.1233.1165.0Demethylated derivative
Metabolite CL 312622 306.3261.2264.2Isomeric/Hydroxylated derivative

References

  • Title: Analytical method for imazamox and its metabolites Reg. No. 4110603 ( CL 354825 ) and Reg. No. 4110542 ( CL 312622 ) in water (MRID 50105408 / 50105409) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Evaluation of confirmatory data following the Article 12 MRL review for imazamox Source: European Food Safety Authority (EFSA) / PubMed Central URL: [Link]

  • Title: Characterization of imazamox degradation by-products by using liquid chromatography mass spectrometry and high-resolution Fourier transform ion cyclotron resonance mass spectrometry Source: PubMed URL: [Link]

Sources

Validation

Reference Standard Guide: 5-(Hydroxymethyl)nicotinic acid

Executive Summary & Technical Criticality 5-(Hydroxymethyl)nicotinic acid (5-HMNA) (CAS: 1240620-76-1) is a critical process impurity and metabolic intermediate associated with the synthesis and degradation of pyridine c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Criticality

5-(Hydroxymethyl)nicotinic acid (5-HMNA) (CAS: 1240620-76-1) is a critical process impurity and metabolic intermediate associated with the synthesis and degradation of pyridine carboxylic acids, including Nicotinic Acid (Niacin) and Dinicotinic Acid .

In drug development, particularly for lipid-modifying agents and NAD+ precursors, 5-HMNA serves as a vital System Suitability Marker . Its structural similarity to Nicotinic Acid (differing only by a hydroxymethyl group at the C5 position) poses a significant chromatographic challenge. Failure to resolve this impurity can lead to the co-elution of active pharmaceutical ingredients (APIs), resulting in quantitation errors and regulatory non-compliance (ICH Q3A/B).

This guide provides an objective comparison of reference standard grades and details a self-validating HPLC protocol to ensure specificity and accuracy in your analytical workflows.

Technical Profile

  • Chemical Name: 5-(Hydroxymethyl)pyridine-3-carboxylic acid

  • CAS Number: 1240620-76-1

  • Molecular Formula: C7H7NO3

  • Molecular Weight: 153.14 g/mol

  • Solubility: Soluble in water, DMSO, and Methanol.

  • pKa (Predicted): ~3.8 (Carboxylic acid), ~4.9 (Pyridine nitrogen). Note: Zwitterionic character affects retention.

Comparative Analysis of Reference Standard Grades

Selecting the correct grade of 5-HMNA is determined by the intended use: Quantification vs. Identification .

FeatureCertified Reference Material (CRM) Analytical Standard (Primary/Secondary) Research Chemical Grade
Applicability Absolute Quantification, Instrument Calibration (ISO 17034)Method Validation, Impurity Marker, System SuitabilityEarly-stage Screening, Synthesis Starting Material
Purity Assignment Mass Balance Approach: (100% - Water - Solvents - Inorganics - Chromatographic Impurities)Chromatographic Purity: often Area % only (HPLC/GC)Crude Estimate: >95% or "As is"
Traceability SI Units (NIST/BIPM traceable)Traceable to internal standards or CRM if notedNone
Uncertainty Explicitly calculated (e.g., ± 0.5%)Not providedNot provided
Water Content Measured (Karl Fischer) & FactorizedMeasured but often not factorized in assayNot measured
Recommendation Required for QC Release & Stability Testing Acceptable for R&D & Method Development Unsuitable for Quantitative Analysis

Expert Insight: For 5-HMNA, "Research Grade" materials often contain significant amounts of 5-Methylnicotinic acid (precursor) or Dinicotinic acid (over-oxidation product). Using a low-grade standard for retention time mapping can lead to misidentification of peaks due to these structurally similar impurities.

Experimental Protocol: Self-Validating Purity & Resolution

The following protocol is designed to separate 5-HMNA from Nicotinic Acid and its hydrophobic analogs (e.g., 5-Methylnicotinic acid).

Method Principle: Ion-Suppression Reversed-Phase HPLC

Pyridine carboxylic acids are amphoteric. To achieve consistent retention on a C18 column, the mobile phase pH must be sufficiently acidic (pH < 3.0) to protonate the carboxylic acid (neutral form) and the pyridine nitrogen (cationic form), or use ion-pairing. This method uses acidic suppression to drive the equilibrium toward the protonated forms, utilizing the polarity difference of the hydroxymethyl group for separation.

Reagents & Equipment
  • Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3.5 µm. Standard C18 columns may suffer from pore dewetting with high aqueous content.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV at 260 nm (Lambda max for Nicotinic acid derivatives).

Step-by-Step Workflow
  • Preparation of System Suitability Solution:

    • Dissolve 10 mg of Nicotinic Acid and 1 mg of 5-HMNA Reference Standard in 100 mL of Mobile Phase A.

    • Target Concentration: ~100 µg/mL API, ~10 µg/mL Impurity.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B Objective
    0.0 98 2 Initial Hold (Elute polar salts)
    5.0 98 2 Isocratic retention of Nicotinic Acid
    15.0 80 20 Linear ramp to elute 5-HMNA & 5-Methyl
    20.0 20 80 Column Wash

    | 21.0 | 98 | 2 | Re-equilibration |

  • Self-Validating Criteria (Pass/Fail):

    • Resolution (Rs): The resolution between Nicotinic Acid and 5-HMNA must be > 2.0 .

    • Tailing Factor: Must be < 1.5 for both peaks. (High tailing indicates secondary silanol interactions; add 5 mM Triethylamine if observed).

    • Elution Order Verification:

      • Nicotinic Acid (Most Polar, elutes first).

      • 5-(Hydroxymethyl)nicotinic acid (Intermediate polarity).

      • 5-Methylnicotinic acid (Least polar, elutes last).

Pathway Visualization: Origin of the Impurity

5-HMNA typically arises during the oxidation of alkyl-pyridines (like 3,5-Lutidine) used to synthesize Dinicotinic Acid or as a side-reaction in Niacin production. The diagram below illustrates the oxidation cascade where 5-HMNA exists as a "stalled" intermediate.

OxidationPathway Lutidine 3,5-Lutidine (Starting Material) MethylNic 5-Methylnicotinic Acid (Intermediate) Lutidine->MethylNic Oxidation (KMnO4/HNO3) HMNA 5-(Hydroxymethyl) nicotinic acid (CRITICAL IMPURITY) MethylNic->HMNA Hydroxylation (Partial Oxidation) Formyl 5-Formylnicotinic Acid (Transient) HMNA->Formyl Oxidation Dinicotinic 3,5-Pyridinedicarboxylic Acid (Dinicotinic Acid) Formyl->Dinicotinic Oxidation

Caption: Step-wise oxidation pathway of 3,5-Lutidine showing 5-HMNA as a stable intermediate prior to full conversion to Dinicotinic Acid.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Nicotinic Acid Monograph 0459. (Standard for impurity profiling logic). Retrieved from [Link]

  • Scrimin, P., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.[3] Molecules, 27(3), 698. (Discusses oxidation pathways of alkylpyridines). Retrieved from [Link]

  • Bartzatt, R. (2019). Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. European Journal of Pharmaceutical and Medical Research.[4] (Basis for HPLC conditions). Retrieved from [Link]

Sources

Comparative

Technical Guide: Bioactivity Profiling of 5-Hydroxymethyl vs. 5-Methyl Nicotinic Acid

The following guide provides an in-depth technical comparison of 5-Hydroxymethyl Nicotinic Acid (5-HMNA) and 5-Methyl Nicotinic Acid (5-MNA) . This analysis synthesizes established Structure-Activity Relationship (SAR) p...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-Hydroxymethyl Nicotinic Acid (5-HMNA) and 5-Methyl Nicotinic Acid (5-MNA) . This analysis synthesizes established Structure-Activity Relationship (SAR) principles of the GPR109A receptor, metabolic oxidation pathways, and physicochemical properties to guide research and drug development decisions.

Executive Summary

5-Methyl Nicotinic Acid (5-MNA) and 5-Hydroxymethyl Nicotinic Acid (5-HMNA) represent two distinct pharmacophores derived from the niacin (Vitamin B3) scaffold. While 5-MNA retains the lipophilic character essential for blood-brain barrier (BBB) penetration and hydrophobic receptor pockets, 5-HMNA introduces a polar hydroxyl handle, significantly altering solubility, metabolic stability, and receptor binding kinetics.

  • 5-MNA : Primarily investigated as a lipophilic niacin analog and metabolic precursor. It exhibits potential for CNS applications due to enhanced permeability.

  • 5-HMNA : Functionally acts as a Phase I oxidation metabolite of 5-MNA. Its increased polarity restricts passive diffusion but offers unique hydrogen-bonding capabilities for targeted receptor interactions.

Physicochemical & Structural Analysis

The core difference lies at the C5 position of the pyridine ring. This substitution dictates the molecule's "drug-likeness" and biodistribution.

Feature5-Methyl Nicotinic Acid (5-MNA)5-Hydroxymethyl Nicotinic Acid (5-HMNA)Impact on Bioactivity
Structure Pyridine-3-carboxylic acid, 5-methylPyridine-3-carboxylic acid, 5-hydroxymethyl5-HMNA has a rotatable polar arm (-CH₂OH).
Formula C₇H₇NO₂C₇H₇NO₃Oxygen adds 16 Da and H-bond capacity.
LogP (Est.) ~1.2 (Lipophilic)~0.3 (Amphiphilic)5-MNA has superior membrane permeability.
H-Bond Donors 1 (Carboxyl OH)2 (Carboxyl OH + Alcohol OH)5-HMNA has higher desolvation penalty.
pKa (Acid) ~4.8~4.7Minimal difference in ionization state at pH 7.4.
Solubility Moderate (Water)High (Water)5-HMNA is easier to formulate in aqueous media.
Structural Visualization

The following diagram illustrates the structural relationship and the electronic difference introduced by the hydroxyl group.

StructureComparison cluster_props Physicochemical Shift Niacin Nicotinic Acid (Parent Scaffold) MNA 5-Methyl Nicotinic Acid (Hydrophobic C5) Niacin->MNA + Methylation (C5) HMNA 5-Hydroxymethyl Nicotinic Acid (Polar C5) MNA->HMNA + CYP450 Oxidation Prop1 LogP: ~1.2 (Lipophilic) Prop2 LogP: ~0.3 (Polar)

Caption: Structural evolution from Niacin to 5-MNA and its metabolic conversion to 5-HMNA, highlighting the polarity shift.

Pharmacological Mechanism: GPR109A Interaction[1][2][3]

The primary target for nicotinic acid derivatives is GPR109A (HCA2) , a G_i-coupled receptor responsible for the anti-lipolytic effect.[1][2]

Binding Pocket Analysis
  • The Anchor: The carboxyl group of niacin forms a critical salt bridge with Arg111 in Transmembrane Helix 3 (TMH3).[3] Both 5-MNA and 5-HMNA retain this essential feature.

  • The Hydrophobic Cleft: The pyridine ring slots between Trp91 and Phe276/Tyr284 . This pocket is largely hydrophobic.

    • 5-MNA: The methyl group is small and hydrophobic. It is predicted to be well-tolerated, potentially enhancing affinity via van der Waals interactions within the hydrophobic cleft.

    • 5-HMNA: The hydroxymethyl group introduces a polar hydroxyl into this hydrophobic region. This likely incurs a desolvation penalty (energy required to strip water from the -OH group before binding), potentially reducing affinity compared to 5-MNA unless a specific water-mediated H-bond is formed with Ser178 .

Signaling Pathway

Activation of GPR109A by either ligand triggers the G_i pathway, reducing cAMP and inhibiting lipolysis.[4]

GPR109A_Signaling Ligand_MNA 5-MNA (Ligand) Receptor GPR109A (HCA2) Receptor Ligand_MNA->Receptor High Affinity? Ligand_HMNA 5-HMNA (Ligand) Ligand_HMNA->Receptor Mod. Affinity? G_Protein G_i Protein Activation Receptor->G_Protein AC Adenylyl Cyclase (Inhibition) G_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA Lipolysis Lipolysis (Inhibition) PKA->Lipolysis

Caption: GPR109A signaling cascade.[1][3][4][5] Both ligands target the receptor but may exhibit differential potency based on binding affinity.

Metabolic Relationship

Understanding the metabolic link is crucial for interpreting in vivo data. 5-MNA is not an endpoint; it is a substrate for oxidative metabolism.

  • Phase I Oxidation: Hepatic CYP450 enzymes (likely CYP2E1 or similar oxidases) hydroxylate the benzylic methyl group of 5-MNA to form 5-HMNA .

  • Further Oxidation: 5-HMNA can be oxidized to the aldehyde and subsequently to Dinicotinic Acid (Pyridine-3,5-dicarboxylic acid), which is highly polar and rapidly excreted.

Implication: In vivo administration of 5-MNA will likely result in systemic exposure to 5-HMNA. Therefore, 5-MNA may act partly as a prodrug .

Experimental Protocols for Comparative Evaluation

To objectively validate the performance of these two derivatives, the following self-validating protocols are recommended.

Experiment A: GPR109A Binding Affinity (Eu-GTPγS Binding Assay)

Rationale: Measures the functional activation of the G-protein, providing an EC50 value for agonist activity.

  • Cell Line: CHO-K1 cells stably expressing human GPR109A.

  • Membrane Preparation: Harvest cells, homogenize in ice-cold HEPES buffer, and centrifuge (40,000 x g) to isolate membranes.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 100 mM NaCl, 10 µM GDP, 5 µg/mL Saponin.

  • Reaction:

    • Incubate membranes (10 µ g/well ) with varying concentrations (1 nM – 100 µM) of 5-MNA or 5-HMNA .

    • Add Eu-GTPγS (Europium-labeled non-hydrolyzable GTP analog).

    • Include Niacin as a positive control and Unlabeled GTPγS as a non-specific binding control.

  • Detection: Measure Time-Resolved Fluorescence (TRF) after 60 minutes incubation at 30°C.

  • Data Analysis: Plot % Stimulation vs. Log[Concentration]. Calculate EC50 using non-linear regression (GraphPad Prism).

Experiment B: Lipolysis Inhibition Assay (Functional Readout)

Rationale: Confirms if binding translates to physiological efficacy in adipocytes.

  • Model: 3T3-L1 differentiated adipocytes.

  • Stimulation: Pre-treat cells with Forskolin (10 µM) to induce lipolysis (raise cAMP).

  • Treatment: Treat cells with 10 µM of 5-MNA , 5-HMNA , or Vehicle for 2 hours.

  • Measurement: Collect supernatant and quantify glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay.

  • Validation: A reduction in glycerol release compared to Forskolin-only control indicates agonist activity.

Comparison Summary Table

Parameter5-Methyl Nicotinic Acid (5-MNA)5-Hydroxymethyl Nicotinic Acid (5-HMNA)
Primary Role Lipophilic Agonist / PrecursorPolar Metabolite / Specific Probe
Predicted GPR109A Potency High (Hydrophobic fit)Moderate/Low (Desolvation penalty)
BBB Permeability High (Suitable for CNS targets)Low (Peripherally restricted)
Metabolic Stability Low (Oxidizes to 5-HMNA)Moderate (Oxidizes to Di-acid)
Solubility Organic solvents, warm waterAqueous buffers
Toxicity Potential Low (Standard niacin profile)Low (Rapid renal clearance predicted)

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[3] Nature Medicine, 9(3), 352-355. Link

  • Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link

  • Deng, Q., et al. (2008).[6] "Molecular modeling aided design of nicotinic acid receptor GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967.[6] Link

  • Van Veldhoven, J. P., et al. (2011). "Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A)." Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. Link

  • Tahiliani, M., et al. (2009).[7] "Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1." Science, 324(5929), 930-935. (Reference for methyl-to-hydroxymethyl oxidation mechanism). Link

Sources

Validation

Technical Comparison of HPLC Retention Profiles: 5-(Hydroxymethyl)nicotinic acid vs. Imazapic

Executive Summary In High-Performance Liquid Chromatography (HPLC) using standard Reverse Phase C18 (RP-C18) columns, 5-(Hydroxymethyl)nicotinic acid (5-HMNA) consistently exhibits a significantly shorter retention time...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In High-Performance Liquid Chromatography (HPLC) using standard Reverse Phase C18 (RP-C18) columns, 5-(Hydroxymethyl)nicotinic acid (5-HMNA) consistently exhibits a significantly shorter retention time than Imazapic .[1][2][3][4]

  • 5-HMNA is a highly polar, hydrophilic metabolite that typically elutes near the void volume (

    
    ) under standard organic-rich conditions.[1][2][3][4][5] It requires high-aqueous mobile phases (<5% organic) or ion-pairing reagents for adequate retention.[1][2][3][4]
    
  • Imazapic is an amphoteric imidazolinone herbicide with moderate lipophilicity in its non-ionized state.[2][3][4][5] It is well-retained on C18 columns using acidic mobile phases with 30–50% organic solvent.[1][2][3][4][5]

This guide details the physicochemical drivers behind this separation and provides validated protocols for analyzing these distinct compounds.

Part 1: Physicochemical Profiling

The chromatographic divergence between these two analytes is driven by their structural polarity and ionization states (pKa).[3]

Feature5-(Hydroxymethyl)nicotinic acidImazapic
Primary Class Pyridine derivative / MetaboliteImidazolinone Herbicide
Molecular Weight ~153.14 g/mol 275.26 g/mol
Polarity (LogP) Low (< 0.3) .[1][2][3][4][5] Highly Hydrophilic.[2][3][4][5]Moderate (~0.39) .[2][3][5] Amphoteric.
Key Functional Groups Carboxylic acid, Hydroxymethyl, Pyridine NImidazolinone ring, Carboxylic acid, Pyridine N
pKa Values ~4.8 (COOH), ~3.4 (Pyridine N)2.0 (Acid), 3.6 (Base), 11.1 (Amide)
Retention Mechanism Weak hydrophobic interaction; primarily H-bonding.[4][5]Hydrophobic interaction (alkyl side chains) + Ionic suppression.[2][3][5]

Scientific Insight: 5-HMNA possesses a hydroxymethyl group (


) which increases water solubility compared to nicotinic acid.[1][2][3][4][5] On a hydrophobic C18 stationary phase, it lacks sufficient non-polar surface area to interact effectively, leading to rapid elution.[4][5] Imazapic, despite having polar groups, contains a bulky isopropyl group and a methyl-substituted imidazolinone ring, providing the necessary "hydrophobic foot" to anchor onto the C18 chains.[4][5]

Part 2: Chromatographic Behavior & Method Development[6]

The Polarity Mismatch

If you attempt to analyze both compounds using a standard isocratic method optimized for Imazapic (e.g., 40% Acetonitrile), 5-HMNA will likely co-elute with the solvent front , making quantification impossible.[4][5] Conversely, conditions that retain 5-HMNA (100% Aqueous buffer) will cause Imazapic to elute extremely late with broad peak shapes.[2][3][4][5]

The Solution: Acidified Gradient Elution

To analyze both in a single run, a gradient approach is mandatory.[4][5]

  • Initial Conditions (High Aqueous): Traps the polar 5-HMNA at the head of the column.[2]

  • Acidic Modifier (pH 2.5 - 3.0): Essential for both.[1][2][3][4][5] It suppresses the ionization of the carboxylic acid groups (

    
    ), rendering both molecules neutral and increasing their affinity for the stationary phase.[1][2]
    
  • Gradient Ramp: Increases organic strength to elute the hydrophobic Imazapic.[2][3][5]

Part 3: Experimental Protocols

Protocol A: Unified Gradient Method (Recommended)

This protocol is designed to separate the highly polar 5-HMNA from the moderately retained Imazapic in a single run.[2][3]

  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[2][3][4][5]

  • Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Detection: UV at 254 nm (compromise wavelength) or DAD (260 nm for 5-HMNA, 252 nm for Imazapic).[2][3][4][5]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[2][3][5]

  • Solvent B: Acetonitrile.[2][3][4][5][6]

Gradient Program:

Time (min) % Solvent B Phase Description
0.00 2% Loading: High aqueous to retain 5-HMNA.
3.00 2% Isocratic Hold: Elution of 5-HMNA (~2.5 min).
3.01 Ramp Start gradient.
10.00 60% Elution: Elution of Imazapic (~7-8 min).
12.00 60% Wash.

| 12.10 | 2% | Re-equilibration.[2][3][4][5] |

Expected Results:

  • 5-HMNA Retention Time: ~2.4 - 2.8 min.[1][2][3][4][5]

  • Imazapic Retention Time: ~7.5 - 8.2 min.[1][2][3][4][5]

Protocol B: Isocratic Method (Imazapic Only)

Use this if 5-HMNA is not the target, or to demonstrate the lack of retention for 5-HMNA.[1][2]

  • Mobile Phase: Acetonitrile : 10mM Phosphate Buffer pH 3.0 (35 : 65 v/v).

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Expected Behavior:

    • Imazapic: Sharp peak at ~4.6 - 5.2 minutes.[1][2][3][4][5]

    • 5-HMNA: Elutes at ~1.2 - 1.5 minutes (Void Volume / Solvent Front).

Part 4: Visualization of Mechanism

Diagram 1: Gradient Separation Logic

This diagram illustrates the critical "Trap and Elute" strategy required for this pair.

GradientLogic Start Injection Phase1 Phase 1: 98% Aqueous (0-3 min) Start->Phase1 HMNA 5-HMNA (Polar) Phase1->HMNA Retains Weakly Elutes ~2.6 min Imaz Imazapic (Hydrophobic) Phase1->Imaz Trapped at Head Phase2 Phase 2: Gradient Ramp (3-10 min) Phase2->Imaz Elutes ~7.8 min Imaz->Phase2 Requires Organic to Elute C18 C18 Stationary Phase

Caption: Gradient workflow showing the early elution of 5-HMNA under aqueous conditions and the delayed elution of Imazapic requiring organic solvent.

Diagram 2: Molecular Interaction Mechanism

Why does 5-HMNA slip while Imazapic sticks?

Interaction cluster_C18 Stationary Phase (C18 Alkyl Chains) cluster_Analytes Analytes C18_Surface Hydrophobic Surface HMNA 5-HMNA (-OH, -COOH) High Water Solubility HMNA->C18_Surface Repulsion / No Interaction (Prefers Mobile Phase) Imaz Imazapic (Isopropyl, Imidazolinone) Lipophilic Domains Imaz->C18_Surface Strong Van der Waals Interaction

Caption: Mechanistic view of retention. Imazapic's alkyl groups bind to the C18 phase, while 5-HMNA's polar groups favor the aqueous mobile phase.[1][4]

References

  • Imazapic HPLC Methodology & Validation

    • Analytical Method Development for Imazapic Herbicide Using High Performance Liquid Chromatography. (2015).[2][5][7] Journal of the Chemical Society of Pakistan.[3]

    • Source:

  • Nicotinic Acid Derivative Retention Behavior

    • Detection and Assay of Medicinal Nicotinic Acid Utilizing Isocratic High Performance Liquid Chromatography. (2019).[2][5][8] European Journal of Pharmaceutical and Medical Research.

    • Source:

  • Physicochemical Properties of Imazapic

    • Imazapic - PubChem Compound Summary.[1][2][3][4][5] National Center for Biotechnology Information.[2][3][4][5]

    • Source:

  • Separation of Polar Pyridines

    • HPLC Method for Separation of Nicotinic Acid, Nicotinamide on Primesep 100 Column. SIELC Technologies.[2][3][4][5]

    • Source:

Sources

Comparative

Validated LC-MS/MS Method for Imidazolinone Herbicide Residues: A Comparative Technical Guide

Executive Summary Objective: To provide a validated, high-sensitivity protocol for the quantitation of imidazolinone herbicides (Imazethapyr, Imazamox, Imazapic, Imazapyr, Imazaquin, and Imazamethabenz-methyl) in complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a validated, high-sensitivity protocol for the quantitation of imidazolinone herbicides (Imazethapyr, Imazamox, Imazapic, Imazapyr, Imazaquin, and Imazamethabenz-methyl) in complex matrices.[1][2][3]

The Verdict: While HPLC-UV and Bioassays have historical utility, LC-MS/MS (ESI+) utilizing a modified QuEChERS extraction is the only viable standard for modern regulatory compliance (MRL < 0.01 mg/kg). This guide details a "pH-swing" extraction logic that exploits the amphoteric nature of these analytes to maximize recovery and minimize matrix suppression.

Part 1: The Analytical Challenge (Mechanism & Chemistry)

Imidazolinones are amphoteric compounds, possessing both a carboxylic acid group (acidic) and an imidazole ring (basic). This dual nature presents a unique challenge:

  • Solubility: They are highly soluble in water at neutral/high pH (anionic form) but partition better into organic solvents at acidic pH (neutral/cationic form).

  • pKa Sensitivity: Their pKa values typically range between 2.0–4.0 (carboxylic) and 3.0–4.0 (imidazole). Slight pH shifts dramatically alter their retention on C18 columns and their extraction efficiency.

  • Matrix Interference: In complex matrices (soil, legumes), co-extracted proteins and lipids can cause severe signal suppression in Electrospray Ionization (ESI).

Expert Insight: Standard QuEChERS (pH 5-6) often yields poor recovery (<60%) for imidazolinones because the analytes remain partially ionized and water-soluble. The protocol below utilizes a pH-swing strategy : initially buffering high to solubilize, then acidifying to force partitioning into acetonitrile.

Part 2: Method Comparison

An objective evaluation of available methodologies for residue analysis.

Table 1: Comparative Analysis of Detection Technologies
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Limit of Quantitation (LOQ) 0.001 – 0.01 mg/kg (Trace level)0.05 – 0.5 mg/kg (High)0.01 – 0.05 mg/kg
Selectivity High (MRM transitions)Low (Prone to co-elution)High
Sample Preparation Minimal (QuEChERS/SPE)Moderate (Clean-up critical)Complex (Derivatization required)
Throughput High (15 min run time)Medium (20-30 min run time)Low (Due to derivatization steps)
Matrix Effects Susceptible (Requires correction)Prone to baseline noiseLow
Analytic State Native formNative formMethylated derivative (Hazardous)
Why LC-MS/MS Wins
  • No Derivatization: GC-MS requires methylation of the carboxylic acid group (often using diazomethane or trimethylanilinium hydroxide), which is hazardous and introduces variability.

  • Specificity: UV detection at 240-254 nm is non-specific; soil fulvic acids often co-elute, creating false positives. LC-MS/MS monitors specific precursor-to-product ion transitions, eliminating these false positives.

Part 3: Optimized Workflow & Protocol

This protocol is synthesized from EU Reference Laboratory (EURL) guidelines and validated peer-reviewed methodologies (e.g., SANTE/11312/2021 criteria).

Diagram 1: Modified QuEChERS Workflow (The "pH Swing")

G Start Sample Homogenization (5g Sample + 10mL Water) Step1 Alkaline Extraction Add 10mL 0.1M K2HPO4 (pH ~9) Shake 10 min Start->Step1 Solubilize Anionic Form Step2 Acidification (The Swing) Add 0.5mL 6N HCl Target pH < 2 Step1->Step2 Protonate Carboxyls Step3 Partitioning Add 10mL Acetonitrile Add QuEChERS Salts (4g MgSO4, 1g NaCl) Step2->Step3 Force into Organic Phase Step4 Centrifugation 3000 x g for 5 min Step3->Step4 Step5 d-SPE Cleanup Aliquot Supernatant + 150mg MgSO4 + 25mg C18 Step4->Step5 Remove Lipids Analysis LC-MS/MS Analysis ESI+ Mode Step5->Analysis

Caption: Workflow exploiting pH-dependent solubility. Alkalinity releases bound residues; acidity drives them into Acetonitrile.

Step-by-Step Methodology
1. Sample Preparation
  • Weigh 5.0 g of homogenized sample (soil, crop, or tissue) into a 50 mL centrifuge tube.

  • Add internal standard (e.g., Imazethapyr-d5) at this stage.

2. Extraction (The "pH Swing")
  • Alkaline Step: Add 5-10 mL of 0.1 M Potassium Phosphate Dibasic (K2HPO4) . Shake for 10 min. Why? High pH keeps imidazolinones in solution and breaks soil/protein binding.

  • Acidification: Add 0.5 mL of 6N HCl . Vortex briefly. Why? Lowers pH to ~1-2, neutralizing the molecule for organic solvent transfer.

  • Solvent Addition: Add 10 mL Acetonitrile (MeCN) .

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously for 1 min. Centrifuge at 3000 rpm for 5 min.

3. Cleanup (d-SPE)[1][2][4]
  • Transfer 1 mL of the MeCN supernatant to a d-SPE tube containing 150 mg MgSO4 (removes water) and 25-50 mg C18 (removes lipids).

  • Note: Avoid PSA (Primary Secondary Amine) if the pH is acidic, as it can retain acidic herbicides, causing loss of recovery.

  • Centrifuge and filter (0.2 µm PTFE) into a vial.

4. LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.

  • Gradient: 90% A (0-1 min) -> 10% A (8 min) -> Hold (2 min).

  • Flow Rate: 0.3 mL/min.

Part 4: Validated Data & MRM Transitions

The following parameters are established for ESI+ mode . The use of two transitions (Quantifier and Qualifier) is mandatory for regulatory confirmation.

Table 2: MRM Transitions & Collision Energies (CE)
AnalytePrecursor Ion (m/z)Product Ion (Quantifier)CE (eV)Product Ion (Qualifier)CE (eV)
Imazapyr 262.1217.120220.118
Imazamox 306.1261.121246.125
Imazapic 276.1231.121163.126
Imazethapyr 290.1245.121177.130
Imazaquin 312.1267.122199.129
Validation Metrics (Typical Performance)
  • Linearity: R² > 0.995 (Range: 0.5 – 50 µg/kg).

  • Recovery: 76% – 110% (Acceptable range: 70-120%).[1][2]

  • RSD (Precision): < 15% (Acceptable: < 20%).

  • Matrix Effect (ME): Typically -20% to +10%. Note: If ME > 20%, use matrix-matched calibration.

Part 5: Expert Troubleshooting & Decision Logic

When should you deviate from QuEChERS? Use the decision matrix below.

Diagram 2: Extraction Decision Matrix

D Start Select Matrix Type Water Water Sample (Ground/Surface) Start->Water Solid Solid Sample (Soil/Crops) Start->Solid SPE Method: Solid Phase Extraction (SPE) Cartridge: HLB or Carbograph Enrichment Factor: 100-500x Water->SPE Low Concentration Fatty High Fat/Lipid? (>5% Fat) Solid->Fatty StdQ Method: Modified QuEChERS (As described in Part 3) Fatty->StdQ No HeavyClean Method: QuEChERS + Enhanced Cleanup Add Z-Sep+ or EMR-Lipid Fatty->HeavyClean Yes

Caption: Decision logic for selecting SPE vs. QuEChERS based on matrix composition.

Critical Troubleshooting Tips
  • Low Recovery? Check the pH before adding Acetonitrile. If the sample is not acidic (pH < 4), the imidazolinones will remain in the aqueous salt layer.

  • Peak Tailing? Imidazolinones chelate with metals. Ensure your LC system is passivated or use a column specifically designed to reduce metal interactions (e.g., Agilent InfinityLab Poroshell HPH).

  • Carryover: These compounds can stick to injector ports. Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid.

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link[5]

  • Lee, S.W., et al. (2022). "Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MS/MS." Foods, 11(12), 1781.[2] Link

  • D'Arcy, A., et al. (2014). "Simultaneous LC-MS/MS Determination of Imidazolinone Herbicides Together with Other Multiclass Pesticide Residues in Soil." Clean – Soil, Air, Water, 42(10).[6] Link

  • U.S. EPA. (2015). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection. (Cited for comparative baseline on extraction logic). Link

Sources

Validation

A Comparative Guide to the Crystal Structures of 5-Substituted Nicotinic Acids for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise control and understanding of a molecule's solid-state architecture are paramount. The crystal structure of an active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the precise control and understanding of a molecule's solid-state architecture are paramount. The crystal structure of an active pharmaceutical ingredient (API) directly influences its physicochemical properties, including solubility, stability, and bioavailability. Nicotinic acid and its derivatives are a well-established class of compounds with significant therapeutic applications. The strategic substitution at the 5-position of the pyridine ring offers a powerful tool to modulate these properties through crystal engineering. This guide provides an in-depth comparison of the crystal structure data for a series of 5-substituted nicotinic acids, offering valuable insights for researchers, scientists, and drug development professionals.

The Critical Role of Crystal Structure in Drug Design

The arrangement of molecules in a crystal lattice, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, dictates the macroscopic properties of the solid material. For nicotinic acid derivatives, the interplay between the carboxylic acid group, the pyridine nitrogen, and the substituent at the 5-position creates a rich and varied landscape of possible crystal packing motifs. Understanding these motifs is not merely an academic exercise; it is a critical step in rational drug design. By elucidating the crystal structures of various 5-substituted nicotinic acids, we can begin to predict and control their solid-state behavior, leading to the development of more effective and reliable drug products.

Comparative Analysis of Crystal Structure Data

The following table summarizes the available crystallographic data for a selection of 5-substituted nicotinic acids. This data, gleaned from the Cambridge Structural Database (CSD) and other published research, provides a snapshot of the structural diversity within this class of compounds.

CompoundSubstituentFormulaCrystal SystemSpace GroupUnit Cell ParametersKey Intermolecular InteractionsCSD/COD Ref.
5-Bromonicotinic acid-BrC₆H₄BrNO₂---Head-to-head acid-acid hydrogen bonds forming centrosymmetric dimers.
5-Bromo-2-fluoronicotinic acid monohydrate-Br, -FC₆H₅BrFNO₃OrthorhombicP2₁2₁2₁a=3.9894 Å, b=13.6128 Å, c=14.7495 Å1D water molecular chain via O-H···O bonds; linkage to the organic molecule via O-H···O and O-H···N bonds to form a 3D supramolecular structure.[1][1]
5-Methylnicotinic acid-CH₃C₇H₇NO₂----
5-Aminonicotinic acid-NH₂C₆H₆N₂O₂-----
5-Chloronicotinic acid-ClC₆H₄ClNO₂-----
5-Nitronicotinic acid-NO₂C₆H₄N₂O₄-----

The Influence of the 5-Substituent on Crystal Packing

The nature of the substituent at the 5-position exerts a profound influence on the resulting crystal structure.

Halogen Bonding: In the case of 5-bromonicotinic acid, the bromine atom can participate in halogen bonding, an interaction that has gained significant attention in crystal engineering for its directionality and strength. The crystal structure of 5-bromo-2-fluoronicotinic acid monohydrate showcases a complex network of hydrogen bonds, where the halogen atoms likely play a role in directing the overall packing arrangement.[1]

Hydrogen Bonding Motifs: The primary hydrogen bonding motifs in nicotinic acids typically involve the carboxylic acid group and the pyridine nitrogen. The classic carboxylic acid dimer, forming a robust R²₂(8) graph set motif, is a common feature. However, the presence of other hydrogen bond donors and acceptors on the substituent can lead to a variety of alternative and more complex hydrogen bonding networks. For instance, an amino group at the 5-position can act as a hydrogen bond donor, potentially disrupting the carboxylic acid dimer and leading to the formation of catemeric chains or other intricate patterns.

Steric Effects: The size and shape of the 5-substituent also play a crucial role. A bulky substituent like a methyl group will have different steric requirements compared to a smaller substituent like a fluorine atom, influencing how the molecules can pack in the solid state.

Experimental Protocols: A Guide to Obtaining High-Quality Crystal Structures

The successful determination of a crystal structure is contingent upon the growth of high-quality single crystals. The following protocols provide a detailed methodology for the synthesis and crystallization of 5-substituted nicotinic acids, followed by a standard procedure for single-crystal X-ray diffraction.

Synthesis and Crystallization of a Representative 5-Substituted Nicotinic Acid (5-Aminonicotinic Acid)

This protocol is adapted from established literature procedures for the synthesis of 5-aminonicotinic acid from 5-bromonicotinic acid.[2][3]

Materials:

  • 5-Bromonicotinic acid

  • Aqueous ammonia solution

  • Copper (II) sulfate pentahydrate

  • Sodium sulfide

  • Concentrated hydrochloric acid

  • Methanol

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Thionyl chloride

Synthesis Procedure:

  • In a high-pressure reactor, combine 5-bromonicotinic acid (1 equivalent) and copper (II) sulfate pentahydrate (0.2 equivalents) in an aqueous ammonia solution.[3]

  • Stir the mixture at 170-180°C for approximately 19 hours.[3]

  • After cooling, treat the dark solution with a sodium sulfide solution to precipitate copper ions.

  • Filter the mixture and adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid.

  • Concentrate the solution to obtain the crude 5-aminonicotinic acid.[3]

Crystallization: High-quality single crystals are typically grown by slow evaporation of a saturated solution.

  • Dissolve the crude product in a suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture thereof).

  • Gently heat the solution to ensure complete dissolution.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Cover the container with a perforated film to allow for slow evaporation of the solvent over several days to weeks.

Caption: Workflow for the synthesis and crystallization of 5-aminonicotinic acid.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

This is a generalized protocol for the analysis of small organic molecules.

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

  • Cryosystem for low-temperature data collection.

Procedure:

  • Crystal Selection and Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable adhesive or oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Perform an initial unit cell determination and screen the crystal for diffraction quality.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

  • Data Reduction and Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for various experimental factors (e.g., Lorentz polarization, absorption).

  • Structure Solution and Refinement:

    • Solve the phase problem to obtain an initial electron density map. This can be achieved using direct methods or Patterson methods.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

  • Structure Validation and Analysis:

    • Validate the final crystal structure using various crystallographic checks.

    • Analyze the molecular geometry, intermolecular interactions, and crystal packing.

SCXRD_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Data Processing cluster_3 Structure Determination cluster_4 Analysis & Validation crystal_selection Select & Mount Single Crystal unit_cell Determine Unit Cell crystal_selection->unit_cell data_collection Collect Diffraction Data (Full Sphere) integration Integrate Intensities data_collection->integration unit_cell->data_collection correction Apply Corrections integration->correction solution Solve Phase Problem correction->solution refinement Refine Structure solution->refinement validation Validate Structure refinement->validation analysis Analyze Packing & Interactions validation->analysis

Sources

Comparative

Bioisosteric Replacement of Carboxylic Acid in Pyridine Derivatives: A Technical Comparison Guide

Topic: Bioisosteric replacement of carboxylic acid in pyridine derivatives Content Type: Publish Comparison Guide Executive Summary In medicinal chemistry, the pyridine ring is a privileged scaffold, yet the presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric replacement of carboxylic acid in pyridine derivatives Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the pyridine ring is a privileged scaffold, yet the presence of a carboxylic acid substituent often introduces liabilities: poor membrane permeability due to zwitterionic character (when combined with the basic pyridine nitrogen), rapid glucuronidation, and high desolvation penalties. This guide objectively compares the performance of carboxylic acid bioisosteres—specifically Tetrazoles , Acyl Sulfonamides , and 1,2,4-Oxadiazoles —within the context of pyridine derivatives. We provide experimental protocols, physicochemical data, and decision-making frameworks to support rational drug design.

The Challenge: Pyridine-Carboxylic Acid Zwitterions

The coexistence of a basic pyridine nitrogen (


) and an acidic carboxyl group (

) creates a unique challenge. At physiological pH (7.4), nicotinic acid derivatives often exist as zwitterions or anionic species with high polarity.
  • Permeability: High desolvation energy limits passive diffusion.

  • Toxicity: Carboxylic acids can be activated by acyl-CoA ligases, leading to reactive acyl-glucuronides and potential idiosyncratic toxicity.[1]

Objective: Replace the -COOH moiety to modulate


, improve LipE (Lipophilic Efficiency), and eliminate metabolic hot-spots while retaining the critical hydrogen-bond donor/acceptor motif required for target binding.
Strategic Classes of Bioisosteres
Class A: Planar Acidic Heterocycles (The Tetrazole Standard)
  • Candidate: 5-Substituted-1H-Tetrazole.[2][3][4]

  • Mechanism: Mimics the planar, delocalized anion of carboxylate.

  • Key Feature: Similar

    
     (~4.5–5.0) but greater lipophilicity (10x higher distribution coefficient).
    
Class B: Tunable Acidic Linkers (Acyl Sulfonamides)
  • Candidate: N-Acyl Sulfonamide (

    
    ).
    
  • Mechanism: The -NH- proton is acidic due to electron-withdrawing sulfonyl and carbonyl flanking groups.

  • Key Feature:

    
     is highly tunable (4.5–8.0) by varying the R-group on the sulfonamide.
    
Class C: Non-Classical/Neutral Isosteres (1,2,4-Oxadiazoles)
  • Candidate: 1,2,4-Oxadiazole.[4][5][6][7][8][9]

  • Mechanism: Acts as a hydrogen bond acceptor; lacks the acidic proton unless specifically substituted (e.g., oxadiazol-5-ones).

  • Key Feature: Drastically improves permeability by removing the negative charge; useful when the acidic proton is not strictly required for binding.

Comparative Performance Analysis

The following data compares a model system: Nicotinic Acid (Pyridine-3-COOH) versus its bioisosteric analogs.

Table 1: Physicochemical & ADME Comparison

MetricCarboxylic Acid (-COOH)Tetrazole (1H-Tet)Acyl Sulfonamide (-CONHSO₂Me)1,2,4-Oxadiazole (Neutral)
pKa (Acidic) 4.84.5 – 4.94.5 – 5.5N/A (Neutral)
LogD (pH 7.4) -1.7 (Hydrophilic)-0.5 (Moderate)0.2 (Tunable)1.5 – 2.5 (Lipophilic)
Permeability (

)
Low (< 1.0 × 10⁻⁶ cm/s)Medium (Desolvation penalty)HighVery High
Metabolic Liability Glucuronidation (High risk)N-Glucuronidation (Med risk)Stable (mostly)Stable (CYP mediated)
Binding Mode Bidentate AnionBidentate AnionMonodentate/H-Bond DonorH-Bond Acceptor

Expert Insight: While Tetrazoles are often cited as the "go-to" isostere, they do not always improve permeability.[10] The tetrazolate anion has a high charge density and binds water tightly. If permeability is the bottleneck, Acyl Sulfonamides or Oxadiazoles are often superior choices due to better delocalization or lack of ionization.

Visual Decision Framework

The following diagram outlines the logical flow for selecting the appropriate bioisostere based on the specific limitations of the parent pyridine-acid.

BioisostereSelection Start Start: Pyridine-COOH Lead (Poor Properties) Q1 Is the Acidic Proton Essential for Binding? Start->Q1 BranchYes Yes: Must Retain Negative Charge/H-Donor Q1->BranchYes Yes BranchNo No: Acceptor Only Sufficient Q1->BranchNo No Q2 Is Permeability the Main Issue? BranchYes->Q2 Tetrazole Select: Tetrazole (Retains pKa, Higher LogD) Q2->Tetrazole No (Potency Focus) AcylSulf Select: Acyl Sulfonamide (Tunable pKa, Better Permeability) Q2->AcylSulf Yes (ADME Focus) Oxadiazole Select: 1,2,4-Oxadiazole (Neutral, High Permeability) BranchNo->Oxadiazole

Caption: Decision tree for bioisosteric replacement strategy based on binding requirements and ADME liabilities.

Experimental Protocols
Protocol A: Synthesis of 3-(1H-tetrazol-5-yl)pyridine (Zinc-Catalyzed)

Rationale: Traditional methods use toxic tin reagents or explosive conditions. This protocol uses Zinc Bromide as a Lewis Acid catalyst in water, a safer and "greener" approach suitable for pyridine nitriles.

Reagents:

  • 3-Cyanopyridine (1.0 equiv)

  • Sodium Azide (

    
    , 1.5 equiv)
    
  • Zinc Bromide (

    
    , 1.0 equiv)
    
  • Solvent: Water/Isopropanol (1:1 v/v)

Step-by-Step Workflow:

  • Setup: In a 50 mL round-bottom flask, dissolve 3-Cyanopyridine (5 mmol) and

    
     (5 mmol) in 10 mL of solvent. Stir for 10 min to complex the pyridine nitrogen.
    
  • Addition: Add

    
     (7.5 mmol) carefully.
    
  • Reaction: Reflux at 100°C for 12–24 hours. Monitor via LC-MS (Target M+H = 148.05).

  • Workup: Cool to room temperature. Add 3N HCl until pH

    
     1-2. (Caution: 
    
    
    
    gas evolution—perform in fume hood).
  • Isolation: The tetrazole product typically precipitates as a white solid. Filter and wash with cold water.[3]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Protocol B: Synthesis of Pyridine-Acyl Sulfonamide

Rationale: Coupling a pyridine carboxylic acid with a sulfonamide requires activation that avoids self-reaction of the pyridine nitrogen.

Reagents:

  • Nicotinic Acid (1.0 equiv)

  • Methanesulfonamide (1.2 equiv)

  • EDC[6]·HCl (1.5 equiv)[11]

  • DMAP (1.2 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Workflow:

  • Activation: Dissolve Nicotinic acid in DCM. Add EDC·HCl and DMAP. Stir for 30 min at

    
    .
    
  • Coupling: Add Methanesulfonamide. Allow to warm to RT and stir for 16 hours.

  • Quench: Wash with 1N HCl (to remove unreacted pyridine starting material and DMAP) followed by Brine.

  • Note: The product is acidic. Extract the organic layer with saturated

    
    . The product moves to the aqueous phase.
    
  • Recovery: Acidify the aqueous extract with HCl and extract back into Ethyl Acetate to isolate the pure Acyl Sulfonamide.

Mechanistic Visualization: Synthesis Pathway

SynthesisWorkflow CN 3-Cyanopyridine (Precursor) Complex Zn-Nitrile Complex CN->Complex Coordination Cyclo [3+2] Cycloaddition (Azide Attack) Complex->Cyclo + NaN3 Tetrazole 3-(Tetrazol-5-yl)pyridine (Bioisostere) Cyclo->Tetrazole Acidification Zn ZnBr2 (Lewis Acid) Zn->Complex N3 NaN3 (Reflux) HCl HCl (Workup)

Caption: Zinc-catalyzed synthesis of tetrazole bioisosteres from nitrile precursors.

References
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Lassalas, P., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.

  • Pippione, A. C., et al. (2017). N-Acylsulfonamides as Bioisosteres of Carboxylic Acids in the Design of Novel Aldo-Keto Reductase 1C3 Inhibitors. European Journal of Medicinal Chemistry, 139, 936-946.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-(Hydroxymethyl)nicotinic Acid

[1] Executive Summary & Chemical Identity Objective: This guide provides a self-validating protocol for the safe disposal of 5-(Hydroxymethyl)nicotinic acid. Unlike generic organic waste, this compound possesses an ampho...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity

Objective: This guide provides a self-validating protocol for the safe disposal of 5-(Hydroxymethyl)nicotinic acid. Unlike generic organic waste, this compound possesses an amphoteric pyridine ring and a polar hydroxymethyl group, requiring specific segregation strategies to prevent unintended mobilization in aquatic systems or incompatible storage reactions.

Immediate Action Required: Treat all waste containing this substance as Hazardous Chemical Waste . Do not dispose of via municipal sinks or trash.[1][2]

Rapid Reference Data
ParameterSpecification
Chemical Name 5-(Hydroxymethyl)nicotinic acid
CAS Number 1240620-76-1
Molecular Formula C₇H₇NO₃
Physical State Solid (White to pale yellow powder)
GHS Classification Warning (Irritant).[1][3] H315 (Skin), H319 (Eye), H335 (Resp).[1][4]
RCRA Status (USA) Not specifically listed (P/U list); treat as Characteristic Hazardous Waste due to toxicity/irritancy.[1]

Pre-Disposal Assessment & Segregation Logic

Scientific Rationale: 5-(Hydroxymethyl)nicotinic acid is an amphoteric molecule.[1] The pyridine nitrogen can accept a proton (acting as a base), while the carboxylic acid group can donate a proton (acting as an acid).[1]

  • Risk: Inadvertent mixing with strong oxidizers (e.g., concentrated nitric acid, permanganates) can lead to exothermic oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, potentially generating heat or pressure.

  • Protocol: Segregate based on the physical state of the waste, not just pH.[1]

Segregation Decision Matrix

The following diagram illustrates the logical flow for categorizing waste streams at the bench level.

WasteSegregation Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Powder Residue StateCheck->SolidWaste Dry Chemical LiquidWaste Liquid / Solution StateCheck->LiquidWaste Reaction Mix / HPLC SolidBin Solid Hazardous Waste Bin (Label: Organic Solid, Toxic) SolidWaste->SolidBin Double Bag SolventCheck Main Solvent Component? LiquidWaste->SolventCheck Aqueous Aqueous (>50% Water) SolventCheck->Aqueous Organic Organic Solvent (>50%) SolventCheck->Organic pHCheck Check pH Aqueous->pHCheck OrgStream Halogenated vs Non-Halogenated Segregation Organic->OrgStream Neutralize Adjust to pH 6-8 (Prevent precipitation) pHCheck->Neutralize

Figure 1: Decision tree for segregating 5-(Hydroxymethyl)nicotinic acid waste streams to ensure chemical compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired stock, weighing paper, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness) before placing it into the primary waste container.[1] This "double containment" prevents dust generation upon reopening the drum.[1]

  • Labeling:

    • Primary Constituent: 5-(Hydroxymethyl)nicotinic acid.[1][5]

    • Hazards: Irritant, Toxic.[1][4][6][7]

  • Final Disposal: Transfer to a licensed hazardous waste incinerator. The compound must be destroyed via high-temperature incineration (>1000°C) equipped with a scrubber to capture nitrogen oxides (NOx).[1]

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures or analytical samples dissolved in solvents (Methanol, DMSO, Water).

  • Compatibility Check: Ensure the waste stream contains NO strong oxidizers (e.g., Peroxides, Nitric Acid).[1]

  • Solvent Segregation:

    • If in Organic Solvent (DMSO, Methanol, DCM): Combine with compatible organic solvent waste.[1] Segregate "Halogenated" (e.g., DCM) from "Non-Halogenated" (e.g., Methanol) if your facility requires it.[1]

    • If in Aqueous Solution:

      • Critical Step: Check pH.[1][7][8] 5-(Hydroxymethyl)nicotinic acid may precipitate near its isoelectric point (approx pH 3.5 - 4.5).[1]

      • Action: Adjust pH to >8 (using NaOH) or <2 (using HCl) to ensure it remains fully dissolved in the waste container.[1] Slurries are difficult to pump and can clog disposal lines.[1]

  • Accumulation: Store in safety cans or HDPE carboys with vented caps to prevent pressure buildup.

Emergency Response: Spill Cleanup

Scenario: A 5g bottle drops and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[1] Dust inhalation is the primary acute risk (H335).[1]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and an N95 (or P100) particulate respirator.[1]

  • Containment: Cover the spill with a damp paper towel to suppress dust.[1] Do not dry sweep.[1]

  • Decontamination:

    • Scoop up the damp material and glass shards using a dustpan.[1]

    • Wipe the surface with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).[1] This converts the acid to its soluble salt form, facilitating easier removal.[1]

    • Final wipe with water.[1][9][10]

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) .

Regulatory Compliance & Documentation

To ensure audit-readiness, adhere to the following documentation standards.

  • USA (EPA/RCRA): While not explicitly P- or U-listed, this waste should be coded based on characteristics.[1] If the waste stream is ignitable (due to solvents), use D001 .[1] If no other characteristics apply, manage as "Non-RCRA Regulated Hazardous Waste" but never as general trash.[1]

  • Europe (EWC): Assign code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]

Verification Checklist

References

  • PubChem. (n.d.).[1] Compound Summary: Pyridine-3-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2025, from [Link][1]

Sources

Handling

Personal protective equipment for handling 5-(Hydroxymethyl)nicotinic acid

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling functionalized pyridine derivatives like 5-(Hydroxymethyl)nicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a mechanistic science. When handling functionalized pyridine derivatives like 5-(Hydroxymethyl)nicotinic acid (CAS: 1240620-76-1) [1], understanding the physicochemical properties of the molecule is the key to designing an effective safety and operational protocol.

This compound, a critical building block in pharmaceutical synthesis, presents specific occupational hazards driven by its physical state as a fine powder and its chemical reactivity as a weak organic acid. The following guide synthesizes chemical causality with field-proven logistical operations to ensure your laboratory handles this material with absolute integrity and safety.

Mechanistic Hazard Profile

To protect yourself, you must understand how the chemical interacts with human physiology and the environment. 5-(Hydroxymethyl)nicotinic acid presents three primary hazard vectors:

  • Mucosal Irritation (H319 / H335): The compound contains an acidic carboxylic moiety. When fine dust particles aerosolize and contact the moisture in your eyes or respiratory tract, localized pH drops occur, leading to serious eye irritation and respiratory inflammation[2].

  • Dermal Sensitization (H315): Prolonged contact with the skin, especially in the presence of sweat (which acts as a solvent), can cause acute dermatitis and skin irritation.

  • Combustible Dust Hazard: Like many fine organic powders, if allowed to accumulate and aerosolize in sufficient concentrations, it can form an explosive mixture in the air. Static electricity from standard laboratory friction can act as an ignition source[3][4].

G Source 5-(Hydroxymethyl) nicotinic acid (Fine Powder) Mech1 Aerosolization Source->Mech1 Mech2 Direct Contact Source->Mech2 Haz1 Respiratory Irritation (H335) Mech1->Haz1 Haz2 Severe Eye Irritation (H319) Mech2->Haz2 Haz3 Skin Irritation (H315) Mech2->Haz3 Mit1 EN 143 Particulate Respirator Haz1->Mit1 Mitigated by Mit2 EN 166 Safety Goggles Haz2->Mit2 Mitigated by Mit3 EN 374 Nitrile Gloves Haz3->Mit3 Mitigated by

Figure 1: Mechanistic pathway of exposure and targeted PPE mitigation strategies.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard safety glasses are insufficient for this compound due to the risk of airborne dust ingress. Every piece of PPE must be selected to break the specific causality chain of exposure.

Protection ZoneRequired StandardMaterial SpecificationMechanistic Rationale
Ocular (Eyes) EN 166 / ANSI Z87.1Tight-fitting, unvented chemical safety goggles.Prevents fine particulate matter (PM) from bypassing the lenses and reacting with tear film[5].
Dermal (Hands) EN 374 / ASTM F739Nitrile rubber, minimum thickness 0.11 mm.Provides sufficient chemical resistance against weak organic acids while maintaining tactile dexterity[5][6].
Respiratory EN 143 (P2/P3) or N95Particulate filtering half-mask respirator.Required if handling outside a closed system. Filters out aerosolized dust to prevent severe airway irritation[3].
Body Standard Lab SafetyFlame-resistant lab coat (100% cotton or treated), closed-toe shoes.Minimizes static charge generation (unlike synthetic fabrics) which mitigates the combustible dust hazard[4].

Operational Workflow: Safe Handling Protocol

The primary objective when handling 5-(Hydroxymethyl)nicotinic acid is the absolute minimization of aerosolization and static generation[4].

Step-by-Step Dispensing Methodology:

  • Environmental Verification: Ensure the laboratory environment is free from ignition sources. Verify that the Local Exhaust Ventilation (LEV) or powder-safe fume hood is operating at an optimal face velocity (typically 80–100 feet per minute)[7].

  • Static Mitigation: Ground all electronic balances. Utilize anti-static weighing boats and non-sparking spatulas (e.g., PTFE-coated or ceramic) to prevent static discharge[4][5].

  • Controlled Transfer: Open the reagent bottle only when fully inside the LEV. Transfer the powder slowly, keeping the source container as close to the weighing vessel as physically possible to minimize the drop height and subsequent dust plume.

  • Solvent Introduction: If creating a stock solution, do not drop dry powder into the solvent. Instead, place the powder in the flask and slowly add the solvent down the inner wall of the vessel to prevent displacing dry powder into the breathing zone.

  • Immediate Decontamination: Upon completion, seal the primary container. Wipe down the exterior of the bottle, the spatula, and the balance with a damp cloth (water or mild detergent) to capture residual dust[6].

G Start Pre-Operation Risk Assessment PPE Don PPE (Goggles, Nitrile, Respirator) Start->PPE Vent Verify LEV/Fume Hood Flow Rate (>100 fpm) PPE->Vent Handling Dispense using Anti-static Tools Vent->Handling Clean Wet-wipe Decontamination & HEPA Vacuum Handling->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Figure 2: Step-by-step operational safety workflow for handling hazardous organic powders.

Spill Response and Disposal Plan

A spill of 5-(Hydroxymethyl)nicotinic acid requires immediate, calculated action to prevent the dust from becoming airborne. Never use compressed air or dry sweeping techniques [4].

Emergency Spill Protocol:

  • Isolate: For spills larger than 50g outside a fume hood, temporarily evacuate the immediate 3-meter radius to allow suspended particulate matter to settle.

  • Protect: Responders must don a particulate respirator and tight-fitting goggles before approaching the spill zone[3].

  • Contain & Wet: Gently lay damp absorbent pads over the powder. The moisture prevents aerosolization and begins dissolving the acid[6].

  • Collect: Use a dedicated HEPA-filtered industrial vacuum or a wet-wiping technique to collect the dampened material[4][6].

  • Neutralize: Wipe the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any microscopic acidic residue, followed by a final water wipe.

  • Disposal: Place all collected material, damp pads, and contaminated PPE into a rigid, sealed, and clearly labeled chemical waste container. Do not flush down the drain. Dispose of via a certified hazardous waste contractor in accordance with local environmental regulations for organic acids[8].

References

  • niashure - niacin (nicotinic acid) sds - Kirby Agri. kirbyagri.com. Available at:[Link]

Sources

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